3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUZCPFHOOQLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Br)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80915002 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80915002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-19-1 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80915002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine synthesis mechanism
An In-depth Technical Guide to the Synthesis and Mechanistic Pathway of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Foreword: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active compounds. Its unique electronic and steric properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities, including applications as kinase inhibitors, anti-inflammatory agents, and anti-bronchospastic agents.[1][2] The targeted introduction of a bromine atom at the C3 position, yielding 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, is of particular strategic importance. This halogenation not only modulates the compound's biological activity but also provides a crucial synthetic handle for further molecular elaboration through cross-coupling reactions and nucleophilic substitutions.
This guide provides a detailed examination of the synthesis of this key intermediate, focusing on the underlying reaction mechanisms and the causal factors dictating experimental outcomes. It is intended for researchers and professionals in the field of drug development and organic synthesis.
Part I: Constructing the Bicyclic Core: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
The synthesis of the target molecule logically begins with the construction of the foundational 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine ring system. While several methods exist for forming imidazo-fused heterocycles, a prevalent and efficient strategy involves the condensation of an appropriate aminopyrazine precursor with an α-halocarbonyl compound.[3]
The overall transformation can be conceptualized as a two-step sequence within a single pot: an initial nucleophilic substitution followed by an intramolecular cyclizative condensation.
-
Step 1: Intermolecular Nucleophilic Substitution: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the aminopyrazine derivative onto the electrophilic carbon of the α-halocarbonyl. This forms a key intermediate.
-
Step 2: Intramolecular Cyclization: The newly formed intermediate then undergoes an intramolecular cyclization, typically promoted by heat or a mild base, to form the five-membered imidazole ring, thus completing the bicyclic imidazo[1,2-a]pyrazine framework.
The general workflow for the formation of the core structure is depicted below.
Caption: General workflow for the synthesis of the core scaffold.
For the specific synthesis of the saturated pyrazine ring, the starting material is typically a piperazine derivative, which is then cyclized. An alternative and common approach involves the catalytic hydrogenation of the aromatic imidazo[1,2-a]pyrazine precursor to yield the 5,6,7,8-tetrahydro derivative.[4][5]
Part II: The Core Directive: Regioselective Bromination at the C3 Position
The critical step in the synthesis is the introduction of a bromine atom onto the imidazo[1,2-a]pyrazine ring. This is accomplished via an electrophilic aromatic substitution (SEAr) reaction. The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS), a convenient and effective source of electrophilic bromine.[6][7]
The Causality of Regioselectivity: Why C3?
A fundamental aspect of this synthesis is the high regioselectivity of the bromination, which overwhelmingly occurs at the C3 position of the imidazole ring. This selectivity is not arbitrary but is dictated by the electronic properties of the heterocyclic system.[8][9]
-
Ring System Reactivity: The imidazole ring is an electron-rich π-excessive system, making it significantly more reactive towards electrophiles than the electron-deficient pyrazine ring.[10] The pyrazine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of its nitrogen atoms.[9]
-
Positional Selectivity within the Imidazole Ring: Within the imidazole moiety, electrophilic attack can theoretically occur at C2 or C3. The observed preference for C3 can be rationalized by examining the stability of the cationic intermediate (the σ-complex or Wheland intermediate) formed during the reaction.[8][9]
-
Attack at C3: When the electrophile (Br⁺) attacks the C3 position, the resulting positive charge can be delocalized across the ring system, including onto the N1 nitrogen atom. Crucially, this delocalization can occur while maintaining the aromatic sextet of the adjacent pyrazine ring in one of the key resonance structures. This preservation of aromaticity in the adjoining ring lends significant stability to the intermediate.[8][9]
-
Attack at C2: Conversely, an attack at the C2 position leads to a less stable σ-complex. The resonance structures that can be drawn for this intermediate are less favorable, as they involve either disruption of the pyrazine ring's aromaticity or the creation of less stable charge distributions.[8]
Therefore, the reaction proceeds via the lower energy pathway, which involves the formation of the more stable C3-substituted intermediate, leading to the observed regioselectivity.
Mechanistic Diagram: Electrophilic Bromination
The mechanism involves the attack of the electron-rich C3 position on the electrophilic bromine atom from NBS, proceeding through the stabilized σ-complex.
Caption: Mechanism of electrophilic bromination at the C3 position.
Part III: Experimental Protocol & Data
The following is a representative protocol for the bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, synthesized from established procedures for similar heterocyclic systems.[10][11]
Experimental Workflow
Caption: Step-by-step experimental workflow for the bromination reaction.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a stirred solution of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 eq.) in chloroform (or DMF, ~0.2 M concentration) in a round-bottom flask, cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) to the solution in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Data Summary: Reaction Parameters
The table below summarizes typical parameters for the bromination of imidazo[1,2-a]pyrazine systems.
| Parameter | Value / Condition | Rationale / Causality |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic Br⁺ under mild conditions, minimizing over-bromination and side reactions.[6] |
| Stoichiometry | ~1.05 equivalents of NBS | A slight excess ensures complete consumption of the starting material without leading to significant di-bromination. |
| Solvent | Chloroform (CHCl₃) or DMF | Solubilizes both the substrate and NBS. DMF can enhance reactivity for less reactive substrates.[6][11] |
| Temperature | 0 °C to Room Temp. | Initial cooling helps control the exothermic reaction; proceeding at room temperature provides sufficient energy for the reaction to complete in a reasonable timeframe. |
| Reaction Time | 1 - 3 hours | Typically sufficient for full conversion, but should be monitored by TLC. |
| Typical Yield | 65 - 90% | Yields are generally high due to the high regioselectivity and clean nature of the reaction.[11] |
References
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Bulusu, M., et al. (2015). An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations. RSC Advances. Available at: [Link]
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TSI Journals. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available at: [Link]
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Chemistry of Heterocyclic Compounds. (2004). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Springer. Available at: [Link]
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ResearchGate. (n.d.). Imidazo[1,2-a]pyrazines. Available at: [Link]
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Tetrahedron. (n.d.). 3-BROMO-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRAZINE. Available at: [Link]
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Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Available at: [Link]
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PubMed. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Available at: [Link]
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physicochemical properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Introduction
In the landscape of modern drug discovery, the adage 'know your molecule' has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is paved with rigorous characterization, where understanding the fundamental physicochemical properties is a non-negotiable first step. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and potential for development.[1][2] This guide provides a deep dive into the physicochemical profile of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a heterocyclic scaffold of interest to medicinal chemists.
The imidazo[1,2-a]pyrazine core is a privileged structure found in numerous biologically active compounds. The introduction of a bromine atom and the saturation of the pyrazine ring create a unique three-dimensional structure with specific electronic and steric properties. This guide is intended for researchers, medicinal chemists, and drug development professionals. It will not only present the core properties of this molecule but also explain the causality behind the experimental and computational methodologies used for their determination, providing a framework for robust scientific investigation.
Molecular Identity and Structural Attributes
Accurate identification is the foundation of all subsequent characterization. 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is most commonly handled and stored as a hydrochloride salt to improve its stability and aqueous solubility.[3]
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Source |
| Molecular Formula | C6H8BrN3 | C6H9BrClN3 | [3][4] |
| Molecular Weight | 202.05 g/mol | 238.51 g/mol | [3][4][5] |
| CAS Number | 954239-19-1 | 1187830-45-0 | [3] |
| Canonical SMILES | C1CN(C2=CN=C(N2C1)Br) | C1CN(C2=CN=C(N2C1)Br).Cl | [3] |
| InChI Key | DHCCQMBHQKWEMJ-UHFFFAOYSA-N | DHCCQMBHQKWEMJ-UHFFFAOYSA-N | [3] |
Core Physicochemical Properties and Their Significance in Drug Discovery
The interplay of various physicochemical properties dictates a compound's "drug-like" nature.[6] While specific experimental values for this molecule are not widely published, we will discuss the key parameters, their importance, and how they are typically assessed.
| Physicochemical Parameter | Predicted/Typical Value Range | Significance in Drug Discovery |
| Lipophilicity (logP/logD) | 1.0 - 2.5 (Predicted) | Governs membrane permeability, plasma protein binding, and metabolic stability. A balanced logP is crucial; too high can lead to poor solubility and high metabolic clearance, while too low can hinder membrane crossing.[6][7][8] |
| Aqueous Solubility | Moderately Soluble | Essential for dissolution in the gastrointestinal tract for oral absorption and for formulation of intravenous solutions. Poor solubility is a major hurdle in drug development.[1][] |
| Ionization Constant (pKa) | 5.0 - 7.0 (Predicted for the basic nitrogen) | Determines the charge state of the molecule at a given pH. This impacts solubility, permeability, and target binding. The tetrahydroimidazo[1,2-a]pyrazine core contains basic nitrogen atoms that will be protonated at physiological pH.[7][] |
| Topological Polar Surface Area (TPSA) | ~40-50 Ų | An indicator of a molecule's ability to permeate cell membranes. A TPSA >140 Ų is often associated with poor oral bioavailability. |
| Hydrogen Bond Donors/Acceptors | 1 Donor (N-H in protonated form), 3 Acceptors (N atoms) | Influences solubility and the ability to bind to biological targets. Adherence to Lipinski's Rule of Five (≤5 H-bond donors, ≤10 H-bond acceptors) is often monitored. |
Methodologies for Physicochemical Property Determination
A dual approach, combining computational prediction with experimental validation, provides the most comprehensive understanding of a molecule's properties.
Computational Prediction Workflow
In the early stages of discovery, computational (in silico) methods are invaluable for rapidly screening and prioritizing compounds.[7][10] These models use the molecule's structure to predict its properties based on large datasets of experimentally determined values.[][11]
The causality behind this workflow is efficiency. By predicting properties first, researchers can identify potential liabilities (e.g., very poor solubility or excessively high lipophilicity) before committing resources to costly and time-consuming synthesis and experimentation.
Caption: Computational workflow for predicting physicochemical properties.
Experimental Determination Protocols
While predictions are useful, experimental data is the gold standard. The following are standard, self-validating protocols for determining key physicochemical properties.
Protocol 1: Determination of Lipophilicity (logP) via Shake-Flask Method (OECD 107)
-
Principle: This classic method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, representing lipid and aqueous environments, respectively. The ratio of concentrations at equilibrium defines the partition coefficient (P).
-
Methodology:
-
Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol. Prepare a stock solution of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine HCl in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine 5 mL of the n-octanol-saturated aqueous phase (containing the compound) and 5 mL of the water-saturated n-octanol.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). The system is self-validating by ensuring that equilibrium is reached, which can be confirmed by taking measurements at multiple time points until the concentration in each phase stabilizes.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.
-
Calculation:
-
Initial concentration in aqueous phase = Cinitial
-
Equilibrium concentration in aqueous phase = Caq
-
Equilibrium concentration in octanol phase (by mass balance) = Coct = (Cinitial - Caq)
-
P = Coct / Caq
-
logP = log10(P)
-
-
Protocol 2: Determination of Ionization Constant (pKa) via Potentiometric Titration
-
Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa is the pH at which the compound is 50% ionized.
-
Methodology:
-
Solution Preparation: Accurately weigh and dissolve the compound in high-purity water or a water/co-solvent mixture (if solubility is low) to a known concentration (e.g., 1-5 mM).
-
Titration Setup: Place the solution in a temperature-controlled vessel. Use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of HCl (if measuring a basic pKa) or NaOH (if measuring an acidic pKa). Add the titrant in small, precise increments.
-
Data Collection: Record the pH after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. Specialized software is used to calculate the pKa from the first derivative of the curve, providing a precise and self-validating data point.
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Synthesis and Stability Considerations
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold can be synthesized through various routes, often involving the cyclization of a substituted piperazine derivative.[12] The presence of the bromine atom at the 3-position makes the compound a valuable intermediate for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of chemical space around the core.
As noted, this compound is often supplied as a hydrochloride salt.[3][13] This is a common strategy in medicinal chemistry to improve the handling, stability, and aqueous solubility of basic compounds. The salt form is typically a crystalline solid, which is more stable to degradation than the free base, which may be an amorphous solid or an oil.
Conclusion
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound with significant potential as a building block in drug discovery. Its physicochemical profile, characterized by moderate lipophilicity, aqueous solubility (enhanced by salt formation), and a basic pKa, provides a solid foundation for its use in developing more complex molecules. A thorough characterization, employing both predictive computational modeling and rigorous experimental validation as outlined in this guide, is essential for any research program utilizing this scaffold. Understanding these fundamental properties allows scientists to make informed decisions, optimize molecular design, and ultimately increase the probability of success in the challenging field of drug development.
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An In-Depth Technical Guide to 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: Unveiling a Key Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds are paramount to accessing new biological targets and overcoming existing therapeutic challenges. Among these, the imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged structure," demonstrating a wide range of biological activities, including its notable role in the development of kinase inhibitors.[1][2] This guide focuses on a crucial intermediate, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine , providing an in-depth exploration of its synthesis, physicochemical characteristics, and its pivotal role as a versatile building block for researchers, scientists, and drug development professionals. The strategic placement of the bromine atom on the imidazo[1,2-a]pyrazine core offers a reactive handle for further chemical modifications, enabling the exploration of vast chemical space in the quest for novel therapeutics.[3] This document serves as a comprehensive technical resource, amalgamating theoretical principles with practical, field-proven insights to empower your research endeavors.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug development. The key identifiers and properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its commonly used hydrochloride salt are summarized below.
| Property | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride |
| CAS Number | 954239-19-1[4] | 1187830-45-0[5] |
| Molecular Formula | C₆H₈BrN₃ | C₆H₉BrClN₃[5] |
| Molecular Weight | 202.05 g/mol | 238.51 g/mol [5] |
| Appearance | Solid (predicted) | Solid[5] |
| Purity | Typically >95% (commercially available)[6] | Typically >95% (commercially available)[5] |
| Storage | Store at room temperature, keep dry and sealed.[3] | Store at room temperature, keep dry and sealed.[3] |
Strategic Synthesis Pathway
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can be logically approached in a two-stage process: first, the construction of the core 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold, followed by selective bromination at the 3-position. This methodology ensures a high-yielding and pure final product.
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Spectral Characterization of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A Technical Guide
For Immediate Release
Introduction: The Significance of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom and a saturated pyrazine ring in 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine offers unique physicochemical properties that are of significant interest in the design of novel therapeutics. Accurate spectral characterization is paramount for the unambiguous identification and quality control of this compound in research and development settings.
Molecular Structure and Predicted Spectral Features
The structure of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is presented below, along with a visualization of its key components. The subsequent sections will delve into the predicted spectral data based on this structure.
Caption: Molecular structure of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectral data for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are summarized below. These predictions are based on the analysis of related imidazo[1,2-a]pyrazine derivatives.[1][2]
Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.0 - 7.5 | s | - |
| H-5 | 3.8 - 4.2 | t | 5.0 - 6.0 |
| H-6 | 3.2 - 3.6 | t | 5.0 - 6.0 |
| H-7 | 3.9 - 4.3 | t | 5.0 - 6.0 |
| H-8 | 4.0 - 4.4 | t | 5.0 - 6.0 |
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 115 - 120 |
| C-3 | 95 - 105 |
| C-5 | 45 - 50 |
| C-6 | 42 - 47 |
| C-7 | 43 - 48 |
| C-8a | 130 - 135 |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring NMR spectra for this class of compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
Caption: Generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are listed below, based on data from similar heterocyclic systems.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic-like imidazole ring) |
| 2950 - 2850 | Medium-Strong | C-H stretching (aliphatic CH₂) |
| 1640 - 1600 | Medium | C=N stretching |
| 1480 - 1440 | Medium | C=C stretching |
| 1300 - 1200 | Strong | C-N stretching |
| 700 - 600 | Strong | C-Br stretching |
Experimental Protocol for IR Data Acquisition
A typical procedure for obtaining an IR spectrum is:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The expected mass spectral data for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is detailed below.
Predicted Mass Spectrum Data
| m/z | Relative Intensity (%) | Assignment |
| 201/203 | High | [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 122 | Moderate | [M - Br]⁺ |
| 95 | Moderate-High | Fragmentation of the pyrazine ring |
Predicted Fragmentation Pathway
The primary fragmentation is expected to involve the loss of the bromine radical followed by the cleavage of the saturated pyrazine ring.
Caption: Predicted mass spectral fragmentation pathway.
Experimental Protocol for MS Data Acquisition
A general protocol for mass spectrometric analysis is:
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. While awaiting the publication of complete experimental data, this guide serves as a valuable resource for the identification and characterization of this important heterocyclic compound, thereby supporting its application in chemical research and drug development.
References
- Reagents and conditions for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines are described in a study on Gαq-protein ligands.
- The commercial availability of 3-Bromo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is noted by chemical suppliers. [Source: Tetrahedron, PubChem]
- An iodine-catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives provides spectral data for related aromatic compounds.
- Commercial suppliers list the basic properties of 3-Bromo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine. [Source: Autech Industry Co.,Ltd., Fluorochem]
- The synthesis and spectral characterization of various imidazo[1,2-a]pyrazine derivatives have been reported. [Source: Googleapis.
- A study on the rotameric conformations of substituted imidazo-[1,2-a]pyrazine provides experimental and theoretical spectroscopic approaches. [Source: RSC Publishing, Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches]
- ¹H NMR spectral data for the aromatic analog, 3-BROMOIMIDAZO[1,2-A]PYRAZINE, is available. [Source: ChemicalBook, 3-BROMOIMIDAZO[1,2-A]PYRAZINE(57948-41-1) 1H NMR spectrum]
- The parent compound, Imidazo(1,2-a)pyrazine, has its properties and spectral information available in public databases. [Source: PubChem, Imidazo(1,2-a)pyrazine]
- A study on the chemical transformation of pyrazine derivatives provides NMR and MS data for various substituted pyrazines.
- The unsubstituted parent compound, 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine, is commercially available and its properties are documented. [Source: PubChem, 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine]
- A study on tetrahydroimidazo[1,2-a]pyrazine derivatives as Gαq-protein ligands outlines synthetic routes and characterization.
- A review of pyrazine-based kinase inhibitors highlights the importance of this scaffold in drug discovery.
- The hydrochloride salt of a related isomer, 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, is documented in PubChem. [Source: PubChem, 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride]
Sources
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride salt properties
An In-Depth Technical Guide to 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The document delineates its physicochemical properties, outlines a representative synthetic pathway, and details standard analytical methods for its characterization. A core focus is placed on its application as a versatile chemical building block, particularly as a scaffold for creating more complex molecules. The strategic placement of the bromine atom serves as a functional handle for derivatization, making it a valuable precursor in the synthesis of novel chemical entities for pharmaceutical research. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their discovery programs.
Chemical Identity and Physicochemical Properties
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a substituted, saturated bicyclic heteroaromatic compound. The hydrochloride salt form is frequently used to improve the compound's stability and solubility in various solvents[1]. Its core structure is the tetrahydroimidazo[1,2-a]pyrazine system, which is a common motif in medicinal chemistry.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride | [2] |
| CAS Number | 1187830-45-0; 954239-19-1 | [2][3] |
| Molecular Formula | C₆H₉BrClN₃ | [2][3][4] |
| Molecular Weight | 238.51 g/mol | [2][3][4] |
| Canonical SMILES | BrC1=CN=C2CNCCN12.Cl | [2] |
| InChI Key | DHCCQMBHQKWEMJ-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2][4] |
| Storage | Store in a cool, dry place in a tightly sealed container. Some suppliers recommend refrigeration. | [5][6] |
| Solubility | The hydrochloride salt enhances solubility over the free base. | [1] |
Synthesis and Purification
Expert Rationale
The imidazo[1,2-a]pyrazine core is electron-rich, making it susceptible to electrophilic aromatic substitution. The C3 position is often the most reactive site for such substitutions. N-Bromosuccinimide (NBS) is a preferred brominating agent for this type of transformation because it is a solid, easy-to-handle source of electrophilic bromine that minimizes the formation of hazardous byproducts compared to using elemental bromine.
Caption: Proposed Synthetic Workflow for the Target Compound.
Exemplary Synthesis Protocol
-
Core Synthesis: To a solution of piperazin-2-one in a suitable solvent like ethanol, add 2-bromoacetaldehyde diethyl acetal and a non-nucleophilic base. Heat the reaction mixture to reflux for several hours until TLC or LC-MS analysis indicates the consumption of starting material.
-
Work-up and Isolation: After cooling, neutralize the reaction mixture and extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core.
-
Bromination: Dissolve the crude core product in acetonitrile. Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C. Allow the reaction to stir at room temperature overnight.
-
Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product into dichloromethane. The crude product can be purified via column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a solvent like diethyl ether. Add a solution of HCl in ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Final Isolation: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride salt.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound. A standard suite of analytical techniques should be employed.
Expert Rationale
This multi-pronged approach ensures self-validation. ¹H and ¹³C NMR confirm the chemical structure and connectivity. Mass spectrometry provides an exact mass, confirming the elemental composition and the presence of the characteristic bromine isotopic pattern. HPLC provides a quantitative measure of purity, which is critical for any downstream application, especially in a drug discovery context.
Caption: Standard Analytical Workflow for Compound Validation.
Expected Spectroscopic Data
-
¹H NMR: The spectrum should show a characteristic singlet in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the proton at the C2 position. The saturated portion of the molecule would display three distinct multiplets in the aliphatic region (approx. 3.0-4.5 ppm), each integrating to 2H, for the three -CH₂- groups of the piperazine ring.
-
¹³C NMR: The spectrum will show six distinct carbon signals. Key signals would include one for the brominated carbon (C3) and another for the aromatic CH (C2), with the remaining four signals corresponding to the aliphatic carbons of the piperazine ring.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of peaks (M+ and M+2) of nearly equal intensity, which is the signature isotopic pattern for a compound containing one bromine atom. The exact mass should correspond to the molecular formula of the free base, C₆H₈BrN₃.
Standard HPLC Purity Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak with an area percentage >95%.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not typically an end-product but rather a valuable starting material or building block. Its structure is particularly relevant in the context of fragment-based drug discovery and as a scaffold for creating focused libraries of molecules.
Role as a Synthetic Intermediate
The bromine atom at the C3 position is the key to the molecule's utility. It serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, such as:
-
Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.
-
Buchwald-Hartwig Amination: To introduce substituted amine functionalities.
-
Sonogashira Coupling: To add alkyne groups.
This functional handle allows chemists to rapidly elaborate the core scaffold into a wide array of more complex structures, exploring the chemical space around the tetrahydroimidazo[1,2-a]pyrazine core.
Potential in Protein Degradation (PROTACs)
Analogs of this scaffold, such as 3-Bromo-5, 6, 7, 8-tetrahydro-[2][3][7]triazolo[4, 3-a]pyrazine, are classified as "Protein Degrader Building Blocks"[8]. This strongly suggests that the title compound is an excellent candidate for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein.
Caption: Use of the Compound as a Building Block in PROTAC Synthesis.
In this workflow, the bromine atom on the starting material is replaced via a cross-coupling reaction to connect it to either a linker element or directly to a warhead that binds the protein of interest. The tetrahydroimidazo[1,2-a]pyrazine core provides a rigid, three-dimensional scaffold that can be advantageous for optimizing the spatial orientation of the two ends of the PROTAC molecule.
Safety and Handling
Proper handling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is crucial to ensure laboratory safety. The compound is classified as hazardous.
Table 3: GHS Hazard Information
| Hazard | Code | Description | Source(s) |
| Pictogram | GHS07 | Harmful / Irritant | [2] |
| Signal Word | Warning | [2] | |
| Hazard Statements | H302 | Harmful if swallowed. | [2] |
| H332 | Harmful if inhaled. | [2] | |
| May cause skin and eye irritation. | [5] | ||
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [2] |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [2] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [2] |
Handling Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[5].
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields[5].
-
Hygiene: Wash hands thoroughly after handling. Avoid ingestion and inhalation[5].
-
Spills: In case of a spill, contain the material and dispose of it as hazardous waste according to local regulations.
Conclusion
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a chemical intermediate with significant potential in modern drug discovery. While not a therapeutic agent itself, its value lies in its versatile scaffold and the synthetically tractable bromine handle. This allows for rapid diversification and elaboration, making it an ideal building block for creating novel compounds, particularly in the burgeoning field of targeted protein degradation. Researchers and scientists can leverage this compound to accelerate their programs aimed at discovering next-generation therapeutics.
References
-
3-BROMO-5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINEHYDROCHLORIDE CAS#: 954239-19-1. (n.d.). ChemWhat. Retrieved January 20, 2026, from [Link]
-
Ethyl 3-Bromo-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-2-Carboxylate Hydrochloride. (n.d.). Bouling Chemical Co., Limited. Retrieved January 20, 2026, from [Link]
-
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride. (n.d.). Synthonix. Retrieved January 20, 2026, from [Link]
-
3-bromo-5,6,7,8-tetrahydro-Imidazo[1,5-a]pyrazine hydrochloride,1188265-60-2. (n.d.). Chem-Space. Retrieved January 20, 2026, from [Link]
-
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
Sources
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- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemwhat.com [chemwhat.com]
- 4. Synthonix, Inc > 1188265-60-2 | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride [synthonix.com]
- 5. fishersci.com [fishersci.com]
- 6. Ethyl 3-Bromo-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-2-Carboxylate Hydrochloride Supplier China | Chemical Properties, Uses & Safety Data [chemheterocycles.com]
- 7. labsolu.ca [labsolu.ca]
- 8. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Solubility of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Organic Solvents
Introduction
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural framework is a common scaffold in a variety of biologically active molecules. The solubility of this compound in organic solvents is a critical physicochemical parameter that profoundly influences its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can create significant hurdles in formulation, bioavailability, and even in the reliability of in-vitro assays, ultimately leading to increased development costs and potential late-stage failures.[2][3]
This technical guide provides a comprehensive overview of the solubility of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in organic solvents, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, provide a detailed, field-proven experimental protocol for its determination, and discuss the interpretation and application of the resulting data.
Theoretical Framework: Understanding the "Why" Behind Solubility
The adage "like dissolves like" is a fundamental principle in chemistry, and it holds true for understanding the solubility of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. The solubility of this molecule is a result of the interplay of intermolecular forces between the solute (the compound) and the solvent.
Key Molecular Features Influencing Solubility:
-
Polarity: The imidazo[1,2-a]pyrazine core contains nitrogen atoms, which introduce polarity to the molecule. The bromine atom further contributes to the molecule's polarity and can participate in halogen bonding. The tetrahydro- portion of the pyrazine ring adds a degree of non-polar character.
-
Hydrogen Bonding: The nitrogen atoms in the ring system can act as hydrogen bond acceptors, influencing its solubility in protic solvents.
-
Crystal Lattice Energy: In its solid state, the molecules of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are held together in a crystal lattice. The energy required to break these intermolecular forces in the crystal is a significant barrier to dissolution.
The choice of an appropriate organic solvent is therefore a balance of matching the polarity and hydrogen bonding capabilities of the solvent with those of the solute. For instance, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often good starting points for dissolving a wide range of drug-like molecules due to their ability to disrupt the crystal lattice and solvate both polar and non-polar regions of the molecule.[4]
Experimental Determination of Solubility: A Validating Protocol
The following protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in organic solvents.[5][6] This method is considered the "gold standard" as it measures the equilibrium solubility, which is the most relevant value for formulation and biopharmaceutical assessment.[7][8]
Materials and Equipment:
-
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (solid, high purity)[1][9]
-
Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane) of high purity
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine into a series of scintillation vials. The excess is crucial to ensure that an equilibrium between the dissolved and undissolved solid is reached.[5]
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.[2] It is advisable to take samples at different time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.[10]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To remove any undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is critical to ensure that only the dissolved compound is analyzed.
-
-
Quantification:
-
Prepare a series of standard solutions of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine of known concentrations in the same organic solvent.
-
Analyze both the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standards against their known concentrations.
-
Determine the concentration of the compound in the filtered supernatant by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Experimental Workflow Diagram:
Caption: Kinetic vs. Thermodynamic Solubility
Conclusion
A thorough understanding and accurate determination of the solubility of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in organic solvents are indispensable for its successful development as a potential therapeutic agent. The shake-flask method, while more time-consuming than high-throughput screening methods, provides the definitive thermodynamic solubility data required for informed decision-making in lead optimization and formulation. By following the detailed protocol outlined in this guide, researchers can generate reliable and reproducible solubility data, thereby mitigating risks and accelerating the path from discovery to clinical application.
References
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
ResearchGate. Discovery solubility measurement and assessment of small molecules with drug development in mind. [Link]
-
PMC. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, HCl. [Link]
-
3-Bromo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine. [Link]
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Navigating the Nomenclature of a Key Heterocyclic Scaffold: A Guide to 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nomenclature associated with the heterocyclic compound 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a molecule of significant interest in medicinal chemistry and drug discovery. A clear and unambiguous understanding of chemical nomenclature is paramount for effective scientific communication, data retrieval, and regulatory compliance. This document will dissect the systematic and alternative names for this compound, providing clarity for researchers navigating complex chemical databases and literature.
Primary Identifier and Systematic Name
The most commonly accepted and systematically correct name for this compound under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) is 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine . This name is derived from the fusion of an imidazole and a pyrazine ring system, with a bromine substituent and a saturated pyrazine ring.
The nomenclature can be broken down as follows:
-
imidazo[1,2-a]pyrazine : This denotes the core fused heterocyclic system where the imidazole ring is fused to the pyrazine ring at the 'a' face (the bond between atoms 1 and 2 of the pyrazine).
-
5,6,7,8-tetrahydro : This prefix indicates that the pyrazine ring is fully saturated (reduced) at positions 5, 6, 7, and 8.
-
3-Bromo : This specifies the attachment of a bromine atom at the 3rd position of the imidazo[1,2-a]pyrazine ring system.
Alternative and Less Common Names
While the systematic IUPAC name is the standard, several alternative names and synonyms may be encountered in chemical supplier catalogs, databases, and older literature. Understanding these variations is crucial for comprehensive information retrieval.
A common, albeit minor, variation is the omission of the hyphen, presented as 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine . Another variant is the use of German spelling for "Bromo," which is 3-Brom-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin [1].
A more structurally descriptive, though less common, synonym is Imidazo[1,2-a]pyrazine, 3-bromo-5,6,7,8-tetrahydro- . This format names the parent heterocycle first, followed by its substituents.
Chemical Identifiers for Unambiguous Referencing
To eliminate any ambiguity, it is best practice to use registered chemical identifiers. These unique codes are assigned to specific chemical substances and provide a universal standard for identification.
| Identifier Type | Identifier |
| CAS Number | 954239-19-1[2] |
| Molecular Formula | C6H8BrN3[2] |
| PubChem CID | 37818930[3] |
It is important to note that the hydrochloride salt of this compound has a distinct CAS Number: 1187830-45-0 .
Structural Representation and Nomenclature Logic
The structural formula of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is fundamental to understanding its nomenclature. The fused bicyclic system and the specific numbering of the atoms are governed by IUPAC rules for heterocyclic systems.
Figure 1: Chemical structure of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with IUPAC numbering.
The numbering of the fused ring system begins at the nitrogen atom of the imidazole ring that is not part of the fusion and proceeds around the ring. This systematic approach ensures that the position of the bromine substituent is unambiguously assigned to position 3.
Conclusion
For clarity, precision, and universal understanding in research and development, the use of the systematic IUPAC name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is strongly recommended. When searching for information, awareness of the minor synonyms and the practice of using the CAS Number (954239-19-1) will ensure the most comprehensive and accurate results. This guide serves as a foundational reference for any professional working with this important class of heterocyclic compounds.
References
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3-BROMO-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRAZINE | Tetrahedron. Retrieved from [Link]
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A Theoretical and Computational Scrutiny of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A Technical Guide for Drug Discovery
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrazine core is a well-established pharmacophore found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The introduction of a bromine atom at the 3-position and the saturated pyrazine ring offer unique structural and electronic features that are ripe for computational exploration to guide drug design and development efforts.
This document is intended for researchers, computational chemists, and drug development professionals. It moves beyond a simple listing of methods to provide the causality behind computational choices, ensuring a self-validating and robust in-silico workflow.
The Strategic Importance of Theoretical Calculations
In modern drug discovery, theoretical calculations are not merely an academic exercise; they are a critical, resource-sparing tool. For a molecule like 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, in-silico methods allow us to predict its physicochemical properties, understand its electronic nature, and hypothesize its interactions with biological targets before committing to costly and time-consuming synthesis and in-vitro testing. This predictive power accelerates the hit-to-lead optimization process and enriches our understanding of structure-activity relationships (SAR).
Part 1: Foundational Quantum Chemical Analysis
The initial step in the computational analysis of a novel compound is to understand its intrinsic properties. Density Functional Theory (DFT) is the workhorse for this phase due to its excellent balance of accuracy and computational cost.
Geometry Optimization: The Ground State Blueprint
The first and most crucial calculation is the optimization of the molecule's three-dimensional structure. This process finds the lowest energy conformation, which is the most probable structure of the molecule in the gas phase.
Experimental Protocol: Geometry Optimization
-
Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT). The choice of functional is critical. The B3LYP hybrid functional is a widely used and well-validated starting point for organic molecules.[4]
-
Basis Set: The 6-311G++(d,p) basis set is recommended to provide a good description of electron distribution, including polarization and diffuse functions, which are important for heteroatoms like nitrogen and bromine.[5]
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.
-
Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
The output of this step provides the precise bond lengths, bond angles, and dihedral angles of the molecule, forming the basis for all subsequent calculations.
Electronic Properties: Unveiling Reactivity and Stability
With an optimized geometry, we can probe the electronic landscape of the molecule. This is key to understanding its reactivity and intermolecular interactions.
Key Parameters to Analyze:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of molecular stability.[4] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface.[6] It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions with a biological target. For instance, the nitrogen atoms in the imidazo[1,2-a]pyrazine core are expected to be regions of negative potential, making them likely hydrogen bond acceptors.
-
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the charge distribution.
Data Presentation: Calculated Electronic Properties
| Parameter | Calculated Value (a.u.) | Interpretation |
| HOMO Energy | (Calculated Value) | Electron-donating capacity |
| LUMO Energy | (Calculated Value) | Electron-accepting capacity |
| HOMO-LUMO Gap | (Calculated Value) | Chemical reactivity and stability |
| Dipole Moment | (Calculated Value) | Molecular polarity |
Part 2: Simulating Biological Interactions
While quantum chemistry provides foundational knowledge, the ultimate goal in drug discovery is to understand how a molecule interacts with a biological target, typically a protein. Molecular docking is the primary computational tool for this purpose.
Target Selection and Preparation
The imidazo[1,2-a]pyrazine scaffold has been associated with various biological targets, including kinases, Gαq/11 proteins, and tubulin.[2][7] For this guide, let's consider a hypothetical kinase as the target.
Workflow for Target Preparation:
-
Obtain Protein Structure: Download the crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidines.
-
Binding Site Definition: Identify the ATP-binding site, which is the typical target for kinase inhibitors. This is usually a well-defined pocket in the protein structure.
Molecular Docking Simulation
This step predicts the preferred binding orientation and affinity of our molecule within the protein's active site.
Experimental Protocol: Molecular Docking
-
Software: AutoDock Vina, Glide, or GOLD are industry-standard tools.
-
Ligand Preparation: The DFT-optimized structure of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is used as the input. Ensure the correct protonation state and charge are assigned.
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of the target protein.
-
Docking Run: Execute the docking algorithm. It will generate a series of possible binding poses, each with a corresponding binding energy score.
-
Analysis of Results: The top-scoring poses are visually inspected to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (potentially involving the bromine atom). The binding energy provides an estimate of the binding affinity.
Visualization of Computational Workflow
Caption: A comprehensive workflow for the theoretical analysis of a drug candidate.
Data Presentation: Docking Results Summary
| Pose Rank | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| 1 | (Calculated Value) | e.g., MET793, LYS745 | Hydrogen bond, hydrophobic |
| 2 | (Calculated Value) | e.g., LEU844, CYS797 | Hydrophobic, halogen bond |
| 3 | (Calculated Value) | e.g., GLU762, ASP855 | Hydrogen bond, ionic |
Part 3: Advanced Computational Insights
To further refine our understanding and guide lead optimization, more advanced computational methods can be employed.
Quantitative Structure-Activity Relationship (QSAR)
If a series of analogues of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with known biological activities were available, a 3D-QSAR study could be performed.[8] This involves building a statistical model that correlates the 3D structural and electronic features of the molecules with their biological activity. This model can then be used to predict the activity of new, unsynthesized analogues.
Conceptual Relationship in QSAR
Caption: The logical flow of a QSAR study.
ADME-Tox Prediction
Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to avoid late-stage failures in drug development. Various computational models, many of which are based on machine learning, can predict properties like human oral absorption, blood-brain barrier penetration, and potential toxicity.
Conclusion
The theoretical calculations outlined in this guide provide a robust, multi-faceted approach to characterizing 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine for drug discovery purposes. By systematically applying DFT, molecular docking, and other in-silico tools, researchers can gain deep insights into the molecule's properties and biological potential. This computational-first approach not only accelerates the discovery pipeline but also provides a rational basis for the design of next-generation therapeutics based on the versatile imidazo[1,2-a]pyrazine scaffold.
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TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link]
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Cojocaru, C. et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Molecular Modeling. Available from: [Link]
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ResearchGate. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties | Request PDF. Available from: [Link]
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ResearchGate. (PDF) Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. Available from: [Link]
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Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177. Available from: [Link]
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ResearchGate. Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... Available from: [Link]
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Tetrahedron. 3-BROMO-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRAZINE. Available from: [Link]
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Li, Y. et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry, 239, 114520. Available from: [Link]
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Wang, Y. et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. Available from: [Link]
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Wang, Y. et al. (2023). Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(12), 1841-1850. Available from: [Link]
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El-Megharbel, S. M. et al. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Molecules, 27(15), 4995. Available from: [Link]
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Geedkar, D. et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22359-22375. Available from: [Link]
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Tetrahydroimidazo[1,2-a]pyrazine Derivatives: A Privileged Scaffold for Novel Biological Targets
An In-Depth Technical Guide
Introduction
The imidazo[1,2-a]pyrazine core, and its saturated counterpart, tetrahydroimidazo[1,2-a]pyrazine, represent a class of nitrogen-bridged heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Regarded as a "privileged scaffold," this structural motif is found in numerous biologically active molecules, demonstrating a remarkable versatility to interact with a wide array of biological targets.[3][4] This promiscuity stems from its rigid bicyclic structure, which serves as an excellent three-dimensional framework, and the strategic placement of nitrogen atoms that act as key hydrogen bond acceptors and donors.
This guide provides an in-depth exploration of the key biological targets of tetrahydroimidazo[1,2-a]pyrazine derivatives, moving beyond a simple catalog of activities. We will delve into the mechanistic rationale behind their interactions, present quantitative data, and provide detailed, field-proven experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Protein Kinase Inhibition: Modulating Cellular Signaling
The pyrazine ring system is a cornerstone of many small-molecule kinase inhibitors.[5] Its derivatives have been successfully developed to target several critical kinases involved in cell cycle progression and transcriptional regulation, demonstrating potent anti-proliferative effects.
Aurora Kinases A & B
Aurora kinases are a family of serine/threonine kinases that play essential roles as master regulators of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for oncology drug discovery. Derivatives of the imidazo[1,2-a]pyrazine core have been identified as potent, dual inhibitors of both Aurora A and Aurora B.[6][7]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates crucial for mitotic events such as centrosome maturation, spindle assembly, and cytokinesis. Inhibition of Aurora B, in particular, leads to a failure in the spindle assembly checkpoint, resulting in endoreduplication and subsequent apoptosis.
Table 1: Activity of Imidazo[1,2-a]pyrazine Derivatives Against Aurora Kinases
| Compound ID | Target(s) | TdF Kd (nM) | Cellular phos-HH3 IC50 (nM) | Reference |
| 1 | Aur A/B | - | 250 | [6] |
| 12k (SCH 1473759) | Aur A/B | 0.02 (Aur A), 0.03 (Aur B) | 25 | [6] |
| 10i | Aurora | - | - | [7] |
TdF Kd: Dissociation constant measured by a thermal-denaturation-based fluorescence assay. phos-HH3: Phosphorylated Histone H3, a biomarker for Aurora B activity.
Signaling Pathway: Aurora Kinases in Mitosis
Caption: Role of Aurora A and B kinases during the cell cycle and points of inhibition.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a robust method for measuring the inhibitory activity of compounds against a specific kinase.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
ATP Solution: Prepare a 2X working solution of ATP in kinase buffer at a concentration equal to twice the Km for the specific kinase.
-
Substrate/Antibody Mix: Prepare a 4X working solution containing the ULight™-labeled peptide substrate and the Europium-labeled anti-phospho-substrate antibody in kinase buffer.
-
Compound Dilution: Perform serial dilutions of the tetrahydroimidazo[1,2-a]pyrazine derivatives in 100% DMSO, followed by an intermediate dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound solution to the wells of a low-volume 384-well plate.
-
Add 5 µL of the 2X kinase enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the 4X Substrate/Antibody mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Europium) and 665 nm (ULight™).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cyclin-Dependent Kinase 9 (CDK9)
CDK9, in complex with Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). It plays a critical role in stimulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II. Inhibiting CDK9 is a validated strategy for cancer therapy.
Mechanism of Action: Imadazo[1,2-a]pyrazine derivatives have been developed as potent CDK9 inhibitors.[8] By blocking the ATP-binding site of CDK9, these compounds prevent the phosphorylation of RNA Pol II, leading to a stall in transcription, particularly of genes with short half-lives, such as the anti-apoptotic protein Mcl-1. This ultimately induces apoptosis in cancer cells.
Table 2: Inhibitory Activity of Imadazo[1,2-a]pyrazine Derivatives Against CDK9
| Compound ID | CDK9 IC50 (µM) | Average Proliferation IC50 (µM) | Reference |
| 3c | 0.16 | 6.66 | [8] |
| 9 | 7.88 | - | [8] |
| 10 | 5.12 | - | [8] |
Phosphodiesterase (PDE) Inhibition: Targeting Second Messenger Systems
Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers. Inhibiting specific PDEs can prolong the signaling effects of these messengers, a mechanism exploited for various therapeutic effects.
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)
ENPP1 is a key enzyme that negatively regulates the cGAS-STING (stimulator of interferon genes) pathway, a critical component of the innate immune system.[9] ENPP1 hydrolyzes the second messenger 2'3'-cGAMP, thus dampening the anti-tumor immune response.
Mechanism of Action: Imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ENPP1.[9] By blocking ENPP1 activity, these compounds prevent the degradation of 2'3'-cGAMP. This leads to sustained activation of the STING pathway, resulting in the production of type I interferons and other pro-inflammatory cytokines that enhance the anti-tumor immune response.[9] This mechanism is particularly promising for combination therapy with immune checkpoint inhibitors like anti-PD-1 antibodies.[9]
Table 3: Inhibitory Potency of Imidazo[1,2-a]pyrazine Derivative 7 Against ENPP Family Members
| Target | IC50 (nM) | Reference |
| ENPP1 | 5.70 - 9.68 | [9] |
| ENPP2 | Weak Inhibition | [9] |
| ENPP3 | Weak Inhibition | [9] |
Signaling Pathway: ENPP1 in the cGAS-STING Pathway
Caption: Inhibition of ENPP1 by imidazo[1,2-a]pyrazine derivatives enhances STING signaling.
G-Protein Signaling Modulators: Targeting Gαq
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and mediate signals from a vast array of stimuli. The Gαq subunit, when activated, stimulates phospholipase C (PLC), leading to the production of inositol phosphates and diacylglycerol, which mobilize intracellular calcium and activate protein kinase C, respectively.
Mechanism of Action: The tetrahydroimidazo[1,2-a]pyrazine derivative BIM-46187 and its analogs are rare examples of cell-permeable compounds that can preferentially silence Gαq proteins.[10] The precise mechanism is still under investigation, but structure-activity relationships point to the necessity of a redox-active thiol/disulfane substructure, a basic amino group, and the bicyclic skeleton for activity.[10] These compounds effectively reduce the formation of the second messenger myo-inositol 1-phosphate (IP1), a stable downstream product of the Gαq pathway.
Experimental Protocol: IP-One HTRF Accumulation Assay
This competitive immunoassay measures the accumulation of IP1 to quantify Gαq pathway activation.
-
Cell Culture and Plating:
-
Culture HEK293 cells (or another cell line endogenously expressing the Gαq-coupled receptor of interest) under standard conditions.
-
Plate cells into a 96-well white plate and grow to confluence.
-
-
Compound Treatment:
-
Remove culture medium and replace with stimulation buffer containing the tetrahydroimidazo[1,2-a]pyrazine derivatives at various concentrations.
-
Pre-incubate the cells with the compounds for 30 minutes at 37°C.
-
-
Receptor Stimulation:
-
Add a known agonist for the Gαq-coupled receptor of interest (e.g., carbachol for muscarinic receptors) at an EC₈₀ concentration.
-
Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the IP1-d2 conjugate lysis buffer, followed by the anti-IP1 cryptate conjugate lysis buffer (reagents from a commercial kit, e.g., Cisbio).
-
Seal the plate and incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader.
-
The HTRF signal is inversely proportional to the concentration of IP1 in the sample.
-
Calculate the percent inhibition of the agonist-induced signal for each compound concentration and determine the IC₅₀ value.
-
Ion Channel Modulation: TRPC5 Inhibition
Transient receptor potential canonical 5 (TRPC5) is a calcium-permeable non-selective cation channel implicated in pathophysiological processes, including renal injury.[11]
Mechanism of Action: Building on the structure of known TRPC5 inhibitors, novel derivatives incorporating the tetrahydroimidazo[1,2-a]pyrazine scaffold have been synthesized.[11] These compounds act as potent TRPC5 inhibitors, blocking the influx of Ca²⁺ through the channel. This activity has shown therapeutic potential in ameliorating hypertension-induced renal damage in preclinical models.[11]
General Workflow for Target Identification and Deconvolution
For novel tetrahydroimidazo[1,2-a]pyrazine derivatives with an unknown mechanism of action, a systematic approach is required to identify their biological target(s).
Caption: A conceptual workflow for identifying the molecular target of a novel bioactive compound.
Conclusion and Future Directions
The tetrahydroimidazo[1,2-a]pyrazine scaffold has proven to be an exceptionally fruitful starting point for the discovery of modulators of diverse and critical biological targets. From kinases and phosphodiesterases to G-proteins and ion channels, its derivatives have demonstrated significant therapeutic potential across oncology, immunology, and cardiovascular disease. The continued exploration of this chemical space, aided by modern target identification techniques and rational drug design, is poised to deliver the next generation of innovative therapeutics. Future efforts should focus on optimizing the selectivity of these compounds to minimize off-target effects and on exploring novel biological spaces where this versatile scaffold may yet yield groundbreaking discoveries.
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Design, Synthesis and Biological Evaluation of Thrombin Inhibitors with 1,2,3,4-Tetrahydrobenzo[1][12]imidazo[1,2-a]pyrazine Nucleus. ResearchGate. Available at: [Link]
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Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ResearchGate. Available at: [Link]
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Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. PubMed. Available at: [Link]
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Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Available at: [Link]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
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Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. Available at: [Link]
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Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed. Available at: [Link]
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Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. Available at: [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ScienceDirect. Available at: [Link]
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Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. Available at: [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol herein outlines a robust two-step synthetic pathway, commencing with the catalytic hydrogenation of commercially available imidazo[1,2-a]pyrazine to yield the saturated core, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. The subsequent step involves a regioselective bromination of the electron-rich imidazole ring using N-bromosuccinimide (NBS). This guide is designed to be self-contained, offering detailed procedural steps, explanations of the underlying chemical principles, safety protocols, and expected outcomes.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of pharmacological activities. These include, but are not limited to, antibacterial, anti-inflammatory, and anticancer properties. The introduction of a bromine atom at the 3-position of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space for the development of novel therapeutic agents. This protocol provides a reliable method for accessing this key intermediate.
Overall Synthetic Scheme
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is achieved in two sequential steps:
-
Step 1: Hydrogenation of Imidazo[1,2-a]pyrazine. The aromatic pyrazine ring of the starting material is selectively reduced to a piperazine ring.
-
Step 2: Regioselective Bromination. The resulting saturated heterocyclic core is brominated at the 3-position of the imidazole ring.
Visual Representation of the Synthetic Workflow
Figure 1: Overall workflow for the synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Reagents and Equipment
| Reagent/Equipment | Formula/Type | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Imidazo[1,2-a]pyrazine | C₆H₅N₃ | 274-79-3 | 119.12 | Starting material |
| Platinum(IV) oxide (Adam's catalyst) | PtO₂ | 1314-15-4 | 227.08 | Hydrogenation catalyst |
| 2-Methoxyethanol | C₃H₈O₂ | 109-86-4 | 76.09 | Solvent for hydrogenation |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 128-08-5 | 177.98 | Brominating agent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | 73.09 | Solvent for bromination |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | 84.93 | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | For work-up |
| Brine | NaCl(aq) | - | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 | Drying agent |
| Hydrogen Gas (H₂) | H₂ | 1333-74-0 | 2.02 | In a cylinder with regulator |
| Parr Hydrogenator or similar autoclave | - | - | - | For hydrogenation |
| Round-bottom flasks | - | - | - | Various sizes |
| Magnetic stirrer and stir bars | - | - | - | |
| Ice bath | - | - | - | |
| Rotary evaporator | - | - | - | |
| Thin Layer Chromatography (TLC) plates | - | - | - | For reaction monitoring |
| Column chromatography setup | - | - | - | For purification |
| Standard laboratory glassware | - | - | - |
Experimental Protocol
Part 1: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Rationale: This step involves the catalytic hydrogenation of the pyrazine ring of imidazo[1,2-a]pyrazine. Platinum(IV) oxide is an effective catalyst for this transformation, and 2-methoxyethanol is chosen as the solvent due to its ability to dissolve the starting material and its stability under the reaction conditions. The hydrogenation is carried out under pressure to ensure an adequate supply of hydrogen for the reaction.
Procedure:
-
To a suitable autoclave or Parr hydrogenator vessel, add imidazo[1,2-a]pyrazine (e.g., 5.0 g, 41.97 mmol) and 2-methoxyethanol (e.g., 80 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Carefully add Platinum(IV) oxide (e.g., 0.5 g, 10 mol%).
-
Seal the vessel and purge it with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to approximately 4 bar (60 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The product should have a lower Rf value than the starting material.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, can be used in the next step without further purification if it is of sufficient purity. If necessary, it can be purified by column chromatography on silica gel.
Part 2: Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Rationale: This step is a regioselective electrophilic aromatic substitution. The imidazole ring is more electron-rich than the saturated piperazine ring, making it more susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine. The reaction is typically carried out in a polar aprotic solvent like DMF, which helps to solubilize the reactants and facilitate the reaction. The reaction is performed at a low temperature initially to control the reaction rate and minimize the formation of byproducts.
Figure 2: Simplified mechanism of electrophilic bromination.
Procedure:
-
Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (e.g., 4.0 g, 32.48 mmol) in anhydrous DMF (e.g., 80 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (e.g., 6.34 g, 35.73 mmol, 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature.
-
Continue stirring at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (e.g., 200 mL).
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Expected Results and Characterization
The final product, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, is typically obtained as a solid. The structure and purity should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperazine and imidazole rings. The characteristic signal for the proton at the 3-position of the imidazole ring in the starting material will be absent in the product.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (202.07 g/mol for C₆H₈BrN₃), with a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in approximately a 1:1 ratio).
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Platinum(IV) oxide: This is a strong oxidizer and may cause fire or explosion in contact with combustible materials. Keep away from heat and combustible materials.
-
Solvents: Dichloromethane, 2-methoxyethanol, and DMF are hazardous solvents. Avoid inhalation of vapors and skin contact.
-
Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure there are no sources of ignition in the vicinity when handling hydrogen. The hydrogenation apparatus should be properly grounded.
References
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link][2]
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Mastering the Purification of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: An Application Guide for Researchers
Introduction: The Critical Role of Purity in Drug Discovery
For researchers and scientists engaged in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which reliable and reproducible biological data are built. 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry, is no exception. Its purification presents a unique set of challenges owing to the presence of a basic nitrogenous core and a polar, brominated imidazopyrazine scaffold. This guide provides a detailed exploration of robust purification methodologies, grounded in established chemical principles and practical laboratory experience, to empower researchers to obtain this key intermediate in high purity.
The structural features of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, including its polarity and potential for interaction with acidic stationary phases, necessitate a carefully considered purification strategy. This document will detail three primary purification techniques: recrystallization, normal-phase column chromatography, and reverse-phase high-performance liquid chromatography (HPLC). For each method, we will delve into the underlying principles, provide step-by-step protocols, and offer troubleshooting guidance to navigate common experimental hurdles.
Physicochemical Properties: A Foundation for Method Development
A thorough understanding of the physicochemical properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is paramount for designing effective purification protocols. While extensive experimental data for this specific molecule is not widely published, we can infer its behavior based on its structure and available information for its hydrochloride salt.
| Property | Value/Inferred Behavior | Significance for Purification |
| Molecular Formula | C₆H₈BrN₃ | Influences molecular weight and elemental composition. |
| Molecular Weight | 202.05 g/mol | A key parameter for mass spectrometry-based analysis. |
| Polarity | Polar | The presence of nitrogen atoms in the heterocyclic core and the bromine substituent contribute to its polarity, suggesting good solubility in polar solvents and strong interaction with polar stationary phases. |
| Basicity | Basic | The nitrogen atoms can be protonated, making the compound susceptible to strong interactions with acidic silica gel, potentially leading to streaking or poor recovery during column chromatography. |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and acetonitrile. Solubility in less polar solvents like ethyl acetate and dichloromethane is expected to be moderate, while it is likely poorly soluble in nonpolar solvents like hexanes. The hydrochloride salt is expected to have good water solubility. | Guides the selection of appropriate solvents for recrystallization and chromatography. |
| Stability | Generally stable, but brominated heterocycles can be susceptible to degradation under harsh acidic or basic conditions, or prolonged exposure to light. | Dictates the need for mild purification conditions. |
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful and cost-effective technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.
Causality Behind Solvent Selection
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Given the polar nature of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, polar solvents are a logical starting point. However, finding a single solvent with the ideal solubility profile can be challenging. In such cases, a mixed-solvent system provides greater flexibility.[1][2] A "good" solvent, in which the compound is highly soluble, is paired with a "poor" solvent, in which it is sparingly soluble. The two solvents must be miscible.[3]
Protocol 1: Single-Solvent Recrystallization
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating.
-
Dissolution: Place the crude 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[4]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[1]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
A common and effective mixed-solvent pair for polar, nitrogen-containing compounds is an alcohol (good solvent) and water (poor solvent).[1] Another option for moderately polar compounds is ethyl acetate and hexanes.[2]
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (the point of saturation).[5]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol.
Normal-Phase Column Chromatography: Harnessing Polarity Differences
Flash column chromatography is a staple for purifying organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase.[6]
The Rationale for Method Parameters
For a polar and basic compound like 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, standard silica gel, which is acidic, can lead to issues like peak tailing and irreversible adsorption.[7] To counteract this, the addition of a basic modifier to the eluent is crucial. Triethylamine (Et₃N) is commonly used to neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.[7] The choice of eluent is guided by thin-layer chromatography (TLC) to achieve an optimal retention factor (Rf) of around 0.2-0.4 for the target compound.[8]
Caption: Workflow for Normal-Phase Column Chromatography.
Protocol 3: Normal-Phase Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. Start with mixtures of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2] A common starting point is a 1:1 mixture. Add 0.5-1% triethylamine to the eluent to mitigate tailing. Adjust the solvent ratio to achieve an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). If solubility is an issue, consider dry loading by adsorbing the crude material onto a small amount of silica gel.[9]
-
Elution: Begin elution with the less polar solvent system determined by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with different polarities.[8]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
High-Performance Liquid Chromatography (HPLC): For High-Purity Applications
For applications demanding the highest purity, such as in late-stage drug development, reverse-phase HPLC is the method of choice. It separates compounds based on their hydrophobic interactions with a non-polar stationary phase.
Justification of HPLC Parameters
Given the polar nature of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a C18 column is a suitable choice for the stationary phase.[3] The mobile phase will typically consist of a mixture of water and an organic modifier like acetonitrile or methanol.[10] To improve peak shape and resolution for this basic compound, an acidic modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase.[3] This protonates the basic nitrogens, leading to more consistent interactions with the stationary phase.
Caption: Workflow for Preparative Reverse-Phase HPLC.
Protocol 4: Preparative Reverse-Phase HPLC
-
Method Development (Analytical Scale):
-
Column: C18, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Optimize the gradient to achieve good separation between the product and impurities.
-
-
Preparative Scale-Up:
-
Use a larger dimension preparative C18 column with the same stationary phase chemistry.
-
Adjust the flow rate and injection volume according to the column size.
-
Dissolve the crude product in a minimal amount of the initial mobile phase composition.
-
Perform the purification using the optimized gradient.
-
Collect fractions corresponding to the product peak.
-
-
Isolation:
-
Confirm the purity of the fractions using analytical HPLC.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize (freeze-dry) the aqueous solution to remove water and the volatile TFA, yielding the purified compound as its TFA salt. If the free base is required, a subsequent basic workup and extraction will be necessary.
-
Troubleshooting Common Purification Challenges
| Issue | Potential Cause | Suggested Solution |
| Column Chromatography: Streaking/Tailing of the product spot on TLC and broad peaks from the column. | The basic nitrogen atoms are interacting strongly with the acidic silica gel. | Add a basic modifier like triethylamine (0.5-1%) to your eluent system.[7] |
| Recrystallization: The compound "oils out" instead of forming crystals. | The solution is too concentrated, or the cooling process is too rapid. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.[11] |
| HPLC: Poor peak shape (fronting or tailing). | Inappropriate mobile phase pH or secondary interactions with the stationary phase. | Ensure an acidic modifier (e.g., 0.1% TFA or formic acid) is present in the mobile phase to protonate the basic compound. |
| General: Low recovery of the purified product. | The compound may be partially soluble in the cold recrystallization solvent, or there may be irreversible adsorption on the chromatography column. | For recrystallization, minimize the amount of hot solvent used and ensure thorough cooling. For chromatography with basic compounds, the use of a basic modifier is critical to improve recovery. |
Conclusion: A Pathway to High-Purity Compounds
The purification of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, while presenting challenges due to its polarity and basicity, can be effectively achieved through a systematic and well-reasoned approach. By leveraging the principles of recrystallization, normal-phase chromatography with appropriate mobile phase modifiers, and high-performance liquid chromatography, researchers can consistently obtain this valuable intermediate in high purity. The protocols and troubleshooting guidance provided in this document serve as a comprehensive resource to empower scientists in their pursuit of reliable and reproducible research outcomes in the field of drug discovery and development.
References
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University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
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Maiyam Group. (2026). Mixed Solvent Recrystallization Guide for Portland, OR 2026. Retrieved from [Link]
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California State University, Dominguez Hills. (n.d.). 4. Crystallization. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]
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ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
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Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
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ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. [Link]
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ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]
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A-Star Research. (n.d.). 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, HCl. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]
-
PubMed. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. Retrieved from [Link]
-
ChemWhat. (n.d.). 3-BROMO-5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINEHYDROCHLORIDE CAS#: 954239-19-1; ChemWhat Code: 1367609. Retrieved from [Link]
-
Semantic Scholar. (1989). Selectivity and detectability optimizations in HPLC. Retrieved from [Link]
-
ResearchGate. (2022). Optimization and Validation in Liquid Chromatography Using Design of Experiments. Retrieved from [Link]
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Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold and the Power of Suzuki Coupling
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its unique three-dimensional structure and rich chemical functionality make it an attractive starting point for the development of novel therapeutics. The ability to selectively functionalize this core is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern drug discovery.[2] The strategic introduction of aryl, heteroaryl, or other organic moieties at specific positions of a lead molecule can profoundly influence its pharmacological properties.
This document provides a detailed guide for the successful application of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Suzuki coupling reactions. As a Senior Application Scientist, this guide is formulated based on established principles of cross-coupling chemistry, insights from analogous heterocyclic systems, and best practices for reaction optimization and troubleshooting.
The Suzuki Coupling Reaction: A Mechanistic Overview
The catalytic cycle of the Suzuki coupling reaction is a well-established process involving a palladium catalyst. Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting. The generally accepted cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Key Considerations for Successful Coupling with 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
The imidazo[1,2-a]pyrazine scaffold is an electron-rich heterocyclic system. This electronic nature, coupled with the presence of multiple nitrogen atoms, can influence the outcome of the Suzuki coupling reaction. Potential challenges include catalyst inhibition through coordination of the nitrogen atoms to the palladium center and competitive side reactions such as debromination.[4] Careful selection of the reaction parameters is therefore critical for success.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium catalyst and the supporting ligand is arguably the most critical factor for a successful Suzuki coupling.
-
Palladium Pre-catalyst: Both Palladium(II) sources like Pd(OAc)₂ and PdCl₂(PPh₃)₂ and pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ can be effective. For electron-rich heteroaromatic bromides, catalyst systems that readily generate the active Pd(0) species are often preferred.
-
Ligands: The use of electron-rich and sterically bulky phosphine ligands is often necessary to promote the oxidative addition of the aryl bromide and facilitate the reductive elimination step.[5] For challenging couplings, advanced biarylphosphine ligands have shown exceptional performance.[6]
| Catalyst/Ligand Combination | Application Notes |
| Pd(PPh₃)₄ | A common choice for a wide range of Suzuki couplings. Can be effective but may require higher temperatures for less reactive substrates. |
| Pd(OAc)₂ with PPh₃ | An in-situ generated catalyst system that is often effective and cost-efficient. |
| PdCl₂(dppf) | The dppf ligand often enhances catalyst stability and can be particularly useful for heteroaromatic substrates. |
| XPhos Pd G2/G3 | Second and third-generation Buchwald pre-catalysts are highly active and have been shown to be effective for the coupling of challenging heterocyclic bromides, minimizing side reactions like debromination.[1][7] |
| SPhos | A bulky biarylphosphine ligand known to facilitate the coupling of sterically hindered and electron-rich substrates.[8] |
The Role of the Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic borate species. The choice of base can significantly impact the reaction yield and should be carefully considered.
-
Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most commonly used bases.[3] Cesium carbonate is a stronger base and can be effective in more challenging couplings.
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) can be employed, although they are generally less common in standard Suzuki protocols.
The strength and solubility of the base are important factors. For instance, the use of aqueous base solutions can be beneficial for both solubility and reaction rate.[9]
Solvent Systems: Influencing Solubility and Reactivity
The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Aprotic polar solvents are frequently used.
-
Common Solvents: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are standard choices.
-
Aqueous Mixtures: The addition of water to the organic solvent (e.g., Dioxane/H₂O, DME/H₂O) can significantly enhance the reaction rate and yield, particularly when using inorganic bases.[2] This is attributed to the increased solubility of the base and the borate intermediate.
-
Microwave-Assisted Reactions: For microwave-assisted protocols, solvents with a high dielectric constant, such as DMF or aqueous mixtures, are preferred as they efficiently absorb microwave energy.[10][11]
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. Optimization may be required depending on the specific boronic acid used.
Protocol 1: Conventional Heating
This protocol is a robust starting point for general Suzuki couplings.
Figure 2: Workflow for Conventional Suzuki Coupling.
Materials:
-
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 v/v)
-
Anhydrous, degassed solvents are recommended.
Procedure:
-
To a reaction vessel, add 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner conversions in shorter timeframes.[12]
Materials:
-
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., THF/H₂O, 10:1 v/v)
Procedure:
-
In a microwave-safe reaction vial, combine 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, the boronic acid, the base, and the palladium catalyst.
-
Add the solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the work-up and purification as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent.- Screen different bases and solvent systems.- Increase the reaction temperature. |
| Debromination of Starting Material | - Catalyst promoting hydrodebromination- Presence of protic impurities | - Switch to a different catalyst/ligand system (e.g., one with a bulky ligand like XPhos).- Use anhydrous solvents and reagents. |
| Formation of Homocoupled Boronic Acid Product | - Presence of oxygen | - Ensure the reaction is performed under a strict inert atmosphere. |
| Poor Product Recovery | - Product is water-soluble- Emulsion formation during work-up | - Saturate the aqueous layer with NaCl before extraction.- Use a different extraction solvent or filter through celite. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. Success hinges on the careful selection of the catalyst, ligand, base, and solvent. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize these critical reactions, paving the way for the synthesis of novel and potentially therapeutic molecules. For particularly challenging substrates, the use of modern, highly active catalyst systems and microwave-assisted heating is strongly recommended.
References
- A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (n.d.).
- Blettner, C. G., König, W. A., Stenzel, W., & Schotten, T. (2006). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(7), 2854–2861.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.).
- Technical Support Center: Optimizing Derivatization of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. (n.d.). Benchchem.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.).
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). Molecules, 24(21), 3873.
- Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts.
- The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Advances, 11(4), 2137–2147.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2006). Journal of the American Chemical Society, 128(43), 13992–13993.
- Methylation of imidazopyrazine, imidazoquinoxaline, and pyrazoloquinoxaline through Suzuki–Miyaura cross coupling. (2018). Chemistry of Heterocyclic Compounds, 54(2), 183–187.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology, 9(19), 5365–5405.
- Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (n.d.). ResearchGate.
- (PDF) Microwave-assisted CC cross-coupling reactions of aryl and heteroaryl halides in water. (n.d.). ResearchGate.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate.
- Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate.
- Arya, B. D., Malik, N., & Sharma, R. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31–36.
- Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. (n.d.).
- Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (n.d.). Request PDF on ResearchGate.
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
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- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine for Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Scaffold of Tetrahydroimidazo[1,2-a]pyrazines
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to modulate pharmacological properties. This scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets.[2] Derivatives of the related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine systems have demonstrated a wide spectrum of activities, including anticancer,[3][4] anti-inflammatory, antiviral, and uterine-relaxing properties.[5][6]
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, enabling the systematic exploration of how chemical structure influences biological activity. For the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold, the C-3 position represents a key vector for chemical modification. The introduction of a bromine atom at this position provides a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of substituents, which is essential for building a comprehensive SAR model.
This document provides detailed application notes and protocols for the derivatization of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. The protocols focus on three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties.
Core Structure and Derivatization Strategy
The derivatization strategy centers on the palladium-catalyzed cross-coupling of the 3-bromo derivative. This approach allows for the introduction of diverse chemical functionalities, which is crucial for probing the chemical space around the core scaffold and understanding the structural requirements for biological activity.
Caption: General derivatization strategy for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl Derivatives
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between organoboron compounds and organic halides.[7] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Reaction Scheme:
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 16 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 |
Step-by-Step Protocol (based on Entry 2):
-
To a dry Schlenk flask, add 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The choice of a palladium catalyst and ligand is crucial for efficient coupling. Pd(dppf)Cl₂ is a robust catalyst for many Suzuki couplings. The base is required to activate the boronic acid for transmetalation to the palladium center.[7] A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][8] This reaction has revolutionized the synthesis of arylamines.
Reaction Scheme:
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 |
| 3 | BrettPhos-precatalyst (2) | - | LiHMDS (2.5) | THF | 65 | 16 |
Step-by-Step Protocol (based on Entry 1):
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%) and BINAP (3 mol%).
-
Add 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 equiv) and NaOtBu (1.4 equiv).
-
Add anhydrous toluene, followed by the amine (1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like BINAP and XPhos facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[9] Strong bases like sodium tert-butoxide are required to deprotonate the amine, forming the active nucleophile.
Protocol 3: Sonogashira Coupling for the Synthesis of 3-Alkynyl Derivatives
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11]
Reaction Scheme:
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 80 | 12 |
| 2 | Pd(PPh₃)₄ (3) | CuI (3) | Diisopropylamine | THF | RT | 3 |
| 3 | Pd(OAc)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 |
Step-by-Step Protocol (based on Entry 1):
-
To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).
-
Add anhydrous DMF, followed by triethylamine (2.0 equiv).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The Sonogashira coupling employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate.[3] An amine base is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[10]
Structure-Activity Relationship (SAR) Studies Workflow
The synthesized library of derivatives should be subjected to biological screening to determine their activity against the target of interest. The data obtained will be used to construct an SAR model.
Caption: A typical workflow for SAR studies.
Table 4: Hypothetical SAR Data for a Kinase Target
| Compound ID | R Group at C-3 | IC₅₀ (nM) |
| 1 | -Br (starting material) | >10,000 |
| 2a | -Phenyl | 1,500 |
| 2b | -4-Fluorophenyl | 800 |
| 2c | -4-Methoxyphenyl | 2,500 |
| 2d | -3-Pyridyl | 500 |
| 3a | -NH-Cyclopropyl | 350 |
| 3b | -Morpholino | 1,200 |
| 3c | -N(Me)₂ | 900 |
| 4a | -C≡C-Phenyl | 200 |
| 4b | -C≡C-Cyclopropyl | 150 |
Interpretation of Hypothetical Data:
-
Aryl Derivatives (2a-d): The introduction of an aryl group at C-3 improves activity compared to the bromo-precursor. Electron-withdrawing groups (fluoro) and heterocycles (pyridyl) appear to be favorable over electron-donating groups (methoxy).
-
Amino Derivatives (3a-c): Small, cyclic amines like cyclopropylamine lead to potent compounds. Bulkier groups like morpholine are less tolerated.
-
Alkynyl Derivatives (4a-b): The linear geometry of the alkynyl linker appears to be highly beneficial for activity, with the cyclopropylacetylene derivative showing the highest potency in this hypothetical set.
These initial findings would guide the design of a second generation of compounds, for example, by exploring a wider range of substituted aryl and heteroaryl alkynes at the C-3 position.
Conclusion
The 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a versatile starting point for the synthesis of diverse libraries of compounds for SAR studies. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and adaptable methods for introducing a wide range of chemical functionalities at the C-3 position. A systematic approach to synthesis and biological evaluation will enable the development of a robust SAR model, ultimately guiding the design of potent and selective drug candidates.
References
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Eur J Med Chem. 2010;45(11):5208-5216. [Link]
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Alla M, Saddanapu V, Bommena VR, Addlagatta A, Shailaja M. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ElectronicsAndBooks. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. [Link]
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Devi, et al. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
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Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science Publisher. [Link]
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Buchwald–Hartwig Amination. Wikipedia. [Link]
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Sonogashira Coupling. NROChemistry. [Link]
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Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Eur J Med Chem. 2016;109:114-131. [Link]
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Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. [Link]
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Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Eur J Med Chem. 2010;45(4):1498-1505. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Pharmacological activity and mechanism of pyrazines. Eur J Med Chem. 2023;258:115544. [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
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Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
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Fused Heterocycles Bearing Bridgehead Nitrogen as Potent HIV-1 NNRTIs. Part 4: Design, Synthesis and Biological Evaluation of Novel imidazo[1,2-a]pyrazines. Eur J Med Chem. 2015;95:1-12. [Link]
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An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
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CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry. [Link]
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Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. MSU Chemistry. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Heck Reaction. Chemistry LibreTexts. [Link]
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The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC - NIH. [Link]
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Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. [Link]
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General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. [Link]
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Synthesis of 3-aryl-1-phosphinoimidazo[1,5- a ]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. ResearchGate. [Link]
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Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Org Lett. 2012;14(24):6346-6349. [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
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Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. PMC - NIH. [Link]
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The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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ChemInform Abstract: Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions. ResearchGate. [Link]
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Application Note: Synthesis of Potent Kinase Inhibitors from 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Introduction: The Privileged Scaffold in Kinase Inhibitor Discovery
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a key pharmacophore in modern medicinal chemistry, recognized for its role in the development of a variety of therapeutic agents. Its rigid, three-dimensional structure provides a versatile scaffold for the synthesis of targeted therapies. Kinases, a class of enzymes that regulate a majority of cellular pathways, are frequently implicated in diseases such as cancer and inflammatory disorders when their function is dysregulated.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors utilizing the versatile building block, 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. We will delve into detailed synthetic protocols for diversification of this scaffold, focusing on palladium-catalyzed cross-coupling reactions, and provide methodologies for the biological evaluation of the resulting compounds as kinase inhibitors.
Synthetic Strategies: Diversification of the 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Scaffold
The bromine atom at the 3-position of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is strategically positioned for a variety of cross-coupling reactions, allowing for the introduction of a diverse range of substituents to explore the chemical space around the scaffold. The two most powerful and widely used methods for this purpose are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[3][4][5]
Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between a halide and an organoboron compound, catalyzed by a palladium complex.[4][5] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors that often interact with the hydrophobic regions of the ATP-binding pocket.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with a variety of aryl and heteroaryl boronic acids.
Materials:
-
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl or 3-heteroaryl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative.
Expert Insights: The choice of catalyst, base, and solvent can significantly impact the reaction outcome. For challenging couplings, more advanced catalyst systems, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos), may be necessary to achieve high yields.[6] The use of a degassed solvent is crucial to prevent the oxidation of the Pd(0) catalyst.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3][7][8] This reaction is particularly valuable in kinase inhibitor synthesis as the introduction of amino groups can lead to crucial hydrogen bonding interactions with the kinase hinge region, a common binding motif for type II kinase inhibitors.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with primary and secondary amines.
Materials:
-
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
-
Primary or secondary amine (1.1 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Phosphine ligand (e.g., BINAP, 0.04 equivalents)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a flame-dried Schlenk tube.
-
Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 eq), the amine (1.1 eq), and the base (1.4 eq) in the anhydrous solvent.
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative.
Expert Insights: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[6] For sterically hindered amines or less reactive aryl bromides, more specialized ligands such as Josiphos or Buchwald's biarylphosphine ligands may be required. The base is also a key parameter, with stronger bases like sodium tert-butoxide often being more effective, but weaker bases like potassium phosphate can be used for base-sensitive substrates.
Biological Evaluation: Screening for Kinase Inhibitory Activity
Once a library of compounds has been synthesized, the next crucial step is to evaluate their biological activity. In vitro kinase assays are the primary method for determining the potency of a compound against a specific kinase. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol 3: General In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a generalized procedure for determining the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions or DMSO (for control wells).
-
Prepare a kinase/substrate/ATP mixture in the appropriate kinase buffer.
-
Add 4 µL of the kinase/substrate/ATP mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation:
The inhibitory activity of synthesized compounds is typically presented as IC₅₀ values. Below is a hypothetical table illustrating how to present such data.
| Compound ID | R-Group (at 3-position) | Target Kinase | IC₅₀ (nM) |
| SC-001 | Phenyl | Aurora A | 150 |
| SC-002 | 4-Fluorophenyl | Aurora A | 75 |
| SC-003 | 2-Pyrimidinyl | Aurora A | 25 |
| SC-004 | N-phenylamino | RSK2 | 50 |
| SC-005 | N-(4-methoxyphenyl)amino | RSK2 | 15 |
Case Study: Targeting Ribosomal S6 Kinase (RSK)
A patent review reveals that derivatives of the related tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine scaffold have been investigated as inhibitors of p90 Ribosomal S6 Kinase (RSK).[1] This provides a strong rationale for exploring the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core for the same target. RSK is a family of serine/threonine kinases that are downstream effectors of the Ras-MAPK signaling pathway and are implicated in various cancers.
By applying the synthetic protocols described above, a focused library of 3-aryl and 3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives can be synthesized and screened against RSK isoforms (RSK1, RSK2, RSK3, RSK4). Structure-activity relationship (SAR) studies can then be conducted to optimize the potency and selectivity of the lead compounds.
Conclusion
The 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a valuable starting point for the synthesis of a diverse range of kinase inhibitors. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the systematic exploration of the chemical space around this privileged core. Combined with robust in vitro kinase assays, this approach provides a powerful platform for the discovery and development of novel targeted therapeutics. This application note serves as a detailed guide to empower researchers in their efforts to synthesize the next generation of kinase inhibitors.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Tetrahedron. (n.d.). 3-BROMO-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRAZINE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2849-2860. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Al-Blewi, F. F., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Pharmaceuticals, 16(7), 1018. Retrieved from [Link]
-
Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 173, 105877. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Setyowati, W. A. E., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 8(12), 2098-2112. Retrieved from [Link]
-
Bavetsias, V., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214–218. Retrieved from [Link]
-
MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Retrieved from [Link]
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- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Developing CNS Agents Using the 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold in CNS Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] In the realm of central nervous system (CNS) drug discovery, this scaffold is particularly intriguing. Its structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties crucial for blood-brain barrier (BBB) penetration and target engagement within the CNS.[4]
The 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, in particular, serves as a versatile synthetic intermediate. The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). This application note provides a comprehensive guide for researchers on the synthesis, functionalization, and biological evaluation of novel CNS agents derived from this promising scaffold.
Part 1: Synthesis and Functionalization
The journey to novel CNS agents begins with the robust synthesis of the core scaffold and its subsequent derivatization.
Synthesis of the 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Scaffold
A common and effective method for the synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core involves the condensation of a substituted 2-aminopyrazine with an α-haloketone.[2] Subsequent bromination yields the desired 3-bromo intermediate.
Protocol 1: Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Materials:
-
2-Aminopyrazine
-
1,2-Dibromoethane
-
N-Bromosuccinimide (NBS)
-
Solvents (e.g., Acetonitrile, Dichloromethane)
-
Bases (e.g., Potassium Carbonate, Triethylamine)
Step-by-Step Procedure:
-
Cyclization: In a round-bottom flask, dissolve 2-aminopyrazine in acetonitrile. Add potassium carbonate, followed by the slow addition of 1,2-dibromoethane. Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
-
Bromination: Dissolve the purified product in dichloromethane. Cool the solution in an ice bath and add N-Bromosuccinimide (NBS) portion-wise. Stir the reaction at room temperature until completion.
-
Final Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Causality Behind Experimental Choices:
-
Acetonitrile is a suitable solvent for the cyclization step due to its polarity and relatively high boiling point, which facilitates the reaction.
-
Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
NBS is a mild and selective brominating agent for electron-rich heterocyclic systems.
Diversification of the Scaffold
The bromine atom at the 3-position is a key functional group for introducing molecular diversity. Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are powerful tools for this purpose.
Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation
Materials:
-
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Sodium Carbonate)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Step-by-Step Procedure:
-
To a reaction vessel, add the 3-bromo scaffold, the boronic acid derivative, the palladium catalyst, and the base.
-
De-gas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture at a specified temperature (typically 80-100 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.
Visualization of Synthetic Workflow:
Caption: Synthetic workflow for generating a library of CNS drug candidates.
Part 2: In Vitro Evaluation
Once a library of compounds is synthesized, the next critical step is to evaluate their biological activity and properties relevant to CNS drug action.
Target-Based Screening
The imidazo[1,2-a]pyrazine scaffold has been shown to interact with various CNS targets, including but not limited to, kinases and receptors.[5][6][7] For instance, derivatives have been identified as negative modulators of AMPA receptors associated with TARP γ-8 and as inhibitors of Aurora kinases.[5][8]
Protocol 3: General Kinase Inhibition Assay (Example: Aurora Kinase)
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer
-
Test compounds
-
Microplate reader
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, the fluorescent substrate, and the assay buffer.
-
Add the test compounds to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and measure the fluorescence signal.
-
Calculate the percent inhibition and determine the IC₅₀ value for each compound.
Data Presentation:
| Compound ID | R¹ Group | R² Group | Aurora A IC₅₀ (nM) |
| THIP-001 | Phenyl | H | 550 |
| THIP-002 | 4-Fluorophenyl | H | 230 |
| THIP-003 | Pyridin-3-yl | H | 85 |
| THIP-004 | Phenyl | Methyl | >1000 |
Assessing Blood-Brain Barrier Permeability
A crucial characteristic for any CNS drug candidate is its ability to cross the blood-brain barrier (BBB). In vitro models are essential for early-stage assessment.[9][10][11]
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay uses an artificial membrane coated with lipids to mimic the BBB and predict passive diffusion.
Materials:
-
PAMPA plate (with a donor and an acceptor well separated by a porous membrane)
-
Lipid solution (e.g., porcine brain lipid in dodecane)
-
Phosphate buffered saline (PBS)
-
Test compounds
-
Reference compounds (with known BBB permeability)
-
UV-Vis plate reader
Step-by-Step Procedure:
-
Coat the filter of the donor plate with the lipid solution.
-
Add the test compounds and reference compounds to the donor wells (dissolved in PBS).
-
Add fresh PBS to the acceptor wells.
-
Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for several hours.
-
After incubation, measure the concentration of the compounds in both the donor and acceptor wells using a UV-Vis plate reader.
-
Calculate the permeability coefficient (Pe).
Visualization of In Vitro Workflow:
Caption: Workflow for in vivo evaluation of a lead CNS drug candidate.
Conclusion
The 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold represents a highly promising starting point for the development of novel CNS agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the protocols outlined in this application note provide a roadmap for the systematic evaluation of these compounds. By combining robust chemical synthesis with a well-designed cascade of in vitro and in vivo assays, researchers can efficiently identify and optimize lead candidates with the potential to address unmet medical needs in the field of neurological and psychiatric disorders.
References
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Medicilon. CNS Pharmacology Models. [Link]
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Eurofins Advinus. CNS Disorders Disease Models. [Link]
-
McGonigle, P. (2014). Animal models of CNS disorders. Biochemical Pharmacology, 87(1), 143-149. [Link]
-
iD3 Catalyst Unit. Development of an in vitro assay to evaluate higher brain functions for drug discovery. [Link]
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Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. [Link]
-
NeuroProof. Phenotypic Screening in CNS Drug Discovery. [Link]
-
Veszelka, S., et al. (2011). Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery. Recent Patents on CNS Drug Discovery, 6(2), 98-109. [Link]
-
Gardinier, K. M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1033-1038. [Link]
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
Pharmaron. CNS Disease Models for Preclinical Research Services. [Link]
-
ResearchGate. (n.d.). In Vitro Models of CNS Barriers. [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 04003. [Link]
-
ACS Omega. (2021). Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor. ACS Omega, 6(35), 22695-22706. [Link]
-
Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
-
ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... [Link]
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]
-
Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]
-
ResearchGate. (2025). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. [Link]
-
ElectronicsAndBooks. (n.d.). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. [Link]
-
ResearchGate. (2025). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF. [Link]
-
Tetrahedron. (n.d.). 3-BROMO-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRAZINE. [Link]
-
Bavetsias, V., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
-
Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(8), 1364-1369. [Link]
-
Wu, J., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]
-
MDPI. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 29(1), 1. [Link]
-
ResearchGate. (2025). Pharmacological activity and mechanism of pyrazines | Request PDF. [Link]
-
Hou, M., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 259, 115544. [Link]
-
Chen, J., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 249, 115160. [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]
-
Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable synthetic route for the production of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride, a key building block in contemporary pharmaceutical research. The protocol is designed for kilogram-scale synthesis, with a critical focus on process safety, operational efficiency, and product purity. This document provides in-depth procedural instructions, explains the rationale behind key experimental choices, and outlines stringent safety measures, particularly concerning the hazardous nature of bromination reactions on an industrial scale.
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] The introduction of a bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wide chemical space for drug discovery programs. Specifically, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride serves as a crucial intermediate in the synthesis of novel therapeutics. The development of a safe, reliable, and scalable synthesis is therefore of paramount importance for advancing research and development in this area.
This application note presents a two-step synthesis commencing with the catalytic hydrogenation of a suitable imidazo[1,2-a]pyrazine precursor to yield the saturated core, followed by a regioselective bromination and subsequent hydrochloride salt formation.
Overall Synthetic Scheme
Caption: Overall synthetic route for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride.
Part 1: Large-Scale Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
The initial step involves the reduction of the aromatic imidazo[1,2-a]pyrazine core to its saturated counterpart, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. Catalytic hydrogenation is the method of choice for this transformation, offering high efficiency and clean conversion.
Scientific Rationale
The use of platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a well-established and highly effective catalyst for the hydrogenation of aromatic heterocycles. Upon introduction of hydrogen, the catalyst is reduced in situ to its active platinum black form, which facilitates the addition of hydrogen across the double bonds of the pyrazine ring. The choice of a robust and recyclable catalyst is crucial for the economic viability of a large-scale process.
Experimental Protocol
Materials and Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure controls, and appropriate safety features.
-
Inert atmosphere glove box or bag for catalyst handling.
-
Filtration system suitable for removing fine catalyst particles (e.g., Celite® or a filter press).
-
Rotary evaporator for solvent removal.
Reagents:
-
Imidazo[1,2-a]pyrazine
-
Platinum(IV) oxide (PtO₂)
-
Methanol (MeOH), anhydrous
-
Nitrogen gas (N₂)
-
Hydrogen gas (H₂)
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested. Purge the reactor thoroughly with nitrogen gas to create an inert atmosphere.
-
Charging the Reactor: In a fume hood, charge the reactor with imidazo[1,2-a]pyrazine and anhydrous methanol. Under a continuous nitrogen purge, carefully add platinum(IV) oxide. Safety Note: Platinum oxide is pyrophoric and should be handled with care in an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge the headspace with nitrogen gas several times before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and commence stirring. The reaction is typically exothermic, and the temperature should be monitored and controlled.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the catalyst pad with additional methanol to ensure complete recovery of the product.
-
Work-up and Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as a solid or oil. The crude product may be used directly in the next step or purified further by crystallization if necessary.
Quantitative Data Summary
| Parameter | Value (Example) |
| Imidazo[1,2-a]pyrazine | 1.0 kg |
| Platinum(IV) oxide | 50 g |
| Methanol | 10 L |
| Hydrogen Pressure | 50 psi |
| Reaction Temperature | 25-35 °C |
| Reaction Time | 12-16 hours |
| Expected Yield | >95% |
Part 2: Large-Scale Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
This step involves the regioselective bromination of the electron-rich imidazole ring of the tetrahydro-core using N-bromosuccinimide (NBS).
Scientific Rationale and Critical Safety Considerations
N-Bromosuccinimide is a convenient and effective source of electrophilic bromine for the bromination of electron-rich aromatic and heterocyclic compounds. The imidazole ring is significantly more susceptible to electrophilic substitution than the saturated pyrazine ring, leading to high regioselectivity at the 3-position.
Crucial Safety Insight: The combination of NBS and N,N-dimethylformamide (DMF) can undergo a hazardous thermal decomposition at surprisingly low temperatures. Studies have shown that a 22 wt% solution of NBS in DMF has a safe working temperature of only 32°C, with the potential for a rapid and energetic decomposition at higher temperatures, which can be autocatalytic.[5][6][7] Therefore, strict temperature control is paramount for the safe execution of this reaction on a large scale. The use of alternative, more inert solvents such as acetonitrile should be considered to mitigate this risk.
Experimental Protocol
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Chilling unit for temperature control.
-
Quenching vessel.
Reagents:
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: Charge the jacketed reactor with 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and the chosen solvent (DMF or MeCN). Cool the solution to 0-5 °C with vigorous stirring.
-
NBS Addition: Slowly add NBS portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. The addition should be controlled to manage any exotherm.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully transfer the reaction mixture to a quenching vessel containing a cold, stirred solution of saturated aqueous sodium thiosulfate to destroy any unreacted NBS. Safety Note: The quench is exothermic and should be performed with cooling.
-
Extraction and Wash: Add ethyl acetate to the quenched mixture and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Quantitative Data Summary
| Parameter | Value (Example) |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | 1.0 kg |
| N-Bromosuccinimide | 1.5 kg (1.1 eq) |
| DMF or MeCN | 10 L |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 1-3 hours |
| Expected Yield | ~90% |
Part 3: Purification and Hydrochloride Salt Formation
The final step involves the purification of the brominated intermediate and its conversion to the stable and more readily handled hydrochloride salt.
Scientific Rationale
Purification by crystallization is a scalable and effective method for removing impurities. The formation of a hydrochloride salt serves multiple purposes: it enhances the stability of the compound, improves its solubility in aqueous media, and often provides a crystalline solid with well-defined properties, which is advantageous for formulation and handling.[8][9] The choice of solvent for salt formation is critical to ensure good crystal formation and high yield.
Experimental Protocol
Materials and Equipment:
-
Crystallization vessel with stirring and temperature control.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Reagents:
-
Crude 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
-
Isopropanol (IPA)
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2-propanol or diethyl ether)
Procedure:
-
Dissolution: Dissolve the crude 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in a suitable solvent such as isopropanol. Gentle heating may be required.
-
Salt Formation: Cool the solution and slowly add a solution of hydrochloric acid in a compatible solvent. The hydrochloride salt should precipitate out of the solution.
-
Crystallization: Stir the resulting slurry at a controlled temperature to allow for complete crystallization and to obtain a uniform particle size.
-
Isolation and Drying: Collect the crystalline product by filtration. Wash the filter cake with a small amount of cold solvent. Dry the product under vacuum at a controlled temperature to afford 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride.
Quantitative Data Summary
| Parameter | Value (Example) |
| Crude Brominated Intermediate | 1.0 kg |
| Isopropanol | 8 L |
| HCl in Isopropanol (e.g., 5-6 M) | ~1.1 equivalents |
| Crystallization Temperature | 0-5 °C |
| Expected Yield | >95% |
| Purity (by HPLC) | >98% |
Visual Workflow and Process Logic
Caption: Detailed workflow for the large-scale synthesis.
Safety and Hazard Information
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride:
-
Hazard Statements: Harmful if swallowed. Harmful if inhaled.[10]
-
Precautionary Phrases: Do not breathe dust/fume/gas/mist/vapors/spray. IF SWALLOWED: Immediately call a POISON CENTER/doctor. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. If experiencing respiratory symptoms: Call a POISON CENTER/doctor.[10]
General Safety Precautions:
-
All operations should be conducted in a well-ventilated area, preferably in a fume hood or a controlled manufacturing environment.
-
Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
Emergency eyewash and shower stations should be readily accessible.
-
A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the large-scale synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride. By adhering to the detailed procedures and paying close attention to the critical safety considerations, researchers and production chemists can confidently and safely manufacture this important pharmaceutical intermediate in kilogram quantities. The emphasis on process understanding and safety is intended to facilitate a smooth transition from laboratory-scale synthesis to industrial production.
References
-
Gonçalves, E., Lousa, N., Estanislau, F., & Carvalho, P. S. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Organic Process Research & Development, 27(11), 1975–1983. [Link]
-
Scientific Update. (2024). A Dangerous Bromance. [Link]
-
Hovione. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. [Link]
-
Chemjobber. (2014). Process Wednesday: 10% NBS in DMF will exotherm -- who knew? [Link]
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
-
Li, G., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry, 239, 114520. [Link]
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-a]pyrazines. [Link]
-
Liu, K., et al. (2015). Fused Heterocycles Bearing Bridgehead Nitrogen as Potent HIV-1 NNRTIs. Part 4: Design, Synthesis and Biological Evaluation of Novel imidazo[1,2-a]pyrazines. Bioorganic & Medicinal Chemistry Letters, 25(10), 2154-2158. [Link]
-
American Chemical Society. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(2), 787-805. [Link]
-
Academic Journals. (2012). Crystallization and transformation of pharmaceutical solid forms. African Journal of Pharmacy and Pharmacology, 6(9), 599-611. [Link]
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- 5. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione [hovione.com]
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The Strategic Application of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Fragment-Based Drug Design: A Technical Guide
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent approach to identifying novel lead compounds.[1][2] This methodology hinges on the principle of screening small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target.[2][3] These initial hits then serve as starting points for the rational, structure-guided evolution into potent, drug-like molecules.[4][5] The selection of a high-quality fragment library is paramount to the success of any FBDD campaign.[6] An ideal fragment should possess favorable physicochemical properties, be amenable to chemical modification, and explore diverse chemical space.[1]
This guide provides a detailed exploration of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine , a heterocyclic fragment poised for effective application in FBDD. We will delve into the rationale behind its selection, provide comprehensive protocols for its use in screening and validation, and outline strategies for its evolution from a nascent hit to a promising lead compound.
The Fragment: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine – A Privileged Scaffold for FBDD
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7][8][9][10] This inherent biological relevance makes it an attractive starting point for drug discovery. The specific fragment, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, offers several key advantages for FBDD:
-
Compliance with the "Rule of Three": This fragment generally adheres to the empirical guidelines for fragment design, which suggest a molecular weight under 300 Da, cLogP less than 3, and fewer than 3 hydrogen bond donors and acceptors.[6][11][12] This ensures good aqueous solubility and a higher probability of forming efficient, high-quality interactions with a protein target.
-
Three-Dimensional Character: The saturated pyrazine ring imparts a degree of three-dimensional complexity, allowing for the exploration of more intricate binding pockets compared to purely flat, aromatic fragments.
-
"Poised" for Elaboration: The strategically positioned bromine atom serves as a versatile synthetic handle.[13] It provides a well-defined vector for chemical modification through a variety of established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for rapid and predictable "fragment growing" into adjacent binding pockets.[4][14]
-
Scaffold Rigidity and Vectorial Control: The bicyclic nature of the scaffold provides a rigid core, ensuring that any modifications made at the bromine position are projected into a defined region of chemical space. This reduces the entropic penalty upon binding and allows for more precise structure-activity relationship (SAR) studies.
Physicochemical Properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
| Property | Value | Significance in FBDD |
| Molecular Formula | C₆H₈BrN₃ | Low molecular weight, adheres to the "Rule of Three".[6][11] |
| Molecular Weight | ~202.05 g/mol | Provides ample room for chemical elaboration without exceeding drug-like molecular weight limits. |
| cLogP (predicted) | < 3 | Suggests good aqueous solubility, which is critical for biophysical screening assays. |
| Hydrogen Bond Donors | 1 (secondary amine) | Offers a potential interaction point with the target protein. |
| Hydrogen Bond Acceptors | 2 (imidazole nitrogens) | Provides additional opportunities for directed interactions. |
| Rotatable Bonds | 0 (within the core) | The rigid core reduces the entropic cost of binding. |
FBDD Workflow for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
The successful application of this fragment in a drug discovery campaign follows a structured workflow, from initial screening to hit validation and subsequent optimization.
Caption: FBDD workflow for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Protocols for Application
Part 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful, high-throughput technique for primary fragment screening, providing real-time kinetic data on binding events.[3][15]
Objective: To identify if 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine binds to the target protein of interest.
Materials:
-
Biacore series instrument (e.g., Biacore 8K)[15]
-
Sensor chip (e.g., CM5)
-
Target protein of high purity (>95%)
-
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 5,000-10,000 RU).
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Screening:
-
Prepare a dilution series of the 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine fragment in running buffer. A typical concentration range for fragment screening is 100 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and ideally below 1%.
-
Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
A buffer-only injection should be included for double-referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell data and the buffer-only injection data.
-
A positive "hit" is identified by a concentration-dependent binding response.
-
If a binding event is observed, determine the dissociation constant (KD) by fitting the steady-state responses to a 1:1 binding model. For fragments, KD values are typically in the high micromolar to low millimolar range.[3]
-
Part 2: Hit Validation and Structural Characterization using X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how the fragment binds to the target, which is invaluable for subsequent structure-guided design.[16][17][18]
Objective: To determine the binding mode of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine to the target protein.
Protocol:
-
Protein Crystallization:
-
Obtain high-quality crystals of the apo-protein using a suitable crystallization method (e.g., hanging drop, sitting drop vapor diffusion).
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the apo-protein crystals to a solution containing the 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine fragment (typically 1-10 mM) and cryoprotectant. The soaking time can range from minutes to hours.
-
Co-crystallization: If soaking is unsuccessful, set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked or co-crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment. The bromine atom's high electron density can be a useful feature for initial placement.
-
Refine the protein-fragment complex structure to high resolution.
-
-
Analysis of the Binding Mode:
-
Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.
-
Crucially, identify the vector of the C-Br bond relative to the protein surface and any nearby sub-pockets. This information will directly guide the "fragment growing" strategy.
-
Hit-to-Lead Optimization: From Fragment to Potent Inhibitor
Once a validated hit with a known binding mode is obtained, the hit-to-lead phase begins.[4][5] The goal is to elaborate the initial fragment into a more potent and selective lead compound.[14]
Caption: Hit-to-Lead optimization strategies for the 3-Bromo-THIP fragment.
Protocol: Structure-Guided Fragment Growing
The primary optimization strategy for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is fragment growing .[14] This involves adding chemical functionality at the bromine position to engage with adjacent regions of the binding pocket identified by X-ray crystallography.
Objective: To synthesize and test a small, focused library of analogs to improve binding affinity.
Methodology:
-
In Silico Design:
-
Using the co-crystal structure, computationally explore the chemical space around the bromine atom. Identify potential interactions (e.g., with a nearby hydrophobic patch or a hydrogen bond donor/acceptor).
-
Select a set of commercially available boronic acids (for Suzuki coupling) or terminal alkynes (for Sonogashira coupling) that are predicted to form favorable interactions.
-
-
Parallel Synthesis:
-
Employ a robust cross-coupling protocol (e.g., Palladium-catalyzed Suzuki coupling) to synthesize a small library of 10-20 analogs in parallel.
-
Example Suzuki Coupling Conditions:
-
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1 equivalent)
-
Boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2 equivalents)
-
Solvent: Dioxane/Water (4:1)
-
Temperature: 90-100 °C
-
-
-
Purification and Characterization:
-
Purify all synthesized compounds using techniques such as flash chromatography or preparative HPLC.
-
Confirm the identity and purity of each analog using LC-MS and ¹H NMR.
-
-
Biological Evaluation:
-
Screen the synthesized analogs in the primary biochemical or biophysical assay to determine their affinity (KD) or potency (IC₅₀).
-
-
SAR Analysis and Iteration:
-
Analyze the structure-activity relationship from the initial library. Which modifications led to an improvement in potency?
-
If a significant potency gain is achieved with a particular analog, obtain a co-crystal structure to validate the binding mode and guide the next design cycle.
-
This iterative process of design, synthesis, and testing is repeated to optimize the fragment into a lead compound with the desired potency and drug-like properties.[1]
-
Conclusion
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine represents a high-quality, synthetically tractable fragment for FBDD campaigns. Its privileged core scaffold, combined with a strategically placed bromine atom, provides an excellent starting point for a structure-guided drug design effort. By employing the biophysical screening and hit-to-lead optimization protocols outlined in this guide, researchers can effectively leverage this fragment to accelerate the discovery of novel therapeutics. The logical, step-wise approach of FBDD, starting with fragments like this, maximizes the efficiency of chemical space exploration and increases the probability of success in identifying high-quality lead compounds.[2][12]
References
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Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]
-
Kumar, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(32), 12953-12958. Retrieved from [Link]
-
ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Retrieved from [Link]
-
Ciulli, A. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 1008, 357-378. Retrieved from [Link]
-
de Kloe, G. E., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 209-220. Retrieved from [Link]
-
de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 101. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Fragment-to-Lead. Drug Discovery. Retrieved from [Link]
-
Singh, N., et al. (2017). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Acta Crystallographica Section D: Structural Biology, 73(8), 647-658. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Retrieved from [Link]
-
Scribd. (n.d.). In Silico Strategies For Fragment To Lead Optimization in Drug Discovery. Retrieved from [Link]
-
Cambridge Healthtech Institute. (2022). Fragment-Based Drug Discovery. Retrieved from [Link]
-
PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines F. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands. Retrieved from [Link]
-
Nature Portfolio. (2024). Fragment-based drug discovery: A graphical review. Nature Reviews Drug Discovery. Retrieved from [Link]
-
Tetrahedron. (n.d.). 3-BROMO-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRAZINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragment-Based Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37049-37061. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2017). Fragment-based drug design (FBDD). Retrieved from [Link]
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]
-
Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Retrieved from [Link]
-
InTechOpen. (n.d.). Chapter 7. Fragment-Based Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Retrieved from [Link]
-
ChemWhat. (n.d.). 3-Bromo-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(41), 11381-11389. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yields and overcome common challenges encountered during this synthesis.
Introduction: The Synthetic Pathway and Its Significance
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a crucial step in the development of various pharmacologically active compounds. This heterocyclic scaffold is a key building block in medicinal chemistry, and achieving a high yield of the brominated product is often critical for the subsequent steps in a synthetic route. The most common approach involves a two-step process: first, the synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, followed by a regioselective bromination at the C3 position.
This guide will walk you through the intricacies of this synthesis, providing not just the "how" but also the "why" behind each step, ensuring a thorough understanding of the reaction mechanism and the factors that influence its success.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions that researchers have before embarking on this synthesis.
Q1: What is the most common method for the synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine precursor?
A1: A widely used method involves the condensation of a piperazine derivative with a suitable C2 synthon. One common route is the reaction of piperazin-2-one with a bromoacetaldehyde equivalent, followed by cyclization. Another approach involves the reaction of ethylenediamine with glyoxal to form the pyrazine ring, which is then further elaborated. A reliable method reported in the literature involves the hydrogenation of imidazo[1,2-a]pyrazine using a platinum (IV) oxide catalyst.[1]
Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent for this reaction?
A2: N-Bromosuccinimide (NBS) is a mild and selective brominating agent, which is particularly well-suited for electron-rich heterocyclic systems.[2] It allows for the regioselective bromination at the C3 position of the imidazo[1,2-a]pyrazine ring system, which is the most electron-rich and sterically accessible position for electrophilic attack. The reaction proceeds under relatively mild conditions, minimizing the risk of side reactions and degradation of the starting material.
Q3: What is the expected regioselectivity of the bromination?
A3: The bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with NBS is highly regioselective for the C3 position. This is due to the electronic properties of the imidazo[1,2-a]pyrazine ring system. The imidazole portion of the fused ring is more electron-rich than the pyrazine part, making it more susceptible to electrophilic aromatic substitution.[3] Resonance stabilization of the intermediate carbocation formed upon electrophilic attack at C3 is more favorable than at other positions.[4]
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of the precursor and the final brominated product.
Protocol 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
This protocol is adapted from a literature procedure involving the hydrogenation of imidazo[1,2-a]pyrazine.[1]
Materials:
-
Imidazo[1,2-a]pyrazine
-
2-Methoxyethanol
-
Platinum (IV) oxide (Adam's catalyst)
-
Hydrogen gas
-
Diatomaceous earth (Celite®)
-
Toluene
-
Dichloromethane
-
Methanol
-
7N Ammonia in methanol
Procedure:
-
Dissolve imidazo[1,2-a]pyrazine (1.0 eq) in 2-methoxyethanol.
-
Carefully add platinum (IV) oxide (approx. 0.085 eq) to the solution.
-
Transfer the mixture to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to 4 bar.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, vent the hydrogen and purge the autoclave with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Co-evaporate with toluene to remove residual 2-methoxyethanol.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol with 7N ammonia as the eluent to afford pure 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Protocol 2: Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Materials:
-
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Troubleshooting Guide
This section provides solutions to common problems that may arise during the synthesis.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause: Inactive N-Bromosuccinimide (NBS).
-
Explanation: NBS can decompose over time, especially if not stored properly.
-
Solution: Use freshly opened or recrystallized NBS. To recrystallize, dissolve NBS in hot water and allow it to cool slowly.
-
-
Possible Cause: Insufficient reaction time or temperature.
-
Explanation: While the reaction is typically fast at 0 °C, some batches of starting material may be less reactive.
-
Solution: Allow the reaction to stir for a longer period at 0 °C, or let it slowly warm to room temperature while monitoring closely by TLC.
-
-
Possible Cause: Presence of radical inhibitors.
-
Explanation: Although this is an electrophilic substitution, trace impurities in solvents or on glassware can sometimes interfere with the reaction.
-
Solution: Ensure all glassware is clean and dry, and use freshly distilled, anhydrous solvents.
-
Problem 2: Formation of Multiple Products (Low Regioselectivity or Over-bromination)
-
Possible Cause: Reaction temperature is too high.
-
Explanation: Higher temperatures can lead to decreased regioselectivity and the formation of di-brominated or other side products.
-
Solution: Maintain the reaction temperature at 0 °C or even lower (e.g., -20 °C) during the addition of NBS.
-
-
Possible Cause: Incorrect stoichiometry of NBS.
-
Explanation: Using a large excess of NBS can lead to the formation of di-brominated products.
-
Solution: Use a slight excess of NBS (1.05-1.1 equivalents). Perform a small-scale trial to determine the optimal stoichiometry for your specific batch of starting material.
-
-
Possible Cause: Presence of light.
-
Explanation: Light can initiate radical side reactions with NBS.
-
Solution: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
Problem 3: Difficult Purification and Removal of Succinimide Byproduct
-
Possible Cause: Succinimide co-elutes with the product during column chromatography.
-
Explanation: Succinimide is a polar byproduct and can have similar chromatographic behavior to the desired product in some solvent systems.
-
Solution 1 (Aqueous Wash): After the reaction, perform a thorough aqueous workup. Succinimide has some solubility in water, and washing with saturated sodium bicarbonate and brine can help remove a significant portion.[5]
-
Solution 2 (Filtration): In some cases, succinimide may precipitate out of the reaction mixture (especially in less polar solvents). If so, it can be removed by filtration before the aqueous workup.[5]
-
Solution 3 (Chromatography Optimization): Carefully select the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| Precursor Synthesis | ||
| Catalyst | Platinum (IV) oxide | Efficient for the hydrogenation of the pyrazine ring. |
| Hydrogen Pressure | 4 bar | Provides sufficient hydrogen for the reduction to proceed at a reasonable rate. |
| Solvent | 2-Methoxyethanol | Good solvent for the starting material and stable under the reaction conditions. |
| Bromination Reaction | ||
| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and regioselective for the C3 position. |
| Stoichiometry of NBS | 1.05 - 1.1 equivalents | A slight excess ensures complete conversion of the starting material while minimizing the risk of over-bromination. |
| Solvent | Anhydrous Dichloromethane (DCM) | A common aprotic solvent that is inert to the reaction conditions. |
| Temperature | 0 °C | Helps to control the reaction rate and improve regioselectivity. |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
Visualizing the Process
Reaction Mechanism
The bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with NBS proceeds via an electrophilic aromatic substitution mechanism.
Caption: Electrophilic aromatic substitution mechanism.
Troubleshooting Workflow
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
References
-
Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... - ResearchGate. Available at: [Link]
-
Trouble with NBS bromination : r/OrganicChemistry - Reddit. Available at: [Link]
-
Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - ResearchGate. Available at: [Link]
-
How to separate succinimide from a bromination product when using NBS? - ResearchGate. Available at: [Link]
-
N-bromosuccinimide reactions of some heterocycles in the presence or absence of water - ResearchGate. Available at: [Link]
-
3-Bromo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine - ABCR. Available at: [Link]
-
Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... - ResearchGate. Available at: [Link]
-
How to do workup after doing bromination with NBS? - ResearchGate. Available at: [Link]
-
Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of 3,7-Dihydroimidazo[1,2a]pyrazine-3-ones and Their Chemiluminescent Properties | Request PDF - ResearchGate. Available at: [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - MDPI. Available at: [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available at: [Link]
-
Metal-free regioselective bromination of imidazo-heteroarenes: the dual role of an organic bromide salt in electrocatalysis - Green Chemistry (RSC Publishing). Available at: [Link]
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - National Institutes of Health. Available at: [Link]
-
5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem. Available at: [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - National Institutes of Health. Available at: [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine - Chemistry Stack Exchange. Available at: [Link]
-
Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS : r/chemhelp - Reddit. Available at: [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC - NIH. Available at: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals. Available at: [Link]
-
Alkane Bromination Revisited: “Reproportionation” in Gas-Phase Methane Bromination Leads to Higher Selectivity for CH 3 Br at Moderate Temperatures | Request PDF - ResearchGate. Available at: [Link]
-
On the bromination of bromobenzene in the gaseous phase at high temperatures. The metadirecting influence of the bromine atom above 450° - ResearchGate. Available at: [Link]
Sources
Technical Support Center: Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Welcome to the technical support guide for the synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This resource is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you navigate this synthesis effectively. Our guidance is grounded in established chemical principles and practical laboratory experience.
Introduction: The Synthetic Landscape
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a critical process for developing novel pharmaceutical agents, as this scaffold is a key intermediate in medicinal chemistry.[1][2] The most prevalent synthetic strategy involves a two-step process: first, the formation of the bicyclic core, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, followed by a regioselective electrophilic bromination at the C3 position. While seemingly straightforward, each step presents unique challenges that can lead to the formation of specific impurities, impacting yield, purity, and the overall success of your research. This guide will provide the expertise to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route and why is it preferred?
The most common and reliable route involves the cyclocondensation of a piperazine derivative with a 2-haloacetaldehyde equivalent to form the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, followed by bromination. This method is favored due to the commercial availability of starting materials and generally good yields for the cyclization step. The subsequent bromination step, typically using N-Bromosuccinimide (NBS), offers high regioselectivity for the electron-rich C3 position of the imidazo[1,2-a]pyrazine ring system.[3]
Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent?
NBS is the reagent of choice for several reasons. It is a solid, making it easier to handle and weigh accurately compared to liquid bromine. The reaction with NBS is typically clean and proceeds via an electrophilic aromatic substitution mechanism.[3] It provides excellent regioselectivity for the C3 position, which is the most nucleophilic carbon on the imidazole ring. Furthermore, the reaction byproduct, succinimide, is highly soluble in water, facilitating its removal during aqueous workup.
Q3: How can I monitor the progress of the bromination reaction effectively?
Thin-Layer Chromatography (TLC) is the most convenient method for real-time reaction monitoring. Use a solvent system like 10% Methanol in Dichloromethane. The starting material (the un-brominated core) will have a different Rf value than the brominated product. The product is typically less polar. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It can confirm the disappearance of the starting material mass peak and the appearance of the product mass peak, while simultaneously detecting any side products.[4]
Q4: What are the typical storage conditions for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine?
The compound, often as a hydrochloride salt to improve stability and handling, should be stored in a cool, dry, and dark place under an inert atmosphere (like argon or nitrogen) to prevent potential degradation.[1][5] The bromine atom can make the molecule susceptible to nucleophilic substitution or degradation over time, especially if exposed to light or moisture.
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific problems encountered during the synthesis. We have identified the most common impurities, their causes, and robust solutions to overcome them.
Problem 1: Significant amount of unreacted starting material (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) in the final product.
-
Potential Cause: This is the most common impurity and typically results from incomplete bromination. The cause could be insufficient brominating agent, low reaction temperature, or insufficient reaction time.
-
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: Ensure that at least 1.0 to 1.1 equivalents of NBS are used. NBS can degrade over time, so using a freshly opened bottle is recommended.
-
Optimize Reaction Conditions: If the reaction is sluggish, consider increasing the temperature slightly (e.g., from 0 °C to room temperature). Extend the reaction time and monitor carefully by TLC or LC-MS until the starting material is fully consumed.
-
Purification: If the impurity is still present, it can be separated from the desired product using column chromatography. A gradient elution starting from a less polar solvent system (e.g., 100% Ethyl Acetate) and gradually increasing polarity (e.g., to 5-10% Methanol in Ethyl Acetate) is usually effective.
-
Problem 2: Detection of a di-brominated species by LC-MS.
-
Potential Cause: The formation of a di-bromo impurity indicates over-bromination. This occurs when an excess of the brominating agent is used or if the reaction temperature is too high, leading to a second bromination at another position on the ring.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use no more than 1.05 equivalents of NBS.
-
Control Reagent Addition: Add the NBS portion-wise as a solid or as a solution in an anhydrous solvent (like DMF or acetonitrile) over 15-30 minutes. This maintains a low concentration of the electrophile, minimizing over-bromination.
-
Temperature Control: Perform the reaction at a lower temperature (0 °C or below). This reduces the reaction rate and enhances selectivity.
-
Purification: Separating the di-bromo product can be challenging. A careful column chromatography with a shallow solvent gradient is required.
-
Problem 3: Presence of a highly polar, water-soluble impurity.
-
Potential Cause: This is almost always the byproduct from the brominating agent, succinimide (from NBS).
-
Troubleshooting Protocol:
-
Aqueous Workup: After the reaction is complete, quench it with an aqueous solution of a mild reducing agent like sodium thiosulfate (to remove any residual bromine) followed by a basic wash (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract your product into an organic solvent like Dichloromethane or Ethyl Acetate. The succinimide will remain in the aqueous layer. Multiple extractions (3x) will ensure complete removal.
-
The logical flow for identifying and resolving these common issues is summarized in the diagram below.
Caption: Troubleshooting workflow for impurity identification.
Data Summary and Analytical Protocols
Accurate identification of impurities is paramount. The table below summarizes the key characteristics of the most common impurities.
| Impurity Name | Common Cause | Analytical Signature (LC-MS) | ¹H NMR Signature | Mitigation & Removal |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | Incomplete Reaction | Mass peak ~80 Da less than product | Presence of a singlet proton signal around 6.8-7.2 ppm (H at C3) | Increase NBS equivalents/reaction time; Column chromatography. |
| Di-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | Over-Bromination | Isotopic cluster ~80 Da more than product | Absence of C3 proton and another aromatic proton | Reduce NBS equivalents; Portion-wise addition at low temp; Careful column chromatography. |
| Succinimide | Reagent Byproduct | Does not typically ionize well by ESI+; detected in aqueous layer | Broad singlet around 2.7 ppm (in D₂O) | Aqueous workup and extraction. |
Protocol: Standard Bromination Procedure
This protocol provides a reliable starting point for the synthesis.
-
Dissolution: Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 eq.) in an anhydrous solvent such as Acetonitrile or Dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Add a saturated aqueous solution of sodium bicarbonate and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
The synthetic pathway and the origin of key impurities are illustrated below.
Caption: Synthetic pathway and common impurity side reactions.
References
-
ResearchGate. Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Available at: [Link]
-
ResearchGate. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Available at: [Link]
-
ResearchGate. Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone.... Available at: [Link]
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available at: [Link]
-
Tetrahedron. 3-BROMO-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRAZINE. Available at: [Link]
-
Mor. J. Chem. Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
Chemspace. 3-Bromo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine. Available at: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
-
PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Available at: [Link]
-
Synthonix. 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride. Available at: [Link]
-
OPUS. Analytical Methods. Available at: [Link]
-
BJSTR. Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
-
NIH. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Available at: [Link]
Sources
- 1. Buy Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Troubleshooting Failed Suzuki Couplings with Bromo-imidazo[1,2-a]pyrazines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific yet powerful transformation. The unique electronic properties of the imidazo[1,2-a]pyrazine scaffold, characterized by its electron-deficient pyrazine ring and the presence of multiple nitrogen atoms, can present specific hurdles not always encountered in standard Suzuki couplings. This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with a bromo-imidazo[1,2-a]pyrazine substrate is showing low to no conversion of the starting material. What are the most likely causes and how can I address them?
Low or no conversion is a common starting point for troubleshooting. The issue often lies in one of three areas: the catalyst's activity, the reaction conditions, or the integrity of your starting materials. The imidazo[1,2-a]pyrazine core, with its multiple Lewis basic nitrogen atoms, is particularly prone to catalyst inhibition.
Initial Diagnostic Checks:
-
Catalyst Inactivation (Palladium Poisoning): The nitrogen atoms in the imidazo[1,2-a]pyrazine ring can coordinate to the palladium center, effectively "poisoning" the catalyst and halting the catalytic cycle. This is a primary suspect when working with nitrogen-rich heterocycles.[1][2]
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient imidazo[1,2-a]pyrazine ring is generally activated towards oxidative addition. However, steric hindrance or competing electronic effects from other substituents can slow this crucial first step of the catalytic cycle.[3]
-
Poor Reagent Quality: Degradation of the boronic acid (protodeboronation), inactive catalyst, or wet solvents can all lead to reaction failure.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low conversion.
Detailed Recommendations:
-
Ligand Selection: Standard ligands like PPh₃ may not be sufficient. Switch to electron-rich, sterically bulky phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote faster reductive elimination and can sterically shield the palladium center from coordination by the heterocycle's nitrogen atoms.
-
Catalyst Choice: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, consider using a pre-formed catalyst. Palladacycle pre-catalysts like XPhos Pd G2 or G3 are often more robust and provide a more consistent concentration of the active catalyst.[4]
-
Base Selection: A strong, coordinating base can exacerbate catalyst poisoning. If you are using a strong base like K₃PO₄, consider switching to a weaker, less nucleophilic base like K₂CO₃ or CsF.[5]
Q2: I am observing significant amounts of a side-product that appears to be the debrominated imidazo[1,2-a]pyrazine. What is causing this and how can I prevent it?
This side-reaction is known as hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This typically occurs when the catalytic cycle is stalled after the oxidative addition step.
Causality:
-
After the palladium catalyst has inserted into the C-Br bond, if the subsequent transmetalation step with the boronic acid is slow, the resulting organopalladium intermediate can react with trace amounts of water or other proton sources in the reaction mixture, leading to the undesired debrominated product.
-
Some bases, particularly in the presence of an alcohol solvent, can generate palladium hydride species which can also lead to hydrodehalogenation.
Preventative Measures:
| Strategy | Rationale | Recommended Action |
| Accelerate Transmetalation | A faster transmetalation step will outcompete the hydrodehalogenation pathway. | Increase the concentration of the boronic acid (1.5-2.0 equivalents). Use a stronger base like K₃PO₄ if catalyst poisoning is not an issue. |
| Use Anhydrous Conditions | Remove the primary proton source for the side reaction. | Use freshly distilled, anhydrous solvents (e.g., dioxane, toluene). Dry your base (e.g., K₂CO₃) in an oven before use. |
| Boronic Acid Stability | Ensure the boronic acid is competent for transmetalation. | Use a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate, which can be slowly hydrolyzed in situ. |
Q3: My main side-product is the homocoupled boronic acid (biaryl). Why is this happening and what can I do to minimize it?
The formation of a biaryl product from the boronic acid is a common side reaction in Suzuki couplings, often indicating the presence of oxygen in your reaction system.
Mechanism of Homocoupling:
Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of two molecules of the boronic acid, which regenerates the Pd(0) catalyst. While this does regenerate the active catalyst, it consumes your boronic acid and reduces the yield of the desired product.
Mitigation Strategies:
-
Thorough Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent is rigorously degassed before adding the catalyst. Common methods include:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.
-
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of homocoupling compared to starting with a Pd(II) precatalyst that needs to be reduced in situ.
Q4: I have a specific bromo-imidazo[1,2-a]pyrazine derivative that is particularly challenging. Can you provide a reliable starting protocol?
Yes, here is a robust, general protocol that has shown success with challenging nitrogen-rich heterocycles. This should be considered a starting point for your own optimization.[1][6]
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-imidazo[1,2-a]pyrazine (1.0 equiv.), the boronic acid or boronate ester (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the ligand (if needed). Add this to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the allotted time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Recommended Starting Conditions for Bromo-imidazo[1,2-a]pyrazines:
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G2 (2-3 mol%) | Robust, air-stable precatalyst. The bulky XPhos ligand is effective for N-heterocycles. |
| Base | K₂CO₃ (2.0 equiv.) | Moderately strong, generally well-tolerated, and less likely to cause catalyst inhibition than stronger bases. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common and effective solvent system that balances polarity and temperature range. Ensure it is well-degassed. |
| Temperature | 90-100 °C | Provides sufficient thermal energy for most couplings without causing significant degradation. |
Understanding the Suzuki Catalytic Cycle with Imidazo[1,2-a]pyrazines
A clear understanding of the catalytic cycle is essential for effective troubleshooting. The key challenge with imidazo[1,2-a]pyrazines is the potential for off-cycle catalyst inhibition.
Caption: The Suzuki cycle with a potential catalyst poisoning pathway.
As shown in the diagram, the nitrogen atoms of the bromo-imidazo[1,2-a]pyrazine can coordinate to the Pd(II) intermediate formed after oxidative addition. This forms a stable, off-cycle complex that prevents the catalyst from participating in the subsequent transmetalation and reductive elimination steps, effectively shutting down the reaction. The use of bulky ligands helps to disfavor the formation of this inhibitory complex.
References
-
Gembus, V., Bonfanti, J.-F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012–6015. [Link]
-
Fernandes, S. M., Ribeiro, A. S., Santos, J. A. B., Belsley, M., & Raposo, M. M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(37), 8985-9011. [Link]
-
Stanetty, C., Schnürch, M., & Mihovilovic, M. D. (2012). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(26), 4304-4322. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Beneteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11(5), 2993-3003. [Link]
-
ChemLibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Hassan, Z., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(22), 4082. [Link]
-
Sreedhar, B., Kumar, K. S., & Reddy, P. S. (2012). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 53(47), 6466-6469. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Cacchi, S., & Fabrizi, G. (2011). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 40(10), 5005-5024. [Link]
-
Joy, N., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ResearchGate. [Link]
Sources
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 6. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bromination of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Welcome to the technical support guide for the bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. Our goal is to provide you with the expertise and practical solutions to ensure the success of your experiments.
Introduction to the Bromination of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
The bromination of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a key transformation for introducing a functional handle for further molecular elaboration. The imidazole ring of this bicyclic system is electron-rich and readily undergoes electrophilic substitution. The primary and desired reaction is the regioselective bromination at the C3 position. However, the inherent reactivity of the starting material and the nature of the brominating agents, typically N-Bromosuccinimide (NBS), can lead to several side reactions, complicating the reaction profile and purification process. This guide will address the most common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My bromination reaction is producing a mixture of products that are difficult to separate. What are the likely side products?
A1: The most common issue in the bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is the formation of multiple products, leading to low yields of the desired 3-bromo derivative and complex purification. The primary side products are typically:
-
Di-brominated species: Over-bromination can occur, leading to the formation of a di-bromo product. For the related aromatic imidazo[1,2-a]pyrazine, the 3,5-dibromo derivative is a known byproduct.[1]
-
Dehydrogenated (aromatized) products: The tetrahydro-pyrazine ring can be susceptible to oxidation, especially with NBS, leading to the formation of the fully aromatic imidazo[1,2-a]pyrazine. This aromatized product can then also be brominated.[2][3]
-
Products of bromination on the saturated ring: Although less common under electrophilic conditions, radical conditions (e.g., exposure to light) can promote bromination at the carbons alpha to the nitrogen atoms in the pyrazine ring (positions 5 and 8).[4]
The presence of these byproducts often results in inseparable mixtures, as they have very similar polarities to the desired product.[5]
Q2: I am observing significant amounts of a di-brominated product. How can I improve the selectivity for mono-bromination?
A2: The formation of di-brominated species is a classic example of over-bromination, where the mono-brominated product is sufficiently activated to react with another equivalent of the brominating agent. To favor mono-bromination, you need to carefully control the reaction conditions to modulate the reactivity.
Troubleshooting Steps:
-
Stoichiometry of the Brominating Agent:
-
Problem: Using an excess of NBS is a common cause of over-bromination.
-
Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of NBS. It is often beneficial to add the NBS portion-wise to maintain a low concentration of the brominating agent throughout the reaction.
-
-
Reaction Temperature:
-
Problem: Higher temperatures increase the reaction rate but decrease selectivity.
-
Solution: Perform the reaction at low temperatures. Start at 0 °C and consider going down to -10 °C or even lower.[6] Low temperatures will favor the initial, faster bromination at the most reactive site (C3) while disfavoring the subsequent, slower bromination of the less reactive mono-bromo product.
-
-
Solvent Choice:
-
Problem: The solvent can influence the reactivity of the brominating agent.
-
Solution: Aprotic solvents are generally preferred. Acetonitrile (MeCN) is often a good choice for achieving high regioselectivity in the bromination of electron-rich heterocycles with NBS.[6] Dichloromethane (DCM) or tetrahydrofuran (THF) can also be used. Avoid protic solvents like methanol or ethanol unless you are intentionally aiming for a different reaction pathway.
-
| Parameter | Condition for Mono-bromination | Condition Leading to Over-bromination |
| NBS Stoichiometry | 1.0 - 1.1 equivalents | > 1.2 equivalents |
| Temperature | -10 °C to 0 °C | Room temperature to reflux |
| Solvent | Acetonitrile, Dichloromethane | Protic solvents (e.g., Ethanol) |
| Addition of NBS | Slow, portion-wise addition | Rapid, single-portion addition |
Q3: My product appears to be the fully aromatic imidazo[1,2-a]pyrazine, not the tetrahydro version. What is causing this dehydrogenation?
A3: N-Bromosuccinimide (NBS) is not only a source of electrophilic bromine but can also act as an oxidant, leading to the dehydrogenation of the tetrahydro-pyrazine ring to form the more stable aromatic system.[2][3][7] This is a known side reaction for other tetrahydro N-heterocycles.[2][3]
Troubleshooting Steps:
-
Minimize Excess NBS: As with over-bromination, using a significant excess of NBS increases the likelihood of oxidative side reactions.
-
Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately to prevent further oxidation of the product.
-
Strictly Anhydrous Conditions: The presence of water can sometimes influence the reactivity of NBS and may contribute to side reactions.[4] Ensure your solvent and glassware are dry.
-
Alternative Brominating Agents: If dehydrogenation is a persistent issue, consider milder brominating agents that are less prone to oxidation. However, these may require more specialized handling and optimization.
Q4: I am seeing evidence of bromination on the saturated pyrazine ring. How can I prevent this?
A4: Bromination on the saturated portion of the molecule, particularly at the carbons adjacent to the nitrogen atoms (benzylic-like positions), is indicative of a radical reaction pathway.[4][8]
Troubleshooting Steps:
-
Exclude Light: Radical reactions are often initiated by light. Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.
-
Avoid Radical Initiators: Ensure that no radical initiators, such as AIBN or benzoyl peroxide, are present in the reaction mixture.
-
Use Freshly Recrystallized NBS: Old NBS can decompose to bromine and other species that may promote radical pathways.[4] Using freshly recrystallized NBS can help minimize these side reactions.
-
Reaction in the Dark and at Low Temperature: Combining the exclusion of light with low reaction temperatures will significantly suppress radical-mediated side reactions in favor of the desired electrophilic substitution.
Experimental Protocols
Protocol for Selective Mono-bromination at C3
This protocol is optimized to minimize over-bromination and dehydrogenation.
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (MeCN) (approximately 10-20 mL per gram of starting material).
-
Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt).
-
-
Reaction:
-
In a separate flask, weigh out freshly recrystallized N-Bromosuccinimide (NBS) (1.05 eq).
-
Add the NBS to the cooled reaction mixture in small portions over 30-60 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Stir the reaction mixture at -10 °C to 0 °C and monitor its progress by TLC or LC-MS.
-
-
Work-up:
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of sodium bicarbonate to neutralize any acid.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to isolate the desired 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
-
Visualizing Reaction Pathways
Desired Reaction vs. Side Reactions
Caption: Desired vs. side reaction pathways.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree.
References
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PubMed. [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. OUCI. [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. PubMed. [Link]
-
Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. [Link]
-
NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Semantic Scholar. [Link]
-
Dehydrogenation of tetrahydro N-heterocycles (isolated yields). ResearchGate. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. NIH. [Link]
-
Bromination of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
Sources
- 1. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study [ouci.dntb.gov.ua]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Welcome to the technical support resource for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This guide is designed for professionals in research and drug development. It provides in-depth troubleshooting and practical guidance to address common challenges encountered during the synthesis and purification of this important heterocyclic building block. Our goal is to equip you with the knowledge to diagnose issues, optimize your procedures, and achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect when synthesizing 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, and where do they come from?
A1: Understanding the origin of impurities is the first step toward their removal. Based on common synthetic routes, which often involve the cyclization of a piperazine derivative followed by bromination, you can anticipate several classes of impurities.[1][2]
-
Unreacted Starting Materials: The most straightforward impurities are residual 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (the unbrominated parent heterocycle) or the precursors used in its formation.
-
Over-brominated Species: Depending on the brominating agent and reaction conditions, di-brominated or other poly-brominated species can form. N-bromosuccinimide (NBS) is a common reagent for this type of electrophilic aromatic halogenation, and controlling its stoichiometry is critical.[3]
-
Positional Isomers: While the 3-position is electronically favored for bromination, small amounts of other isomers, such as 2-bromo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine, could potentially form.
-
Hydrolysis/Degradation Products: The imidazo[1,2-a]pyrazine core can be susceptible to hydrolysis under strongly acidic or basic workup conditions, leading to ring-opened byproducts.
-
Residual Solvents: Solvents used in the reaction (e.g., DMF, CH2Cl2) or purification can be retained in the final product.[2]
Below is a diagram illustrating the potential formation pathways for key impurities.
Sources
Technical Support Center: Scale-Up of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Production
Welcome to the dedicated technical support center for the synthesis and scale-up of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and process safety.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis and handling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its precursors.
Q1: What is the most common synthetic route for the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, and what are the initial scale-up concerns?
A1: The most prevalent laboratory synthesis involves the condensation of an appropriately substituted 2-aminopyrazine with an α-halocarbonyl compound.[1] A key initial step is often the formation of the tetrahydroimidazo[1,2-a]pyrazine ring system.[2] When scaling up, the primary concerns are ensuring complete reaction to avoid difficult-to-remove starting materials, managing the stoichiometry carefully, and selecting a solvent that is suitable for both the reaction and subsequent downstream processing (e.g., extraction, crystallization).
Q2: Which brominating agent is recommended for the synthesis of the target compound at scale?
A2: While elemental bromine (Br₂) is a potent brominating agent, it is highly corrosive, volatile, and hazardous to handle, making it challenging for scale-up operations.[3][4] N-Bromosuccinimide (NBS) is generally the preferred reagent for electrophilic bromination in pharmaceutical manufacturing.[4] It is a crystalline solid that is easier and safer to handle than liquid bromine.[3] However, the purity of NBS must be verified before use, as impurities can lead to inconsistent results and side reactions.[3]
Q3: What are the primary safety hazards associated with the bromination step?
A3: The bromination step presents the most significant safety risks. Key hazards include:
-
Chemical Reactivity: Brominating agents are strong oxidizers and can react violently with certain organic compounds and solvents, like DMF.[3][5]
-
Toxicity and Corrosivity: Bromine and reagents like NBS are toxic and corrosive.[4] Inhalation can be fatal, and direct contact causes severe skin burns and eye damage.[4]
-
Exothermic Reactions: The bromination of heterocyclic compounds can be highly exothermic. Without proper thermal management, this can lead to a runaway reaction, causing a rapid increase in temperature and pressure.
-
Waste Generation: The process generates brominated waste streams that require careful handling and disposal due to their potential environmental persistence.[6]
Q4: How can I monitor the progress of the bromination reaction effectively?
A4: In-process control (IPC) is critical. High-Performance Liquid Chromatography (HPLC) is the method of choice for monitoring the reaction. It allows for the quantification of the starting material, the desired product, and key impurities (e.g., dibrominated species). Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks, but HPLC provides the quantitative data necessary for making informed decisions during a large-scale run.
Part 2: Process Workflow & Critical Parameters
Understanding the overall process flow is essential for successful scale-up. The diagram below outlines the key stages and highlights critical control points that require close monitoring.
Caption: General workflow for the production of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Part 3: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during scale-up.
Problem Area 1: Low Yield or Incomplete Conversion
Low yield is one of the most common and costly issues in chemical production. A systematic approach is required to identify the root cause.
Caption: Troubleshooting logic for diagnosing the root cause of low product yield.
Detailed Troubleshooting Table
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield / Stalled Reaction | 1. Impure Starting Material: Moisture or other impurities in the tetrahydroimidazo[1,2-a]pyrazine precursor can consume the brominating agent. | Solution: Re-qualify all raw materials before use. Ensure the precursor is thoroughly dried. Causality: NBS can react with water, reducing the effective amount available for the desired reaction. |
| 2. Poor Mixing: In large reactors, inefficient mixing can create localized zones of low reagent concentration, effectively stalling the reaction in parts of the vessel. | Solution: Increase agitator speed (if safe and does not cause splashing). For very large vessels, evaluate the impeller design for better bulk mixing. Causality: The reaction rate is dependent on the concentration of reactants; poor mixing leads to non-uniform concentrations. | |
| 3. Incorrect Temperature: If the reaction is too cold, the activation energy barrier may not be overcome, leading to a very slow reaction rate. | Solution: Review temperature logs. Ensure the temperature probe is correctly calibrated and placed to measure the bulk reaction temperature, not the jacket temperature. Slowly increase the temperature in small increments (e.g., 2-3 °C) and monitor via IPC. | |
| Formation of Impurities | 1. Over-bromination (Di-bromo impurity): Localized high concentrations of the brominating agent.[1] | Solution: Ensure slow, controlled, subsurface addition of the brominating agent solution. This prevents high concentrations at the surface where the reagent is added. Causality: The desired mono-brominated product can be more activated towards a second bromination than the starting material. Slow addition keeps the concentration of the brominating agent low, favoring the reaction with the more abundant starting material. |
| 2. Other Isomeric Impurities: Reaction temperature is too high, providing enough energy to overcome the activation barrier for bromination at less-favored positions. | Solution: Lower the reaction temperature. The target C-3 position is typically the most electronically activated site for electrophilic substitution, and lower temperatures increase the selectivity for this pathway. | |
| 3. Degradation Products: Extended reaction time or exposure to high temperatures during work-up. | Solution: Establish a clear reaction endpoint via IPC and quench the reaction promptly. Minimize the time the product is held at elevated temperatures during solvent swaps or distillations. |
Problem Area 2: Purification and Isolation Challenges
Achieving the required purity specifications at scale often requires significant process optimization.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Poor Crystallization / Oiling Out | 1. Incorrect Solvent System: The chosen solvent/anti-solvent system does not provide the optimal solubility profile for crystallization. | Solution: Perform solubility studies to identify a solvent system where the product has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. The impurities should ideally remain soluble. |
| 2. Supersaturation is too High: Crashing the product out of solution by adding anti-solvent too quickly or cooling too rapidly. | Solution: Control the cooling rate (e.g., 10-20 °C per hour) and the addition rate of the anti-solvent. Consider using a seeding strategy, where a small amount of pure product is added to induce controlled crystal growth. Causality: Slow cooling allows for the orderly formation of a crystal lattice, whereas rapid precipitation traps impurities and solvent, often resulting in an amorphous oil or fine particles that are difficult to filter. | |
| Product Fails Purity Specification | 1. Inefficient Impurity Rejection: The crystallization process is not effectively purging a key impurity. | Solution: Consider a re-slurry or a second recrystallization. A re-slurry involves suspending the isolated solid in a solvent where the product is sparingly soluble but the impurity is highly soluble, effectively washing the impurity from the crystal surface. |
| 2. Residual Solvents: Inefficient drying of the final product. | Solution: Optimize drying conditions (temperature, vacuum level, time). Ensure the product bed is not too thick to allow for efficient solvent removal. Use analytical methods like Gas Chromatography (GC) to quantify residual solvents. |
Analytical Methods for Quality Control
| Analytical Technique | Purpose | Parameter Measured |
| ¹H and ¹³C NMR | Identity Confirmation | Verifies the chemical structure of the final product and key intermediates. |
| HPLC (UV Detection) | Purity and Assay | Quantifies the product (assay) and detects/quantifies impurities. |
| LC-MS | Impurity Identification | Provides the mass of unknown impurities, aiding in their structural elucidation. |
| GC (Headspace) | Residual Solvents | Measures the amount of residual processing solvents in the final active pharmaceutical ingredient (API). |
| Karl Fischer Titration | Water Content | Quantifies the amount of water in the final product. |
Part 4: Scale-Up Safety Protocol for Bromination
Safety is the paramount concern when scaling up chemical processes, especially those involving hazardous reagents like NBS.
Caption: Key safety checkpoints for the bromination stage during scale-up.
Key Safety Directives:
-
Material Compatibility: Ensure all equipment (reactors, transfer lines, valves) is made of compatible materials. Borosilicate glass or glass-lined steel reactors are standard. Avoid incompatible materials like aluminum.[5]
-
Solvent Choice: DO NOT USE DIMETHYLFORMAMIDE (DMF) or other reactive solvents with NBS at scale without extensive safety testing.[3] Runaway reactions have been reported. Consider less reactive solvents like acetonitrile or ethyl acetate.
-
Thermal Hazard Assessment: Before any scale-up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction, maximum temperature of the synthetic reaction (MTSR), and the potential for thermal runaway.
-
Engineering Controls: The process should be conducted in a well-ventilated area, preferably in a contained system. A dedicated scrubber system containing a reducing agent (e.g., sodium bisulfite) should be available to neutralize any released bromine vapors.[5]
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, flame-retardant lab coats, splash goggles, and a face shield.[5] For charging solids or handling open systems, respiratory protection may be required.[5]
References
-
YouTube. (2024). Bromination safety. Retrieved from YouTube. [Link]
-
ACS Green Chemistry Institute. (n.d.). Bromination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Retrieved from ResearchGate. [Link]
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Scientific Update. (2024). A Dangerous Bromance. Retrieved from Scientific Update. [Link]
-
ResearchGate. (n.d.). Bromide Oxidation: A Safe Strategy for Electrophilic Brominations. Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 5: Bromination Reactions. Retrieved from RSC Publishing. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from Organic Chemistry Portal. [Link]
-
ACS Publications. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Retrieved from Journal of Medicinal Chemistry. [Link]
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Technical Support Center: Stability and Handling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Document ID: TSS-THIP-B5678-001
Last Updated: January 20, 2026
Introduction
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a key heterocyclic building block in medicinal chemistry and drug development, valued for its versatile scaffold.[1] However, its utility is contingent on its stability, as degradation can lead to inconsistent experimental results, loss of activity, and the formation of unknown impurities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and best practices to prevent the decomposition of this compound. By understanding the underlying chemical principles of its stability, users can ensure the integrity of their starting materials and the reproducibility of their results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Q1: What are the primary factors that cause this compound to decompose?
A1: The decomposition of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is primarily driven by four factors:
-
Light Exposure: Brominated aromatic and heterocyclic systems are susceptible to photodegradation. UV or even strong visible light can induce cleavage of the C-Br bond, generating radical species that lead to a cascade of secondary reactions.[2]
-
Elevated Temperatures: Thermal stress can accelerate degradation. Many brominated organic compounds are known to be unstable at room temperature over extended periods, with decomposition observed in a matter of days in some cases.[3]
-
Presence of Nucleophiles: The bromine atom makes the 3-position of the imidazopyrazine ring electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] Common laboratory nucleophiles like amines, thiols, or even protic solvents (e.g., methanol, water under certain pH conditions) can displace the bromide.
-
Air and Moisture: As a heterocyclic amine, the compound can be sensitive to oxidation and hydrolysis, especially if trace acid or base impurities are present. Handling under an inert atmosphere is a critical preventative measure.
Q2: What are the ideal short-term and long-term storage conditions?
A2: Proper storage is the first line of defense against degradation. Adherence to these conditions is critical for maintaining compound purity.
| Condition | Short-Term Storage (< 1 Month) | Long-Term Storage (> 1 Month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C or below (Frozen) | Reduces the kinetic rate of all potential degradation pathways. |
| Atmosphere | Tightly sealed vial, preferably backfilled with Argon or Nitrogen. | Ampulized under Argon or stored in a desiccator inside a freezer. | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation. |
| Light | Amber glass vial or vial wrapped in aluminum foil. | Stored in an opaque, sealed container within a freezer. | Prevents photodegradation initiated by ambient light.[2] |
Q3: Is 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine sensitive to air and moisture?
A3: Yes. While not pyrophoric, best practices dictate treating it as an air- and moisture-sensitive compound. The heterocyclic nitrogen atoms can interact with water, and the overall structure can be susceptible to oxidation. All weighing and solution preparation should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) with anhydrous solvents.[5]
Q4: How can I quickly assess if my sample has degraded?
A4: There are two primary methods for a quick assessment:
-
Visual Inspection: A pure sample of the compound or its HCl salt is typically a solid, ranging from white to off-white or light yellow. Significant discoloration to orange, brown, or purple is a strong indicator of decomposition.[3]
-
Analytical Check (TLC/LC-MS): A quick purity check is the most reliable method. Dissolve a small amount in a suitable anhydrous solvent (e.g., Dichloromethane, Acetonitrile) and run a Thin Layer Chromatography (TLC) or a rapid LC-MS analysis. The presence of multiple spots on TLC or new peaks in the LC-MS chromatogram, especially those with a mass corresponding to the debrominated analog (M-79/81), confirms degradation.
Section 2: In-Depth Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues that may arise from compound instability.
Problem: Inconsistent reaction yields or appearance of unexpected byproducts.
This is the most common manifestation of compound degradation, where the starting material's purity is compromised before or during the reaction.
-
Possible Cause 1: Starting Material Degradation
-
Causality: If the compound has been stored improperly, it may have partially decomposed before the experiment begins. Using a degraded starting material introduces impurities and lowers the effective concentration of the desired reactant.
-
Troubleshooting Steps:
-
Verify Purity: Before use, always run a purity check on your starting material using ¹H NMR or HPLC/LC-MS. Compare the results to the certificate of analysis or a reference spectrum of a fresh sample.
-
Look for Degradation Markers: In ¹H NMR, look for the disappearance of the characteristic aromatic proton signal and the appearance of new, unidentifiable peaks. In LC-MS, the primary degradation product is often the debrominated species (mass = [M-Br+H]⁺).
-
Purify if Necessary: If degradation is minor (<5-10%), the material can sometimes be repurified by flash column chromatography using anhydrous solvents and silica gel. However, procuring a fresh batch is often the most reliable solution.
-
-
-
Possible Cause 2: Incompatibility with Reaction Conditions
-
Causality: The reaction environment itself can induce decomposition. Protic solvents, nucleophilic reagents, or prolonged heating can degrade the compound faster than the desired reaction occurs.
-
Troubleshooting Steps:
-
Review Solvent Choice: Avoid nucleophilic solvents like methanol or ethanol, especially at elevated temperatures or in the presence of a base. Refer to the Solvent Compatibility Guide in Section 4.
-
Assess Reagent Compatibility: Be cautious with reactions involving strong nucleophiles (e.g., primary/secondary amines, thiols) if the desired reaction site is not the C-Br bond. If a Suzuki or other cross-coupling reaction is intended, ensure the conditions are scrupulously anhydrous and oxygen-free to prevent side reactions.[5]
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil, especially if the reaction is lengthy or requires heating, as light and heat can have a synergistic degradative effect.
-
-
Problem: Stock solution turns color or shows precipitation over time.
This indicates that the compound is unstable in the chosen solvent under the storage conditions.
-
Possible Cause: Solvent-Mediated Decomposition
-
Causality: Many common solvents are not inert. Protic solvents can participate in solvolysis, while trace impurities (e.g., water in DMSO, peroxides in THF) can initiate degradation. Even in aprotic solvents, slow decomposition can occur.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use fresh, anhydrous-grade solvents for preparing stock solutions.
-
Prepare Fresh Solutions: Stock solutions, especially in solvents like DMSO or DMF, should be prepared fresh for each experiment. Avoid long-term storage of solutions.
-
Store Solutions Properly: If a solution must be stored, even for a short period, store it at -20°C or -80°C under an argon or nitrogen headspace in a tightly sealed vial.
-
Perform a Solvent Stability Study: If the compound will be used in an automated screening campaign, it is essential to perform a small-scale stability study. Dissolve the compound in the intended solvent, and monitor its purity by HPLC at several time points (e.g., 0, 4, 8, 24 hours) under the planned assay conditions.
-
-
Section 3: Standard Operating Procedures (SOPs)
These protocols provide validated, step-by-step instructions for key workflows to minimize decomposition.
SOP 1: Recommended Storage and Handling Protocol
This protocol ensures the compound's integrity from receipt to use.
-
Receiving: Upon receipt, immediately transfer the manufacturer's container into a secondary, sealed container with a desiccant.
-
Storage: Place the container in a -20°C freezer, away from light sources. Log the receipt date and batch number.
-
Dispensing: All dispensing must be done under an inert atmosphere.
-
Glovebox Method (Preferred): Place the container, a tared vial, and necessary tools inside the glovebox antechamber. Purge according to standard procedure. Once inside, transfer the desired amount of solid to the tared vial, seal, and record the weight.
-
Schlenk Line Method: Place the compound in a Schlenk flask. Evacuate and backfill with argon or nitrogen three times.[5] Using a positive flow of inert gas, quickly open the flask and remove the required amount.
-
-
Resealing: Tightly seal the primary container, wrap the seal with paraffin film, and return it to the secondary container with fresh desiccant before placing it back in the freezer.
SOP 2: Protocol for Preparing a Stock Solution for Screening
This protocol is designed to prepare a high-quality, decomposition-free solution for biological or chemical screening.
-
Preparation: Use only oven-dried or flame-dried glassware. Ensure all solvents are anhydrous grade (e.g., from a solvent purification system or a freshly opened Sure/Seal™ bottle).
-
Weighing: Following SOP 1, weigh the required amount of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine directly into a tared, sterile, amber glass vial equipped with a PTFE-lined screw cap.
-
Dissolution: Under a positive pressure of argon or nitrogen, add the anhydrous solvent (e.g., DMSO, DMA) via syringe to achieve the target concentration.
-
Mixing: Gently vortex or sonicate at room temperature until the solid is fully dissolved. Avoid heating.
-
Quality Control: Before use, take a small aliquot of the stock solution, dilute it appropriately, and analyze by LC-MS to confirm purity and concentration. This is a critical self-validating step.
-
Use and Storage: Use the solution immediately. If temporary storage is unavoidable, flush the vial headspace with argon, seal tightly, and store at -80°C. Do not subject the solution to multiple freeze-thaw cycles.
Section 4: Chemical Instability & Decomposition Pathways
A deeper understanding of why the compound degrades is key to preventing it. The primary liabilities are the C-Br bond and the heterocyclic core.
Potential Decomposition Pathways
The diagram below outlines the most probable degradation routes based on the chemical structure of the molecule.
Caption: Potential degradation pathways for the title compound.
Solvent and Reagent Compatibility Guide
Choosing the right solvent is critical. This table provides guidance on common laboratory solvents.
| Solvent | Compatibility | Rationale & Precautions |
| Dichloromethane (DCM) | Excellent | Aprotic and non-nucleophilic. Must be anhydrous. |
| Acetonitrile (ACN) | Excellent | Aprotic. Ideal for analytical purposes (HPLC/LC-MS). Must be anhydrous. |
| Tetrahydrofuran (THF) | Good | Aprotic, but can contain peroxides if not stored properly. Use freshly distilled or inhibitor-free anhydrous THF. |
| Dimethylformamide (DMF) | Fair | Can contain trace amine impurities that act as nucleophiles. Use high-purity, anhydrous grade and prepare solutions fresh. |
| Dimethyl Sulfoxide (DMSO) | Fair | Hygroscopic (absorbs water). Can promote decomposition over time. Best for preparing concentrated stock solutions for immediate dilution. |
| Methanol (MeOH) / Ethanol (EtOH) | Poor | Protic and nucleophilic. Can cause solvolysis, displacing the bromide, especially with heat or base. Avoid if possible. |
| Water | Poor | Can promote hydrolysis, especially at non-neutral pH. The HCl salt form has higher aqueous solubility but stability is limited. |
| Acids (e.g., TFA, HCl) | Use with Caution | The compound is basic. Strong acids will form salts, which may alter reactivity. Ensure compatibility with the intended reaction. |
| Bases (e.g., Et₃N, DIPEA, K₂CO₃) | Use with Caution | Non-nucleophilic organic bases are generally compatible.[6] Stronger or nucleophilic bases (e.g., NaOH, NaOMe) will likely cause rapid decomposition. |
Section 5: References
-
Analytical Methods. RSC Publishing - The Royal Society of Chemistry.
-
3-Bromo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine. Biosynth.
-
3-BROMO-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRAZINE. Tetrahedron.
-
Havinga, E. Photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry.
-
The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Benchchem.
-
Storing & Handling Bromine. Contemporary Daguerreotypes.
-
Working with Hazardous Chemicals. Organic Syntheses.
-
Joule, J. A., & Mills, K. Heterocyclic Chemistry. Wiley.
-
Das, B., et al. Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate.
-
Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines. ResearchGate.
-
Gu, C., et al. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal.
-
Bromine Safety Handbook. ICL Group.
-
Ivanov, V. L., et al. Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. ResearchGate.
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
-
3-Bromo-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine CAS#: 944900-87-2. ChemWhat.
-
Chen, B., et al. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.
-
3-bromoimidazo[1,2-a]pyrazin-2-amine. Chemical Synthesis Database.
-
Lee, J., et al. The degradation mechanism of multi-resonance thermally activated delayed fluorescence materials. Nature Communications.
-
Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes.
-
1-Bromo-3-methyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine. BLDpharm.
-
3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Echemi.
-
Gavrilović, M., et al. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences.
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Technical Support Center: Catalyst Selection for Cross-Coupling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Welcome to the technical support center for the cross-coupling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile heterocyclic scaffold. The inherent electronic properties of the imidazo[1,2-a]pyrazine core, particularly the presence of multiple nitrogen atoms, present unique challenges that necessitate a carefully considered approach to catalyst and ligand selection. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing any product formation in my Suzuki-Miyaura coupling reaction with 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. What are the likely causes and how can I troubleshoot this?
A1: A complete lack of reactivity in Suzuki-Miyaura coupling of this substrate often points to two primary issues: catalyst inhibition or insufficiently active catalytic species. The imidazo[1,2-a]pyrazine core contains multiple nitrogen atoms that can coordinate to the palladium center, leading to catalyst poisoning.[1]
Troubleshooting Steps:
-
Ligand Selection: Standard phosphine ligands like PPh₃ may not be effective. Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of the active monoligated palladium species and can sterically hinder the coordination of the nitrogen atoms of the substrate to the palladium center.[2][3]
-
Catalyst Precursor: If you are using a Pd(II) source like Pd(OAc)₂, ensure its efficient reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst such as Pd₂(dba)₃ or a commercially available precatalyst.
-
Base Selection: The choice of base is critical. While stronger bases can be effective, they can also promote side reactions. For this substrate, consider starting with a milder inorganic base like K₃PO₄ or Cs₂CO₃.[3][4]
-
Solvent and Temperature: Ensure your solvent is anhydrous and thoroughly degassed. Aprotic polar solvents like dioxane, toluene, or DMF are common choices.[5] If no reaction is observed at lower temperatures, a gradual increase in temperature (e.g., to 100-110 °C) or the use of microwave irradiation may be necessary to overcome the activation energy barrier.[3][5]
Q2: My Buchwald-Hartwig amination of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is giving low yields. What adjustments can I make?
A2: Low yields in Buchwald-Hartwig amination of electron-rich N-heterocycles are a common challenge. The key is to facilitate the reductive elimination step of the catalytic cycle while preventing catalyst deactivation.
Optimization Strategies:
-
Ligand Choice is Paramount: For C-N bond formation with this substrate, highly effective ligands are required. Consider using sterically hindered biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos.[6] These ligands have been specifically designed to promote the amination of challenging heterocyclic substrates.
-
Base and Amine Purity: Use a strong, non-nucleophilic base such as NaOt-Bu or LHMDS.[6][7] Ensure the purity of your amine, as impurities can poison the catalyst.
-
Catalyst System: A combination of Pd₂(dba)₃ with a suitable ligand is a robust starting point. Alternatively, pre-formed palladium catalysts can offer improved reactivity and reproducibility.[6]
-
Reaction Conditions: Anhydrous and anaerobic conditions are crucial for success. Toluene and dioxane are generally good solvent choices. The reaction temperature may need to be optimized, typically in the range of 80-110 °C.
Q3: I am observing significant debromination of my starting material as a side product in my cross-coupling reaction. How can I minimize this?
A3: Debromination is a common side reaction, particularly with electron-rich heteroaromatic bromides. It is often promoted by stronger bases and can compete with the desired cross-coupling pathway.[2]
Mitigation Strategies:
-
Switch to a Milder Base: This is the most critical first step. Strong bases can generate hydride species that lead to reductive debromination. Switching to milder inorganic bases like CsF, K₃PO₄, or KF can significantly reduce this side reaction.[2]
-
Optimize Catalyst and Ligand: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) based catalysts can accelerate the desired cross-coupling, making it kinetically more favorable than the debromination pathway.[2]
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can sometimes disfavor the debromination pathway.
Troubleshooting Guide
This section provides a more detailed, issue-specific guide to troubleshooting common problems encountered during the cross-coupling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Issue 1: Low or No Conversion
| Potential Cause | Recommended Solution | Scientific Rationale |
| Catalyst Poisoning by Nitrogen Heterocycle | Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. | The steric bulk of these ligands can prevent the nitrogen atoms of the imidazopyrazine ring from coordinating to and deactivating the palladium catalyst.[1] Electron-rich ligands also promote the oxidative addition step. |
| Inefficient Catalyst Activation | Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst. Ensure rigorous degassing of the reaction mixture to remove oxygen. | Pd(II) precursors require in situ reduction to the active Pd(0) species. Oxygen can oxidize and deactivate the Pd(0) catalyst.[3] |
| Inappropriate Base | For Suzuki coupling, screen milder bases like K₃PO₄, Cs₂CO₃, or CsF.[2][4] For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like NaOt-Bu or LHMDS is used.[6][7] | The base plays a crucial role in the transmetalation step of the Suzuki coupling and deprotonation of the amine in the Buchwald-Hartwig amination. The optimal base will depend on the specific coupling partners. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Consider using microwave irradiation.[5] | Some cross-coupling reactions have a significant activation energy barrier that requires higher temperatures to overcome. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution | Scientific Rationale |
| Debromination of Starting Material | The base is too strong, leading to the formation of hydride species. | Switch to a milder base such as CsF, K₃PO₄, or KF.[2] | Milder bases are less likely to promote the formation of palladium hydride species that are responsible for reductive debromination. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen and/or Pd(II) species in the reaction mixture. | Ensure thorough degassing of the reaction mixture. Use a Pd(0) source or a precatalyst that efficiently generates Pd(0). | Oxygen can promote the oxidative homocoupling of boronic acids, catalyzed by Pd(II) species.[3] |
| Homocoupling of Alkyne (Sonogashira) | Inappropriate reaction conditions, particularly the choice of base and solvent. | Use a milder base like Et₃N or i-Pr₂NEt. Ensure the reaction is run under strictly anaerobic conditions. | The Glaser-Hay coupling, which is the oxidative homocoupling of terminal alkynes, is often a competing reaction in Sonogashira couplings. |
Experimental Protocols
The following are generalized, step-by-step protocols for common cross-coupling reactions with 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. These should be considered as starting points and may require further optimization.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried reaction vessel, combine 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup (in a glovebox): To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Add 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 equiv), the desired amine (1.2 equiv), and anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring until complete consumption of the starting material is observed by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
-
Reaction Setup: To a reaction vessel, add 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Add a suitable degassed solvent (e.g., THF or DMF), a base (e.g., triethylamine, 2.0 equiv), and the terminal alkyne (1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat (typically up to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Concluding Remarks
The successful cross-coupling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is highly dependent on a rational selection of the catalyst system and careful optimization of reaction conditions. The electron-rich, multi-nitrogen heterocyclic nature of this substrate necessitates the use of modern, highly active catalysts, particularly those featuring bulky, electron-donating phosphine ligands. By understanding the potential pitfalls, such as catalyst inhibition and debromination, and by systematically applying the troubleshooting strategies outlined in this guide, researchers can effectively synthesize a diverse range of functionalized imidazo[1,2-a]pyrazine derivatives for applications in drug discovery and materials science.
References
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
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Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. Available at: [Link]
-
Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC - NIH. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
Poisoning of Heterogeneous, Late Transition Metal Dehydrocoupling Catalysts by Boranes and Other Group 13 Hydrides | Journal of the American Chemical Society. Available at: [Link]
-
Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - PubMed. Available at: [Link]
-
Nanoparticles poison single-atom cross coupling catalyst | Research | Chemistry World. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]
-
Cross-Coupling Chemistry. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of substituted pyrazines from N -allyl malonamides - ResearchGate. Available at: [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Publishing Home. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - ResearchGate. Available at: [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchGate. Available at: [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. Available at: [Link]
-
Synthesis of substituted pyrazines from N-allyl malonamides - RSC Publishing. Available at: [Link]
-
Cobalt-modified palladium nanocatalyst on nitrogen-doped reduced graphene oxide for direct hydrazine fuel cell - PMC - NIH. Available at: [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][7]triazines - MDPI. Available at: [Link]
-
Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I) | Request PDF. Available at: [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. Available at: [Link]
-
Nitrogen cuts in during C–C cross-coupling | Request PDF. Available at: [Link]
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- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Welcome to the technical support center for the synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental challenges, and optimize reaction conditions.
Introduction to the Synthesis
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a multi-step process that involves the formation of the bicyclic imidazo[1,2-a]pyrazine core followed by a regioselective bromination. The choice of solvent at each stage is critical and can significantly impact reaction rate, yield, and purity of the final product. This guide will explore the nuances of solvent effects and provide solutions to common issues encountered during the synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Low Yield in the Cyclocondensation Step
Question: I am experiencing a low yield during the initial cyclocondensation reaction to form the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core. What are the likely causes and how can I improve the yield?
Answer: A low yield in the cyclocondensation step is a common problem that can often be traced back to the choice of solvent and reaction conditions. This reaction, typically a variation of the Tschitschibabin reaction, involves the condensation of a 2-aminopyrazine derivative with an α-haloketone or its equivalent.[1]
-
Solvent Polarity and Reaction Mechanism: The reaction proceeds through an initial N-alkylation of the 2-aminopyrazine followed by an intramolecular cyclization and dehydration. The polarity of the solvent plays a crucial role in both steps.
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents can facilitate the proton transfer steps involved in the dehydration of the cyclic intermediate. However, they can also solvate the nucleophilic amine, potentially slowing down the initial N-alkylation step.[1]
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These solvents are often a good choice as they can effectively dissolve the reactants and stabilize charged intermediates without interfering with the nucleophilicity of the amine. Acetonitrile is a common solvent for reactions involving N-bromosuccinimide (NBS) and is also suitable for this cyclization.[2]
-
Aprotic Nonpolar Solvents (e.g., Toluene, Dioxane): These solvents can be effective, particularly at higher temperatures, as they can help to drive off water formed during the dehydration step by azeotropic distillation.
-
-
Troubleshooting Steps:
-
Solvent Selection: If you are using a protic solvent and observing low yields, consider switching to an aprotic polar solvent like acetonitrile or DMF.
-
Temperature Optimization: Ensure the reaction is being conducted at the optimal temperature. For less reactive substrates, higher temperatures may be required. Microwave irradiation has also been shown to accelerate this type of reaction.
-
Base Addition: The addition of a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, can neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine and driving the reaction forward.[1]
-
Issue 2: Poor Regioselectivity during Bromination
Question: My final product is a mixture of brominated isomers. How can I improve the regioselectivity to favor the 3-bromo product?
Answer: Achieving high regioselectivity in the bromination of the imidazo[1,2-a]pyrazine core is highly dependent on the brominating agent and the solvent. The 3-position is generally the most electron-rich and therefore the most susceptible to electrophilic attack.[3] However, side reactions can occur, leading to the formation of other isomers.
-
The Role of the Solvent in NBS Bromination: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. The solvent can influence the nature of the brominating species.
-
Nonpolar Solvents (e.g., Carbon Tetrachloride - historically, Cyclohexane): In nonpolar solvents, bromination with NBS often proceeds via a radical mechanism, which is not ideal for achieving regioselectivity on an electron-rich aromatic system.[4]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents promote the ionic pathway of bromination. They help to polarize the N-Br bond of NBS, making the bromine atom more electrophilic and favoring electrophilic aromatic substitution at the most electron-rich position (C-3).[2]
-
Protic Solvents (e.g., Acetic Acid): Protic solvents can also promote the electrophilic substitution pathway.
-
-
Troubleshooting Steps:
-
Solvent Choice: For optimal regioselectivity, use a polar aprotic solvent such as acetonitrile. While DMF is also a polar aprotic solvent, it's important to be aware of its potential incompatibility with NBS, which can lead to exothermic decomposition.[5] If using DMF, strict temperature control is essential.
-
Temperature Control: Perform the bromination at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions and improve selectivity.
-
Slow Addition of NBS: Add the NBS portion-wise or as a solution in the reaction solvent to maintain a low concentration of the brominating agent and prevent over-bromination or side reactions.
-
Issue 3: Formation of Impurities and Purification Challenges
Question: I am observing several impurities in my crude product, and purification by column chromatography is difficult. What are these impurities and how can I avoid them?
Answer: Impurities can arise from side reactions during both the cyclocondensation and bromination steps. The choice of solvent can influence the formation of these byproducts.
-
Common Impurities:
-
Over-brominated products: If the bromination step is not carefully controlled, di- or tri-brominated products can form.
-
Unreacted starting materials: Incomplete reactions will lead to the presence of starting materials in the crude product.
-
Polymerization products: Under harsh conditions, especially with prolonged heating, polymerization of the starting materials or product can occur.
-
Byproducts from solvent reaction: As mentioned, certain solvents like DMF can react with NBS under certain conditions.[5]
-
-
Troubleshooting and Prevention:
-
Solvent Purity: Ensure that all solvents are dry and of high purity. Water can interfere with both the cyclocondensation and bromination steps.
-
Reaction Monitoring: Closely monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of degradation products.
-
Purification Strategy: If you are facing difficulties with silica gel chromatography, consider using a different stationary phase (e.g., alumina) or a different solvent system for elution. Sometimes, recrystallization of the crude product can be an effective purification method.
-
Experimental Protocols and Data
Protocol 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
This two-step procedure is a common route to the core structure.
Step A: N-Alkylation
-
To a solution of 2-aminopyrazine in a suitable solvent (see Table 1), add 1.2 equivalents of an appropriate α-haloketone.
-
Add 1.5 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or NaHCO₃).
-
Stir the reaction mixture at room temperature for 4-6 hours.
Step B: Cyclization and Dehydration
-
Heat the reaction mixture from Step A to reflux for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Solvent Effects on the Cyclocondensation Step (Illustrative Data)
| Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Ethanol | Reflux | 60-70 | Protic solvent, may require longer reaction times. |
| Acetonitrile | Reflux | 75-85 | Good choice for promoting the reaction. |
| DMF | 100 | 80-90 | High boiling point allows for higher reaction temperatures, but can be difficult to remove. |
| Toluene | Reflux | 70-80 | Can aid in water removal through azeotropic distillation. |
Protocol 2: Bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
-
Dissolve the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in a suitable solvent (see Table 2).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.05 equivalents of N-bromosuccinimide (NBS) in small portions over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 2: Solvent Effects on the Bromination Step (Illustrative Data)
| Solvent | Temperature (°C) | Regioselectivity (3-bromo vs. others) | Notes |
| Acetonitrile | 0 to RT | High | Favors electrophilic substitution at the 3-position.[2] |
| Dichloromethane | 0 to RT | Moderate to High | A common solvent for bromination reactions. |
| DMF | 0 to RT | High | Use with caution due to potential incompatibility with NBS.[5] |
| Acetic Acid | RT | High | Can also promote electrophilic bromination. |
Visualizing the Workflow and Mechanisms
Reaction Workflow
Caption: A flowchart of the two-part synthesis process.
Mechanism of Solvent Influence in Bromination
Caption: Solvent effects on the NBS bromination mechanism.
References
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(98), 81608-81637. [Link]
-
Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E. H., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 92, 01004. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [https://www.researchgate.net/publication/379287313_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
-
UCL Discovery. (2015). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. [Link]
-
Reddit. (2016). Solvent for NBS bromination. [Link]
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). [Link]
-
ResearchGate. (2021). An outstanding cyclocondensation of 2-aminopyrazine. [Link]
-
ResearchGate. (2019). Incompatibilities between N-Bromosuccinimide and Solvents. [Link]
-
ResearchGate. (2008). Imidazo[1,2-a]pyrazines. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]
-
Organic Syntheses. (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine. [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
-
ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. [Link]
-
RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
TSI Journals. (2013). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]
-
PMC - NIH. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
-
Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. tsijournals.com [tsijournals.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
workup procedure for removing impurities from 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important heterocyclic compound. Our goal is to equip you with the expertise to navigate potential pitfalls and achieve high purity for your downstream applications.
Introduction: The Challenge of Purity
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a key building block in medicinal chemistry. However, its synthesis, particularly the bromination step, can lead to a variety of impurities that may be challenging to remove. Direct bromination of the imidazo[1,2-a]pyrazine core is known to sometimes produce poor yields and mixtures of regioisomers that are difficult to separate.[1] This guide provides a systematic approach to tackling these purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine?
A1: Based on typical synthetic routes for this class of compounds, the primary impurities include:
-
Unreacted Starting Materials: Such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
-
Over-brominated Species: Di-brominated or even tri-brominated products can form, which are often difficult to separate from the desired mono-brominated product.[1]
-
Regioisomers: Depending on the synthetic strategy, bromination could potentially occur at other positions on the heterocyclic ring system.
-
Residual Brominating Reagent: Traces of N-bromosuccinimide (NBS) or other brominating agents and their by-products.
-
Solvent Adducts: Impurities formed from reactions with the solvent, especially under harsh conditions.
Q2: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?
A2: A dark, oily crude product often suggests the presence of polymeric byproducts or degradation of the starting material or product. This can be caused by excessive heating, prolonged reaction times, or highly acidic or basic conditions. Before attempting a complex purification, it is advisable to perform a preliminary workup. This would involve dissolving the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid, followed by a brine wash. If the material remains oily, a simple filtration through a plug of silica gel, eluting with a non-polar solvent to remove highly non-polar impurities, followed by a more polar solvent to elute your product, can be a good initial cleanup step.
Q3: I am seeing significant streaking of my compound on the TLC plate. What can I do to improve the separation?
A3: The basic nitrogen atoms in the imidazopyrazine core can interact strongly with the acidic silica gel surface, leading to streaking. To mitigate this, you can add a small amount of a basic modifier to your TLC mobile phase. A common choice is 0.5-1% triethylamine (Et3N) or a few drops of ammonium hydroxide in the solvent mixture. This will neutralize the acidic sites on the silica and lead to sharper spots and better separation.
Troubleshooting Guide: Purification Workflows
This section provides detailed protocols and troubleshooting for the most common purification techniques for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Workflow 1: Aqueous Workup and Extraction
An effective aqueous workup is the first line of defense in removing many common impurities.
Caption: Aqueous workup and extraction workflow.
Troubleshooting this Stage:
| Problem | Potential Cause | Solution |
| Emulsion Formation | The basicity of the compound can lead to emulsion during the bicarbonate wash. | Add more brine to the aqueous layer to increase its ionic strength. Gentle swirling instead of vigorous shaking can also help. |
| Product Precipitation | The hydrochloride salt of the product may be sparingly soluble in the organic solvent. | Ensure the reaction mixture is fully neutralized or slightly basic before extraction. If the product has precipitated, it may be necessary to filter it and wash the solid. |
| Low Recovery in Organic Layer | The product may have some water solubility, especially if it is protonated. | Perform multiple extractions (3-4 times) with the organic solvent to maximize recovery. |
Workflow 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the target compound from closely related impurities.
Caption: Flash column chromatography workflow.
Recommended Starting Conditions:
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of methanol in dichloromethane (DCM) (e.g., 0% to 10% MeOH in DCM). Alternatively, a gradient of ethyl acetate in hexanes or petroleum ether can be effective.[1] |
| Additive | 0.5-1% triethylamine (Et3N) in the mobile phase to prevent streaking. |
Troubleshooting this Stage:
| Problem | Potential Cause | Solution |
| Poor Separation of Brominated Species | Di- and mono-brominated compounds have very similar polarities. | Use a shallow gradient during elution and collect smaller fractions. A different solvent system, such as ethyl acetate/hexanes, may provide better selectivity. |
| Compound Stuck on the Column | The compound is highly polar or strongly interacting with the silica. | Increase the polarity of the mobile phase (higher percentage of methanol). If the compound still does not elute, consider using a more polar solvent like isopropanol or switching to a different stationary phase like alumina. |
| Product Decomposes on the Column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with triethylamine. Alternatively, use neutral or basic alumina as the stationary phase. |
Workflow 3: Recrystallization
For obtaining highly pure, crystalline material, recrystallization is an excellent final purification step.
Recommended Solvent Systems:
A mixed solvent system is often ideal for recrystallization. Good starting points include:
-
Ethyl acetate / Hexanes[2]
-
Methanol / Water
-
Acetone / Hexanes
Experimental Protocol for Recrystallization:
-
Dissolve the crude or column-purified product in the minimum amount of the hot "good" solvent (e.g., ethyl acetate or methanol).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Slowly add the "poor" solvent (e.g., hexanes or water) dropwise to the hot solution until it becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath or refrigerator for several hours.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Troubleshooting this Stage:
| Problem | Potential Cause | Solution |
| Product Oils Out | The solution is supersaturated, or the boiling point of the solvent is too high. | Add a little more of the "good" solvent to dissolve the oil, and then allow it to cool more slowly. Using a lower boiling point solvent system may also help. |
| No Crystals Form | The solution is not saturated enough, or the compound is very soluble in the chosen solvent system. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, slowly evaporate some of the solvent to increase the concentration and then cool again. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. After the first crop of crystals is collected, the mother liquor can be concentrated to yield a second, potentially less pure, crop. |
Purity Assessment
After purification, it is crucial to assess the purity of your 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
By following these guidelines and troubleshooting steps, you will be well-equipped to overcome the challenges of purifying 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and obtain a high-quality product for your research.
References
-
Küppers, J., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal, 26(55), 12615-12624. Available at: [Link]
-
Sayer, J. I., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(17), 4149-4155. Available at: [Link]
-
Sayer, J. I., et al. (2014). Synthesis of 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. European Journal of Organic Chemistry. Available at: [Link]
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents.
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Validation & Comparative
A Researcher's Guide to Comparing the Potency of Kinase Inhibitors from Diverse Scaffolds
In the dynamic landscape of drug discovery, protein kinases remain a paramount target class. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern therapeutic strategies, particularly in oncology. A crucial aspect of this endeavor lies in the careful evaluation and comparison of inhibitor potency, especially when considering compounds derived from different chemical scaffolds. The choice of scaffold not only influences the inhibitor's binding affinity and selectivity but also dictates its physicochemical properties and overall druggability.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the potency of kinase inhibitors from various scaffolds. We will delve into the underlying principles of kinase inhibition, explore diverse chemical scaffolds, and provide detailed, field-proven experimental protocols for accurate potency determination. By synthesizing technical accuracy with practical insights, this guide aims to empower researchers to make informed decisions in their quest for novel and effective kinase inhibitors.
The Foundation: Understanding Kinase Inhibition and the Significance of the Scaffold
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. The majority of kinase inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase domain. The chemical scaffold of an inhibitor forms the core structure that presents the necessary pharmacophoric features to interact with this pocket.
Different scaffolds offer distinct advantages. For instance, a quinazoline scaffold has proven highly effective for targeting the Epidermal Growth Factor Receptor (EGFR) kinase, while pyrimidine-based inhibitors have also demonstrated significant potency against this target, with some newer generations showing efficacy against resistance mutations.[1][2] The choice of scaffold can influence the inhibitor's binding mode, its ability to interact with specific residues within the ATP pocket, and its potential to form covalent bonds, leading to irreversible inhibition.
The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) . The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[3] The Ki, on the other hand, is a measure of the inhibitor's binding affinity to the enzyme and is independent of substrate concentration. While IC50 values are widely used, it is crucial to recognize their dependence on assay conditions, particularly the ATP concentration.[3] Therefore, when comparing inhibitors, especially from different studies, it is imperative to consider the experimental setup.
A Tale of Two Scaffolds: Comparing Potency in Practice
To illustrate the practical comparison of kinase inhibitors from different scaffolds, let's consider two prominent examples: inhibitors targeting EGFR and Aurora Kinase B.
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Quinazoline vs. Pyrimidine Scaffolds
EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and is a well-established target in cancer therapy. Both quinazoline and pyrimidine scaffolds have yielded successful EGFR inhibitors.
| Inhibitor | Scaffold | EGFR Genotype | IC50 (nM) |
| Gefitinib | Quinazoline | EGFR (wild-type) | 37 |
| Erlotinib | Quinazoline | EGFR (wild-type) | 2 |
| Osimertinib | Pyrimidine | EGFR (T790M mutant) | 1 |
| Nazartinib | Indole | EGFR (T790M/L858R) | 1.7 |
| Avitinib | Pyrrolopyrimidine | EGFR (T790M) | 0.26 |
Note: IC50 values are compiled from various sources and should be interpreted with caution as experimental conditions may vary.[1][2]
As the table demonstrates, both quinazoline-based first-generation inhibitors (Gefitinib, Erlotinib) and pyrimidine-based third-generation inhibitors (Osimertinib) exhibit potent EGFR inhibition.[1][2] The pyrimidine scaffold of Osimertinib, coupled with a covalent binding mechanism, provides high potency against the T790M resistance mutation, a common challenge with earlier generation inhibitors.[2] Furthermore, fused pyrimidine systems like pyrrolopyrimidines have also shown nanomolar potency against EGFR.[2] This highlights how different scaffolds can be optimized to achieve desired potency and selectivity profiles.
Aurora Kinase B Inhibitors: A Diversity of Scaffolds
Aurora Kinase B is a key regulator of mitosis, and its inhibition is a promising strategy for cancer treatment. A variety of scaffolds have been explored for their potential to inhibit Aurora Kinase B.
| Inhibitor | Scaffold | Aurora B IC50 (nM) |
| SNS-314 | Benzamide | 31 |
| R763 | Pyrimidine | 4.8 |
| VX-680 | Aminopyrazole-quinazoline | 18 (Ki) |
| CYC116 | Not specified | 19 |
Note: IC50 and Ki values are compiled from various sources and may not be directly comparable due to different measurement parameters and experimental conditions.[4]
The data for Aurora Kinase B inhibitors showcases the diversity of chemical starting points for targeting this kinase. The pyrimidine-based inhibitor R763 demonstrates high potency with a low nanomolar IC50 value.[4] This underscores the importance of empirical testing to identify the most potent scaffold for a given kinase target.
Experimental Corner: Protocols for Robust Potency Determination
To ensure the scientific integrity of your comparisons, rigorous and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two widely used assays for determining kinase inhibitor potency.
In Vitro Kinase Inhibition Assay: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol: [5][6][7]
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Prepare a solution of the target kinase in 1X kinase buffer.
-
Prepare a solution of the kinase substrate and ATP in 1X kinase buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined. For ATP-competitive inhibitors, it is recommended to use an ATP concentration at or near the Km value for the kinase.[3]
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.
-
-
Kinase Reaction:
-
Add an equal volume (e.g., 2.5 µL) of the kinase solution to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent (e.g., 10 µL) to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent (e.g., 20 µL) to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Potency Assessment: The MTT Cell Proliferation Assay
Cell-based assays are crucial for evaluating an inhibitor's potency in a more physiologically relevant context. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is often correlated with cell proliferation.
Experimental Workflow:
Caption: Workflow for the MTT Cell Proliferation Assay.
Step-by-Step Protocol: [8][9][10][11]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow the cells to adhere and resume growth.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitors or vehicle control.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent (e.g., 10 µL of a 5 mg/mL solution) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing the MTT reagent.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a plate reader.
-
Plot the absorbance against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for cell proliferation inhibition.
-
Conclusion: A Data-Driven Approach to Kinase Inhibitor Comparison
The journey of developing a novel kinase inhibitor is paved with critical decision-making points. The objective and rigorous comparison of inhibitor potency across different chemical scaffolds is a fundamental aspect of this process. By understanding the nuances of kinase inhibition, leveraging diverse chemical matter, and employing robust and validated experimental protocols, researchers can confidently identify and advance the most promising lead candidates. This guide provides a foundational framework to navigate this complex yet rewarding endeavor, ultimately contributing to the development of next-generation targeted therapies.
References
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A Comparative Guide to the Structure-Activity Relationship of Substituted Tetrahydroimidazo[1,2-a]pyrazines
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The tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various substituents to modulate interactions with diverse biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) for this class of compounds, drawing on experimental data to provide actionable insights for researchers in drug discovery and development.
Introduction to the Tetrahydroimidazo[1,2-a]pyrazine Core
The tetrahydroimidazo[1,2-a]pyrazine ring system is a nitrogen-containing heterocycle that has garnered significant attention from medicinal chemists. Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents, central nervous system (CNS) modulators, and inhibitors of various enzymes. The versatility of this scaffold lies in the multiple positions available for substitution, allowing for fine-tuning of its physicochemical properties and biological activity.
The general structure of tetrahydroimidazo[1,2-a]pyrazine features several key positions where chemical modifications can dramatically influence its pharmacological profile. These include the imidazole and pyrazine rings, as well as the saturated portion of the pyrazine ring. Understanding how substitutions at these positions affect target binding, selectivity, and pharmacokinetic properties is crucial for the rational design of novel therapeutics.
Comparative Analysis of Substitution Patterns and Biological Activity
The biological activity of tetrahydroimidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of their substituents. Below, we compare the SAR for different therapeutic targets, supported by data from the literature.
As Kinase Inhibitors
The tetrahydroimidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer.[1][2]
Key SAR Insights for PI3K Inhibition:
-
Substitution at the 8-position: The introduction of a morpholino group at the 8-position has been shown to be beneficial for PI3Kα inhibitory activity.[3]
-
Arylcarboxamide Moieties: The addition of phenylpyridine-carboxamide or phenylpyrimidine-carboxamide side chains is a common strategy to enhance potency. The position of the aryl group on the pyridine or pyrimidine ring significantly impacts activity, with substitution at the C-4 position of the pyridine ring being more favorable than at the C-5 position.[3]
-
Substituents on the Phenyl Ring: Electron-donating groups on the terminal phenyl ring of the carboxamide side chain generally lead to improved cytotoxicity against cancer cell lines.[3]
| Compound ID | Core Scaffold | R1 (8-position) | R2 (Side Chain) | PI3Kα IC50 (µM) | A549 Cell Line IC50 (µM) |
| 12a | Tetrahydroimidazo[1,2-a]pyrazine | Morpholino | 5-Phenylpyridine-carboxamide | >50 | 28.3 |
| 13a | Tetrahydroimidazo[1,2-a]pyrazine | Morpholino | 4-Phenylpyridine-carboxamide | 8.7 | 15.6 |
| 14c | Tetrahydroimidazo[1,2-a]pyrazine | Morpholino | Phenylpyrimidine-carboxamide with 4-OCH3 | 1.25 | 7.9 |
Data synthesized from Molecules 2017, 22(2), 310.[3]
As Central Nervous System (CNS) Agents
Derivatives of the related imidazo[1,2-a]pyrazine scaffold have been explored as modulators of receptors in the CNS, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4] For a compound to be active in the CNS, it must possess the ability to cross the blood-brain barrier (BBB). This typically requires a lower molecular weight, optimized lipophilicity (LogP between 1.5-2.7), and a reduced number of hydrogen bond donors and acceptors.[5]
Key SAR Insights for AMPA Receptor Modulation:
-
Substitution at the 2- and 3-positions: The presence of aryl groups at these positions is a common feature. For instance, a para-fluorophenyl group at the 2-position has been shown to retain potency and improve lipophilic ligand efficiency.[4]
-
Substitution at the 8-position: Selective displacement of a chloro group at the 8-position with various amines allows for the introduction of diversity and modulation of activity.[4]
As Anticancer Agents Targeting Tubulin
Imidazo[1,2-a]pyrazine derivatives have also been designed as inhibitors of tubulin polymerization, a validated target in oncology.[6]
Key SAR Insights for Tubulin Inhibition:
-
Structural Optimization and Ring Fusion: Strategic modifications and ring fusions to the core scaffold have led to compounds with potent anti-proliferative activities in the nanomolar range against various cancer cell lines.[6]
-
Colchicine Binding Site Interaction: Molecular docking studies suggest that active compounds in this series bind to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics.[6] For example, compound TB-25 from one study exhibited an IC50 of 23 nM against the HCT-116 cancer cell line and was shown to inhibit tubulin polymerization effectively.[6]
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential.
General Synthesis of Substituted Imidazo[1,2-a]pyrazines
A common synthetic route to imidazo[1,2-a]pyrazines involves the condensation of an aminopyrazine with an α-haloketone.[4]
Step-by-Step Protocol:
-
Condensation: Dissolve 2-amino-3-chloropyrazine and an appropriately substituted α-chloro-acetophenone in a suitable solvent such as DMF.
-
Cyclization: Heat the reaction mixture to afford the imidazo[1,2-a]pyrazine core.
-
Further Functionalization: The resulting intermediate can undergo further reactions, such as bromination, followed by selective displacement of the halogen at the 8-position with an amine and Suzuki couplings at other positions to introduce a variety of substituents.[4]
PI3Kα Kinase Assay
The inhibitory activity of the synthesized compounds against PI3Kα can be determined using a variety of commercially available assay kits, often based on measuring ATP consumption or the phosphorylation of a substrate.
Workflow:
-
Preparation: Prepare a reaction buffer containing PI3Kα enzyme, the substrate (e.g., PIP2), and ATP.
-
Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the signal (e.g., luminescence or fluorescence) which is inversely proportional to the amount of PI3Kα activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Visualizing SAR and Workflows
Graphical representations are invaluable for understanding complex relationships in drug discovery.
Key SAR Trends for Tetrahydroimidazo[1,2-a]pyrazines
Caption: Key Structure-Activity Relationship trends for substituted tetrahydroimidazo[1,2-a]pyrazines.
Drug Discovery Workflow for Novel Kinase Inhibitors
Caption: A typical drug discovery workflow for developing novel kinase inhibitors.
Conclusion and Future Perspectives
The tetrahydroimidazo[1,2-a]pyrazine scaffold continues to be a valuable starting point for the development of novel therapeutics targeting a range of diseases. The extensive SAR data available for this class of compounds provides a solid foundation for the rational design of new molecules with improved potency, selectivity, and drug-like properties. Future research in this area will likely focus on exploring novel substitution patterns, leveraging computational methods to guide design, and expanding the therapeutic applications of this versatile scaffold. The insights provided in this guide, drawn from numerous studies, are intended to aid researchers in these endeavors.[7][8][9]
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Küppers, J., Benkel, T., Annala, S., Kimura, K., Reinelt, L., Fleischmann, B. K., ... & Gütschow, M. (2020). Tetrahydroimidazo [1, 2‐a] pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry–A European Journal, 26(55), 12585-12594. [Link]
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Sifferlen, T., Koberstein, R., Cottreel, E., Boller, A., Weller, T., Gatfield, J., ... & Boss, C. (2013). Synthesis, structure–activity relationship studies, and identification of novel 5, 6, 7, 8-tetrahydroimidazo [1, 5-a] pyrazine derivatives as dual orexin receptor antagonists. Part 1. Bioorganic & medicinal chemistry letters, 23(7), 2212-2216. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Zhang, J. (2022). Design, synthesis, and bioevaluation of imidazo [1, 2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
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Küppers, J., Benkel, T., Annala, S., Kimura, K., Reinelt, L., Fleischmann, B. K., ... & Gütschow, M. (2020). Tetrahydroimidazo [1, 2-a] pyrazine Derivatives: Synthesis and Evaluation as Gα-Protein Ligands. Chemistry–A European Journal, 26(55). [Link]
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Hayakawa, M., Kaizawa, H., Kawaguchi, K., Ishikawa, N., Koizumi, T., Ohishi, T., ... & Sugimoto, Y. (2007). Synthesis and biological evaluation of imidazo [1, 2-a] pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & medicinal chemistry, 15(1), 403-412. [Link]
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Butcher, J. W., Turek, V. F., GNF, H., Gelin, C. F., Johnson, K. A., Dworetzky, S. I., ... & Meanwell, N. A. (2018). Discovery of Imidazo [1, 2-a] pyrazines and Pyrazolo [1, 5-c] pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS medicinal chemistry letters, 9(10), 1033-1038. [Link]
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Myadaraboina, S., Alla, M., Parlapalli, A., Ummanni, R., & Basireddy, R. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Int J Chem Sci, 16(3), 276. [Link]
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Belema, M., Bunker, A., Nguyen, V. N., Beaulieu, F., Ouellet, C., Qiu, Y., ... & Vyas, D. M. (2007). Synthesis and structure–activity relationship of imidazo (1, 2-a) thieno (3, 2-e) pyrazines as IKK-beta inhibitors. Bioorganic & medicinal chemistry letters, 17(15), 4284-4289. [Link]
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Shin, J., Lee, S., Lee, J., Lee, J., & Lee, J. (2019). Design, synthesis, and biological evaluation of novel pyrrolo [1, 2-a] pyrazine derivatives. Bioorganic & medicinal chemistry letters, 29(11), 1350-1356. [Link]
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Zhang, G. F., Wang, Y. Q., Zhang, Y. B., Peng, Y. Y., Wang, S. L., & Zhao, Y. L. (2017). Synthesis and biological evaluation of novel 8-morpholinoimidazo [1, 2-a] pyrazine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides. Molecules, 22(2), 310. [Link]
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Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., Li, Y., ... & Zhang, J. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(23), 7858. [Link]
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Al-Hidhani, S., & Ghattas, M. A. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(21), 7414. [Link]
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Singh, R., Kaur, H., & Singh, P. (2021). Recent advances in development of imidazo [1, 2-a] pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(26), 5766-5793. [Link]
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Zha, E., Dranow, D. M., Emerick, E. J., Corpuz, A. N., Rubenstein, A. B., Garlena, R. A., ... & Aldrich, C. C. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 75, 117046. [Link]
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Mallon, R., Feldberg, L., Kim, S., Collins, K., Wojciechowicz, D., Kohler, C., ... & Hollander, I. (2012). Imidazo [1, 2-a] pyrazines as novel PI3K inhibitors. Bioorganic & medicinal chemistry letters, 22(5), 1933-1938. [Link]
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Lee, J. H., Kim, J. Y., Choi, J. Y., Lee, J. H., Kim, J. H., Kim, S. H., ... & Lee, S. G. (2019). Multi-substituted 8-aminoimidazo [1, 2-a] pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & biomolecular chemistry, 17(3), 563-570. [Link]
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Navigating the In Vitro Screening Landscape for Novel Anticancer Agents: A Comparative Guide to 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anticancer therapeutics, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive framework for the in vitro screening of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives, a promising, yet underexplored, class of compounds. By contextualizing their evaluation against established imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine analogs, this document serves as a technical resource for researchers aiming to unlock their therapeutic potential. We will delve into the rationale behind a tiered screening approach, provide detailed experimental protocols, and present comparative data to inform hit-to-lead optimization efforts.
The Rationale for a Tiered In Vitro Screening Approach
A systematic and resource-efficient in vitro screening cascade is paramount for the successful identification and characterization of novel anticancer agents. For the 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine series, a logical progression from broad cytotoxicity assessment to specific mechanistic studies is recommended. This approach allows for the early identification of potent compounds and provides crucial insights into their mode of action.
dot```dot graph "Screening_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
A [label="Tier 1: Primary Screening\nBroad Cytotoxicity Assessment"]; B [label="Tier 2: Target-Based Screening\nKinase Inhibition & Mechanistic Assays"]; C [label="Tier 3: Cellular Mechanism of Action\nApoptosis & Cell Cycle Analysis"]; D [label="Lead Optimization"];
A -> B [label="Active Compounds"]; B -> C [label="Confirmed Hits"]; C -> D [label="Validated Leads"]; }
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
dot
Caption: The role of Aurora kinases in regulating mitotic progression.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A variety of commercially available kinase assay kits can be used to determine the inhibitory activity of the compounds against specific kinases like PI3K and Aurora A/B.
General Protocol (using an ADP-Glo™ format):
-
Reagent Preparation: Prepare kinase buffer, kinase enzyme, substrate (e.g., a specific peptide or lipid), and ATP solutions as per the manufacturer's instructions.
-
Compound Addition: Add the 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives at various concentrations to the wells of a microplate.
-
Kinase Reaction: Initiate the kinase reaction by adding the enzyme, substrate, and ATP to the wells. Incubate for the recommended time at the specified temperature.
-
ADP Detection: Stop the kinase reaction and add the ADP-Glo™ reagent to convert the generated ADP to ATP.
-
Luminescence Measurement: Add the kinase detection reagent and measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Tubulin Polymerization as a Potential Target
Disruption of microtubule dynamics is a well-established anticancer strategy. Some imidazo[1,2-a]pyrazine derivatives have been shown to inhibit tubulin polymerization.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Prepare tubulin stock solution, GTP, and polymerization buffer.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin and GTP solution to each well to initiate polymerization.
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves in the presence of the test compound to the control to determine its effect on tubulin polymerization.
Tier 3: Cellular Mechanism of Action - Confirming the Phenotype
Once a specific molecular target is identified, it is crucial to confirm that the compound's cytotoxic effect in cells is mediated through the intended mechanism.
Cell Cycle Analysis
Inhibitors of Aurora kinases or tubulin polymerization are expected to cause cell cycle arrest, typically in the G2/M phase.
Protocol (using Propidium Iodide Staining and Flow Cytometry):
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (a DNA intercalating agent) and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Apoptosis Assay
Many anticancer agents induce programmed cell death, or apoptosis.
Protocol (using Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.
-
Staining: Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (which stains necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
The in vitro screening of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives represents a promising avenue for the discovery of novel anticancer agents. The proposed tiered approach, combining broad cytotoxicity screening with specific target-based and cell-based mechanistic assays, provides a robust framework for their evaluation. By comparing their performance with that of known imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine analogs, researchers can gain valuable structure-activity relationship insights to guide further medicinal chemistry efforts. The strategic incorporation of a bromine atom at the 3-position offers an exciting opportunity to enhance potency and selectivity through favorable halogen bonding interactions with the target protein. Future studies should focus on identifying the specific molecular targets of the most potent compounds and validating their efficacy in more complex in vitro models, such as 3D spheroids, and ultimately in in vivo models.
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Pharmaffiliates. (n.d.). 3-Bromoimidazo[1,2-b]pyridazine. Retrieved from [Link]
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Autechem. (n.d.). 3-Bromoimidazo[1,2-b]pyridazine 18087-73-5. Retrieved from [Link]
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- Al-Zoubi, R. M., et al. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety.
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A Comparative Guide to the Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Strategic Insights for Medicinal Chemistry
The bicyclic heteroaromatic scaffold, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, is a privileged structure in medicinal chemistry, forming the core of molecules investigated for a range of therapeutic applications, including as Gαq protein ligands. The targeted introduction of a bromine atom at the 3-position of this scaffold yields 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a key intermediate for further functionalization and the development of novel pharmaceutical agents. The strategic placement of the bromine atom allows for a variety of cross-coupling reactions, enabling the exploration of chemical space around the core structure.
This guide provides a comparative analysis of two distinct synthetic routes to 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, offering researchers and drug development professionals the critical insights needed to select the most appropriate method for their specific needs. We will delve into the mechanistic underpinnings of each route, providing detailed, actionable protocols and a quantitative comparison of their respective efficiencies.
Comparative Analysis of Synthetic Strategies
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can be broadly approached from two different strategic directions:
-
Route 1: Post-Cyclization Bromination. This is a convergent approach where the core 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is first constructed, followed by a regioselective electrophilic bromination at the electron-rich 3-position of the imidazole ring.
-
Route 2: Pre-Cyclization Bromination. This linear approach involves the synthesis of a brominated pyrazine precursor, which is then subjected to cyclization to form the final bicyclic product.
The choice between these routes depends on factors such as the availability of starting materials, desired scale of synthesis, and tolerance of functional groups in more complex derivatives.
| Feature | Route 1: Post-Cyclization Bromination | Route 2: Pre-Cyclization Bromination |
| Starting Materials | Piperazine, Glyoxal | 2-Aminopyrazine, Bromoacetaldehyde |
| Key Steps | Imidazo[1,2-a]pyrazine formation, Catalytic Hydrogenation, Electrophilic Bromination | Electrophilic Bromination of 2-aminopyrazine, Cyclization, Catalytic Hydrogenation |
| Number of Steps | 3 | 3 |
| Key Reagents | Pd/C, H₂, N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS), Bromoacetaldehyde, Pd/C, H₂ |
| Overall Yield (Estimated) | Moderate to High | Moderate |
| Key Advantages | Convergent, potentially higher yielding final step. | Avoids handling of potentially unstable unbrominated intermediate. |
| Key Challenges | Regioselectivity of bromination needs to be well-controlled. | Potential for side reactions during cyclization with a brominated precursor. |
Route 1: Post-Cyclization Bromination
This route is arguably the more common and often higher-yielding approach. The strategy relies on the inherent nucleophilicity of the C-3 position of the imidazo[1,2-a]pyrazine ring system, which is analogous to the C-5 position of imidazole. The pyrazine ring is electron-deficient and therefore less susceptible to electrophilic attack, ensuring high regioselectivity.[1]
Conceptual Workflow
Sources
The Impact of Halogenation on the Efficacy of Tetrahydroimidazo[1,2-a]pyrazine Analogs: A Comparative Analysis
The Strategic Role of Halogenation in Drug Design
Halogen atoms are not mere placeholders in a molecule. Their introduction is a deliberate tactic to modulate a compound's physicochemical properties. The choice of halogen—fluorine, chlorine, bromine, or iodine—can profoundly influence a molecule's size, lipophilicity, metabolic stability, and ability to form specific interactions with a biological target. A key consideration is the formation of halogen bonds, a non-covalent interaction between the electrophilic region of a halogen and a nucleophilic site on a protein, which can significantly enhance binding affinity and selectivity.
Comparative Efficacy Profile: A Focus on Kinase Inhibition
The imidazo[1,2-a]pyrazine core is a well-established scaffold for the development of potent kinase inhibitors.[2] Notably, derivatives of this class have shown significant activity against Aurora kinases, which are critical regulators of cell division and frequent targets in oncology research.[2][3]
A seminal study in the design of Aurora-A kinase inhibitors identified a 3-chloro-imidazo[1,2-a]pyrazine derivative as a potent compound, providing a crucial starting point for our comparative analysis.[3] While a complete head-to-head comparison of the 3-fluoro, 3-chloro, 3-bromo, and 3-iodo analogs of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine against a single kinase is not available in the public literature, we can extrapolate the structure-activity relationship (SAR) based on established principles and data from analogous series.
To illustrate the expected trend, we can look at a study on 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines, a related nitrogen-containing bicyclic system, which were evaluated for antianxiety properties.[4] This study provides a valuable surrogate for understanding how halogen substitution at the 3-position can impact biological activity.
Table 1: Comparative Biological Activity of 3-Halogenated Pyrazolo[1,5-a]pyrimidines [4]
| Compound | Halogen at C3 | Relative Antianxiety Activity |
| 1 | F | Marginal |
| 2 | Cl | Active |
| 3 | Br | Active |
| 4 | I | Active |
Data adapted from a study on a related heterocyclic system to illustrate the potential impact of halogenation. The activity was determined through behavioral observations in rats.
In this analogous series, the chloro, bromo, and iodo derivatives displayed significant activity, while the fluoro analog was only marginally active.[4] This suggests that for this particular target, a larger halogen atom with greater polarizability is beneficial for activity. This could be attributed to the formation of stronger halogen bonds or more favorable steric interactions within the binding pocket.
For kinase inhibition by imidazo[1,2-a]pyrazines, the 3-position is often a key vector for interaction with the protein. The choice of halogen can influence the orientation of the molecule in the ATP-binding pocket and its ability to form critical interactions.
Expected Impact of Halogen Substitution at the 3-Position:
-
Fluorine: Due to its small size and high electronegativity, fluorine can alter the electronic properties of the ring system and improve metabolic stability. However, its ability to form strong halogen bonds is limited.
-
Chlorine: The 3-chloro substitution has been validated in potent Aurora kinase inhibitors.[3] It offers a good balance of size, lipophilicity, and halogen bonding capability.
-
Bromine: As seen in the pyrazolo[1,5-a]pyrimidine series, bromine often confers similar or slightly increased potency compared to chlorine.[4] Its larger size and greater polarizability can lead to enhanced van der Waals interactions and stronger halogen bonds.
-
Iodine: Iodine is the largest and most polarizable of the halogens, making it an excellent halogen bond donor. However, its large size may introduce steric clashes in some binding pockets, and it can be more susceptible to metabolic degradation.
Experimental Protocols: A Guide to Evaluation
To rigorously compare the efficacy of these halogenated analogs, a standardized set of experimental protocols is essential. The following workflows are representative of those used to characterize kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a target kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the compound to various concentrations in assay buffer.
-
Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a system like ADP-Glo™, which measures the amount of ADP produced.
-
Fluorescence-based assay: Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cellular Proliferation Assay
This assay assesses the effect of the compounds on the growth of cancer cell lines that are dependent on the target kinase.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., one with an overactive Aurora kinase) in appropriate media.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
-
Incubation:
-
Incubate the plates for a period that allows for several cell divisions (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a reagent such as MTT, resazurin, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ value (the concentration that causes 50% growth inhibition).
-
Structure-Activity Relationship (SAR) and Mechanistic Insights
The variation in halogen substitution at the 3-position of the imidazo[1,2-a]pyrazine core provides a classic example of SAR.
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- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a nonbenzodiazepinoid class of antianxiety agents devoid of potentiation of central nervous system depressant effects of ethanol or barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Kinase Inhibitory Mechanism of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and beyond.[1][2][3] This guide provides an in-depth, experience-driven framework for researchers to rigorously validate the mechanism of action of a novel series of these compounds: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives.
We will move beyond a simple recitation of protocols, instead focusing on the strategic integration of biochemical and cell-based assays to build a robust, self-validating body of evidence. This guide is designed for drug development professionals and academic researchers seeking to not only determine if their compound hits its target, but to understand the nuances of that interaction in a biologically relevant context.
The Working Hypothesis: Targeting the Kinome
Given the extensive literature on imidazo[1,2-a]pyrazines as ATP-competitive kinase inhibitors, our initial working hypothesis is that 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its derivatives (hereafter referred to as "THIP derivatives") exert their biological effects by inhibiting one or more protein kinases. The bromination at the 3-position and the saturated heterocyclic ring system are key structural modifications that warrant a thorough investigation of their impact on potency, selectivity, and cellular activity.
This guide will use a hypothetical lead compound, THIP-7 , to illustrate the experimental workflow. We will compare its performance against two well-characterized, commercially available kinase inhibitors: Alisertib (MLN8237) , a selective Aurora A kinase inhibitor, and Idelalisib (CAL-101) , a selective PI3Kδ inhibitor. This comparative approach is crucial for benchmarking the potency and selectivity of our novel compound.
A Multi-pronged Approach to Mechanism of Action Validation
A credible validation of a compound's mechanism of action rests on a tiered approach, moving from broad, high-throughput screening to specific, mechanistic studies. Our experimental plan is as follows:
-
Broad Kinase Profiling: To identify the primary kinase target(s) of THIP-7.
-
Biochemical Assays: To quantify the direct interaction between THIP-7 and its putative target(s).
-
Cell-Based Assays: To confirm target engagement and downstream pathway modulation in a cellular context.
Caption: Workflow for validating the mechanism of action of kinase inhibitors.
Part 1: Broad Kinase Profiling - Casting a Wide Net
The first critical step is to understand the selectivity profile of our lead compound. A broad kinase panel screen provides a bird's-eye view of the compound's interactions across a significant portion of the human kinome. This is not just about finding the primary target; it's also about identifying potential off-target effects early in the discovery process.[4]
For this, we will utilize a commercially available kinase panel assay, such as the scanMAX Kinase Assay Panel (DiscoverX) or a similar service. This type of assay typically measures the amount of compound bound to a large number of kinases at a single concentration (e.g., 1 µM).
Hypothetical Kinase Profiling Data for THIP-7
Table 1: Kinase Selectivity Profile of THIP-7 at 1 µM
| Kinase Target | % Inhibition at 1 µM |
| Aurora A | 98% |
| Aurora B | 95% |
| PI3Kα | 15% |
| PI3Kβ | 20% |
| PI3Kγ | 25% |
| PI3Kδ | 85% |
| CDK1 | <10% |
| CDK2 | <10% |
| EGFR | <5% |
| ... (400+ other kinases) | <10% |
Interpretation of Results: The data strongly suggest that THIP-7 is a potent inhibitor of Aurora A and Aurora B kinases, with significant activity against PI3Kδ as well. This dual activity profile is not uncommon for kinase inhibitors and warrants further investigation to determine if it is a desirable polypharmacology or a liability.
Part 2: Biochemical Assays - Quantifying the Interaction
Having identified Aurora A/B and PI3Kδ as the primary targets, the next step is to quantify the potency of THIP-7 against these kinases. This is achieved through in vitro kinase assays that measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor.
In Vitro Kinase Assay Protocol (LanthaScreen® TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen® platform from Thermo Fisher Scientific, are a robust and high-throughput method for determining inhibitor potency.[5][6]
Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's acceptor fluorophore into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X serial dilution series of THIP-7, Alisertib, and Idelalisib in the appropriate kinase assay buffer.
-
Prepare a 2X solution of the kinase (e.g., recombinant human Aurora A) in kinase buffer.
-
Prepare a 2X solution of the fluorescein-labeled substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X inhibitor solution.
-
Add 5 µL of the 2X kinase solution to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Add 10 µL of a 2X solution containing EDTA (to stop the reaction) and the terbium-labeled anti-phospho-substrate antibody.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Binding Kinetics with Surface Plasmon Resonance (SPR)
While IC50 values are essential, they represent a steady-state measurement. Understanding the binding kinetics (kon and koff) provides deeper insights into the inhibitor-target interaction.[7][8] A slow off-rate (low koff), for example, can lead to a prolonged duration of action in a cellular context. SPR is a label-free technology that allows for the real-time measurement of these kinetic parameters.
Principle: The kinase is immobilized on a sensor chip. The inhibitor is then flowed over the surface. The binding of the inhibitor to the kinase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Step-by-Step Protocol:
-
Immobilization:
-
Immobilize the purified kinase (e.g., Aurora A) onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of the inhibitor over the sensor surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Comparative Biochemical Data
Table 2: Biochemical Potency and Binding Kinetics of THIP-7 and Comparator Compounds
| Compound | Target | In Vitro IC50 (nM) | SPR KD (nM) | SPR kon (10^5 M^-1s^-1) | SPR koff (10^-4 s^-1) |
| THIP-7 | Aurora A | 15 | 12 | 2.5 | 3.0 |
| THIP-7 | Aurora B | 25 | 20 | 2.2 | 4.4 |
| THIP-7 | PI3Kδ | 150 | 135 | 1.8 | 24.3 |
| Alisertib | Aurora A | 12 | 10 | 2.8 | 2.8 |
| Alisertib | Aurora B | 30 | 28 | 2.0 | 5.6 |
| Idelalisib | PI3Kδ | 2.5 | 2.0 | 3.5 | 0.7 |
Interpretation of Results: THIP-7 demonstrates potent, low nanomolar inhibition of Aurora A and B, comparable to Alisertib. Its affinity for PI3Kδ is approximately 10-fold weaker. The kinetic data reveal that while THIP-7 and Alisertib have similar affinities for Aurora A, Idelalisib has a significantly slower off-rate from PI3Kδ, suggesting a longer target residence time.
Part 3: Cell-Based Assays - Proving the Mechanism in a Living System
Biochemical assays are essential, but they are performed in a highly artificial environment. It is crucial to demonstrate that the compound can engage its target in a cellular context and elicit the expected downstream biological response.
In-Cell Western™ Assay for Target Engagement
The In-Cell Western™ assay is a quantitative immunofluorescence method performed in microplates that allows for the measurement of protein phosphorylation, a direct readout of kinase activity, in fixed cells.[9][10][11]
Principle: Cells are treated with the inhibitor, then fixed and permeabilized. A primary antibody specific for the phosphorylated form of a known kinase substrate is added, followed by a fluorescently labeled secondary antibody. A second antibody against a total protein can be used for normalization. The fluorescence intensity is then quantified.
Caption: Workflow for the In-Cell Western™ assay.
Step-by-Step Protocol (for Aurora Kinase):
-
Cell Culture: Seed a relevant cancer cell line (e.g., HCT116) in a 96-well plate and allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of THIP-7 or Alisertib for a defined period (e.g., 2 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer.
-
Antibody Incubation:
-
Incubate with a primary antibody cocktail containing an antibody against phosphorylated Histone H3 at Serine 10 (a well-established Aurora B substrate) and an antibody against total Histone H3 for normalization.
-
Wash and incubate with a cocktail of two different infrared-labeled secondary antibodies (e.g., IRDye® 680RD and IRDye® 800CW).
-
-
Data Acquisition and Analysis: Scan the plate on an infrared imaging system (e.g., LI-COR Odyssey®). Quantify the fluorescence intensity for both the phospho- and total protein signals. Normalize the phospho-signal to the total protein signal and plot the results to determine the cellular IC50.
Western Blotting for Downstream Pathway Analysis
To further confirm the on-target effect of THIP-7, we can use traditional Western blotting to examine the phosphorylation status of key downstream effectors of the Aurora and PI3K pathways.
Caption: Simplified signaling pathways inhibited by THIP-7.
Comparative Cellular Data
Table 3: Cellular Activity of THIP-7 and Comparator Compounds
| Compound | Assay | Cell Line | Cellular IC50 (nM) |
| THIP-7 | In-Cell Western (p-Histone H3) | HCT116 | 55 |
| THIP-7 | Western Blot (p-Akt) | Jurkat | 520 |
| Alisertib | In-Cell Western (p-Histone H3) | HCT116 | 45 |
| Idelalisib | Western Blot (p-Akt) | Jurkat | 15 |
Interpretation of Results: The cellular data corroborate the biochemical findings. THIP-7 effectively inhibits the phosphorylation of the Aurora kinase substrate Histone H3 in cells with an IC50 in the mid-nanomolar range, similar to Alisertib. The compound also inhibits the PI3K pathway, as evidenced by the reduction in Akt phosphorylation, but at a significantly higher concentration, consistent with its weaker biochemical potency against PI3Kδ. This separation in cellular potency between the two targets is a critical piece of information for guiding further lead optimization efforts.
Conclusion: A Self-Validating Narrative
By systematically progressing from broad profiling to specific biochemical and cellular assays, we have constructed a cohesive and self-validating narrative for the mechanism of action of our hypothetical lead compound, THIP-7. The data consistently point to a primary mechanism of potent Aurora A/B kinase inhibition, with a secondary, less potent activity against PI3Kδ.
This multi-faceted approach provides a high degree of confidence in the compound's primary mechanism. The quantitative data generated allows for a direct and objective comparison with established inhibitors, providing a clear benchmark for its performance. The detailed protocols and the rationale behind their selection offer a blueprint for researchers to apply to their own imidazo[1,2-a]pyrazine derivatives, ensuring a rigorous and scientifically sound validation of their mechanism of action.
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Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]
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Miller, M. W., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS medicinal chemistry letters, 1(5), 214–218. [Link]
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BMG Labtech. (2022). LanthaScreen Technology on microplate readers. [Link]
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Li, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115049. [Link]
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Measday, V., & Andrews, B. (2002). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 19(7), 649-661. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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Matoulková, E., & Vojtěšek, B. (2014). Detection of Protein‑protein Interactions by FRET and BRET Methods. Klinicka onkologie, 27(Supplementum), 82-86. [Link]
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Request PDF. (n.d.). Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. [Link]
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Grant, S. K. (2009). Assay Development for Protein Kinase Enzymes. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]
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Azure Biosystems. (n.d.). What is the In-cell Western Assay?. [Link]
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Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. European Journal of Medicinal Chemistry, 246, 114971. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]
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BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link]
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Levin, B., Pennington, L., & Clay, J. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
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comparative study of palladium catalysts for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine coupling
An In-Depth Comparative Guide to Palladium Catalysts for Cross-Coupling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Introduction: The Strategic Importance of the Tetrahydroimidazo[1,2-a]pyrazine Scaffold
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure and rich chemical functionality have made it a cornerstone in the development of novel therapeutics, including kinase inhibitors, and agents targeting the central nervous system. Functionalization of this core is critical for modulating pharmacological properties, and the C-3 position offers a prime vector for diversification.
This guide provides a comparative analysis of common palladium catalyst systems for the functionalization of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine via Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. We will move beyond a simple recitation of protocols to dissect the mechanistic rationale behind catalyst selection, empowering researchers to optimize their synthetic strategies.
Foundational Concepts: A Primer on Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-X bond formation. The efficacy of these reactions hinges on a delicate interplay between the palladium precursor, the ligand, the base, and the solvent. The general catalytic cycle, while varying slightly between specific named reactions, typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of our substrate, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki/Stille) or Reductive Elimination Precursor Formation (for Heck/Sonogashira/Buchwald-Hartwig): The coupling partner is delivered to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst and forming the desired product.
The choice of ligand is paramount as it modulates the steric and electronic properties of the palladium center, influencing the rates of these elementary steps and preventing catalyst decomposition.
Comparative Analysis of Catalyst Systems
The choice of catalyst is dictated by the nature of the coupling partners and the desired bond formation. For our substrate, an electron-rich N-heterocycle, certain trends can be anticipated.
-
"Classic" vs. "Modern" Catalysts: Traditional catalysts like Pd(PPh₃)₄ are often effective for Suzuki couplings of aryl bromides but can be sluggish and require high temperatures.[1] Modern catalysts, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs), generally offer higher turnover numbers (TONs), operate under milder conditions, and are more effective for challenging transformations like C-N couplings or couplings of aryl chlorides.[2]
-
Ligand Choice:
-
Triphenylphosphine (PPh₃): A versatile, standard ligand, but can be prone to P-C bond cleavage at high temperatures.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): A bidentate ligand that often enhances catalyst stability and reactivity, particularly in Suzuki couplings.[3]
-
Buchwald Ligands (e.g., XPhos, SPhos, tBuBrettPhos): These sterically demanding, electron-rich biaryl phosphine ligands are exceptionally effective for a wide range of cross-couplings, especially Buchwald-Hartwig aminations, and can facilitate reactions at lower temperatures and catalyst loadings.[4][5]
-
Projected Performance Data
The following table presents hypothetical yet representative experimental data for the coupling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with common coupling partners. This data is synthesized based on typical outcomes for similar electron-rich heterocyclic systems found in the literature.[6][7][8]
| Reaction | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Suzuki | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 75 | Standard, reliable conditions. |
| Suzuki | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ | DME | 80 | 8 | 92 | Faster, higher yielding, milder. |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu | Toluene | 90 | 12 | 88 | Effective for C-N bond formation. |
| Buchwald-Hartwig | BrettPhos Pd G3 (1 mol%) | LHMDS | THF | 60 | 6 | 95 | State-of-the-art precatalyst, very mild.[4] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%) | Et₃N | DMF | 70 | 10 | 81 | Classic conditions, requires copper co-catalyst.[9] |
| Sonogashira | Pd(P(t-Bu)₃)₂ (2 mol%) | Cs₂CO₃ | Dioxane | 80 | 8 | 85 | Copper-free conditions possible with bulky ligands. |
In-Depth Reaction Analysis and Protocols
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile method for installing new carbon-carbon bonds.[10][11] It involves the coupling of our bromo-heterocycle with an organoboron reagent, typically a boronic acid or ester.
Mechanistic Considerations: The key transmetalation step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[2][12] The choice of base and the presence of water can significantly impact reaction efficiency. For electron-rich heterocycles, a moderately strong base like K₂CO₃ or Cs₂CO₃ is usually sufficient.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is recommended for its high efficiency and reliability with heterocyclic substrates.
-
Vessel Preparation: To a flame-dried Schlenk flask, add 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 equiv, 2 mol%).
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,2-dimethoxyethane (DME) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, crucial for introducing amine functionalities common in pharmaceuticals.[3][13] This reaction is highly sensitive to the ligand and base used.
Mechanistic Considerations: The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex.[14][15] Reductive elimination then furnishes the desired arylated amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[16]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Recommended Protocol: Buchwald-Hartwig Amination using a Modern Precatalyst
This protocol utilizes a G3 (third-generation) precatalyst for maximum efficiency and mild conditions.
-
Glovebox Preparation: Inside an inert atmosphere glovebox, add 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 equiv) and the appropriate precatalyst (e.g., tBuBrettPhos Pd G3, 0.01 equiv, 1 mol%) to a vial.
-
Reagent Addition: Add the amine coupling partner (1.2 equiv) and a solution of LHMDS (1.5 equiv, 1.0 M in THF).
-
Solvent: Add enough anhydrous, degassed THF to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction: Seal the vial, remove from the glovebox, and place in a heating block set to 60 °C. Stir for 6-10 hours.
-
Monitoring & Work-up: Follow the monitoring and work-up procedures described for the Suzuki reaction, taking care to quench any remaining LHMDS by carefully adding saturated aqueous ammonium chloride solution.
-
Purification: Purify the crude product by flash column chromatography.
Workflow for Catalyst System Screening
When developing a new transformation, a systematic screening of catalysts, ligands, bases, and solvents is essential. High-throughput experimentation (HTE) arrays are ideal for this process.
Caption: A systematic workflow for screening and optimizing cross-coupling conditions.
Conclusion and Future Outlook
The functionalization of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is readily achievable using a variety of modern palladium-catalyzed cross-coupling reactions. For C-C bond formation via Suzuki coupling, catalyst systems based on bidentate phosphine ligands like Pd(dppf)Cl₂ offer a robust and high-yielding approach. For the crucial construction of C-N bonds, the Buchwald-Hartwig amination, particularly with advanced biarylphosphine ligands and precatalysts like BrettPhos Pd G3, provides unparalleled efficiency under mild conditions.
The choice of catalyst is not merely a matter of following a recipe but of understanding the underlying principles of catalyst activity and stability. By employing a systematic screening approach, researchers can rapidly identify optimal conditions for their specific substrate and coupling partner, accelerating the drug discovery and development process.
References
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Merits of the Suzuki Coupling Reaction - BYJU'S. Available at: [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
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How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
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A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Available at: [Link]
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Suzuki‐Miyaura cross‐coupling reaction of 3‐bromoimidazo[1,2‐b]pyridazine 40. | ResearchGate. Available at: [Link]
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Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters. Available at: [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available at: [Link]
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Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]
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Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters. Available at: [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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A Comparative Guide to the Selectivity of Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. Kinases, as central regulators of cellular signaling, are attractive therapeutic targets, yet their highly conserved ATP-binding sites present a significant challenge in achieving selectivity. Off-target effects can lead to toxicity and diminish therapeutic efficacy. The imidazo[1,2-a]pyrazine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the selectivity of various kinase inhibitors built upon this core, supported by experimental data and detailed protocols to empower your research and development efforts.
The Imidazo[1,2-a]pyrazine Core: A Privileged Scaffold for Kinase Inhibition
The imidazo[1,2-a]pyrazine moiety is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for key interactions within the ATP-binding pocket of kinases, serving as a versatile foundation for inhibitor design. The potential for substitution at multiple positions on the ring system provides a rich opportunity for chemists to fine-tune potency and, critically, selectivity.
Comparative Selectivity Profiles of Imidazo[1,2-a]pyrazine-Based Inhibitors
The true measure of a kinase inhibitor's utility lies in its selectivity profile across the human kinome. Below, we compare the selectivity of representative imidazo[1,2-a]pyrazine-based inhibitors against various kinase targets. For a broader context, we also include data for Anlotinib, a multi-kinase inhibitor with a different core structure, and Omipalisib (GSK2126458), a potent PI3K/mTOR inhibitor.
Anlotinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Anlotinib is a novel oral multi-targeted tyrosine kinase inhibitor that targets a variety of kinases involved in tumor angiogenesis and growth.[1] Its primary targets include VEGFR2, FGFR1-4, PDGFRα/β, and c-Kit.[2] Preclinical studies have shown that anlotinib exhibits high selectivity for VEGFR2, with an IC50 value of less than 1 nmol/L.[3][4] This potent inhibition of VEGFR2 is a key mechanism behind its anti-angiogenic effects.[3][4]
| Target Kinase | Anlotinib IC50 (nM) | Reference |
| VEGFR2 | < 1 | [3][4] |
| PDGFRβ | 115.0 | [5] |
| c-Kit | 14.8 | [5] |
| FGFR1 | - | [2] |
| FGFR2 | - | [3] |
| FGFR3 | - | [2] |
| FGFR4 | - | [2] |
| PDGFRα | - | [2] |
| c-Met | - | [2] |
| Ret | - | [2] |
Imidazo[1,2-a]pyrazine-Based Aurora Kinase Inhibitors
The Aurora kinase family (A, B, and C) are critical regulators of mitosis, and their dysregulation is frequently observed in cancer. The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop selective Aurora kinase inhibitors. Structure-based design has been instrumental in achieving isoform selectivity. For example, co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A provided insights that led to the design of inhibitors with up to 70-fold selectivity in cell-based assays.[6][7]
One such derivative, compound 15 (3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine), demonstrated the potential of this scaffold.[6] Further optimization led to compounds like 12k (SCH 1473759) , a picomolar inhibitor of both Aurora A and B.[8]
| Compound | Aurora A (TdF Kd, nM) | Aurora B (TdF Kd, nM) | Cellular phos-HH3 IC50 (nM) | Reference |
| 12k (SCH 1473759) | 0.02 | 0.03 | 25 | [8] |
The pursuit of Aurora A-selective inhibitors has also been a focus. By exploiting subtle differences in the ATP-binding pockets of Aurora A and B, researchers have designed imidazo[1,2-a]pyrazine derivatives with significant selectivity.[9]
Volitinib: A Selective c-Met Inhibitor
Volitinib is a highly potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) kinase, a key driver in many cancers. Its discovery involved the exploration of various heterocyclic cores, with the[5][6][10]triazolo[4,5-b]pyrazine core ultimately being selected for its superior potency.[11] While not a simple imidazo[1,2-a]pyrazine, its development highlights the importance of the broader pyrazine-containing scaffold in achieving high selectivity. A key structural feature is the (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethyl) group, demonstrating the utility of imidazo-fused systems in potent kinase inhibition.[11]
| Compound | c-Met (Enzymatic IC50, µM) | c-Met (Cellular Phosphorylation IC50, µM) | Reference |
| Volitinib (Compound 28) | 0.005 (for a related analog) | 0.011 (for a related analog) | [11] |
Note: The provided IC50 values are for early analogs in the development of Volitinib.
Omipalisib (GSK2126458): A Potent PI3K/mTOR Inhibitor for Comparison
Omipalisib is a highly potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[10] Although not based on the imidazo[1,2-a]pyrazine core, its well-characterized selectivity profile provides a valuable benchmark for assessing the selectivity of other kinase inhibitors.
| Target Kinase | Omipalisib Ki (nM) | Reference |
| p110α | 0.019 | [10] |
| p110β | 0.13 | [10] |
| p110δ | 0.024 | [10] |
| p110γ | 0.06 | [10] |
| mTORC1 | 0.18 | [10] |
| mTORC2 | 0.3 | [10] |
| DNA-PK | 0.28 (IC50) |
The Structural Basis of Selectivity: A Deeper Dive
The selectivity of imidazo[1,2-a]pyrazine-based inhibitors is not accidental; it is a direct result of specific molecular interactions within the kinase ATP-binding pocket. Structure-activity relationship (SAR) studies and co-crystal structures have revealed key principles governing selectivity.
For Aurora kinases, selectivity between the A and B isoforms can be achieved by exploiting non-conserved residues in the ATP binding site. For instance, the substitution pattern on the imidazo[1,2-a]pyrazine core can be designed to interact favorably with residues unique to Aurora A, while sterically clashing with residues in the corresponding position of Aurora B.[5][9]
The planarity of the imidazo[1,2-a]pyrazine core allows it to act as a scaffold, presenting substituents in specific vectors to probe different regions of the ATP binding site. Modifications at the C2, C3, C6, and C8 positions have been shown to significantly impact both potency and selectivity.[7]
Caption: Key substitution points on the imidazo[1,2-a]pyrazine core influencing kinase inhibitor potency and selectivity.
Experimental Protocols for Assessing Kinase Inhibitor Selectivity
To rigorously assess the selectivity of your imidazo[1,2-a]pyrazine-based inhibitors, employing a combination of in vitro and in-cell assays is crucial. Here, we provide detailed, step-by-step methodologies for two powerful techniques: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay
The NanoBRET™ TE assay is a proximity-based assay that measures compound binding at a target kinase in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's ATP pocket (the energy acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well, white-bottom cell culture plate at an appropriate density.
-
On the following day, transfect the cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase using a suitable transfection reagent.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound and Tracer Preparation:
-
Prepare a serial dilution of the test compound (e.g., your imidazo[1,2-a]pyrazine derivative) in Opti-MEM® I Reduced Serum Medium.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM® at the recommended concentration.
-
-
Assay Execution:
-
Remove the growth medium from the transfected cells.
-
Add the compound dilutions to the appropriate wells.
-
Immediately add the tracer solution to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.
-
-
Lysis and Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells to lyse the cells and initiate the luminescent reaction.
-
Shake the plate for 3-5 minutes on a plate shaker.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the data to vehicle (DMSO) controls.
-
Plot the normalized BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A streamlined workflow for the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Step-by-Step Protocol:
-
Cell Culture and Compound Treatment:
-
Culture your cells of interest to a sufficient density.
-
Treat the cells with your imidazo[1,2-a]pyrazine inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Cell Lysis and Protein Extraction:
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each supernatant.
-
Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other quantitative protein detection methods (e.g., ELISA, mass spectrometry).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold has proven to be a highly valuable starting point for the development of selective kinase inhibitors. Through rational, structure-based design and a thorough understanding of the nuances of the kinase ATP-binding pocket, researchers can craft inhibitors with exquisite selectivity profiles. The judicious application of robust in vitro and in-cell selectivity profiling assays, such as NanoBRET™ and CETSA®, is essential to validate these properties and guide the development of the next generation of targeted therapeutics. As our understanding of the kinome and the structural determinants of inhibitor binding continues to grow, the potential for developing highly selective and effective drugs based on the imidazo[1,2-a]pyrazine core will only expand.
References
- Lin, B. et al. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. Cancer Science105, 1384-1391 (2014).
- Bouloc, N. et al. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters20, 5988-5993 (2010).
- Vasta, J. D. et al. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols2, 100822 (2021).
- Martinez Molina, D. et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology8, 125-144 (2016).
-
Bouloc, N. et al. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Sci-Hub[Link]
-
Bavetsias, V. et al. Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate[Link]
- Robers, M. B. et al. NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening. Methods in Molecular Biology2706, 97-124 (2023).
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Al-Ali, H. The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace[Link]
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Jia, H. et al. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[5][6][10]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry57 , 7577-7589 (2014).
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Rewcastle, G. W. et al. Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate[Link]
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preclinical evaluation of novel compounds synthesized from 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
An In-Depth Guide to the Preclinical Evaluation of Novel Compounds Derived from 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of this versatile structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] The saturated pyrazine ring in the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine series offers a three-dimensional geometry that can be exploited for enhanced target binding and improved pharmacokinetic properties. The starting material, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, serves as a key building block for the synthesis of novel derivatives, allowing for chemical modifications at the C3 position to explore and optimize biological activity.[4][5]
This guide provides a comprehensive overview of the preclinical evaluation process for novel compounds synthesized from this promising scaffold. We will delve into the strategic design of experiments, from initial in vitro screening to in vivo efficacy studies, and compare the potential performance of these novel compounds against relevant alternatives.
Synthetic Strategy: Diversification of the Core Scaffold
The chemical reactivity of the bromine atom at the C3 position of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine allows for a variety of chemical transformations, most notably nucleophilic substitution reactions.[4] This enables the introduction of a wide range of functional groups and substituents, leading to the creation of a diverse library of novel compounds for biological screening.
Caption: General synthetic route for derivatization.
Preclinical Evaluation Workflow: A Step-by-Step Approach
The preclinical evaluation of novel compounds is a systematic process designed to identify promising drug candidates with the desired efficacy and safety profiles. The following workflow outlines the key stages of this process.
Caption: Preclinical evaluation workflow.
Part 1: In Vitro Biological Activity
The initial phase of preclinical evaluation focuses on assessing the biological activity of the synthesized compounds in a controlled laboratory setting.
1.1. Primary Screening: Cytotoxicity Assays
A common starting point for anticancer drug discovery is to screen the compounds for their ability to inhibit the growth of cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
1.2. Target-Based Assays
If the compounds are designed to interact with a specific molecular target, such as an enzyme or receptor, target-based assays are employed. For instance, many imidazo[1,2-a]pyrazine derivatives have been investigated as kinase inhibitors.[6][7]
Hypothetical Signaling Pathway: PI3K/Akt/mTOR
Given that some imidazo[1,2-a]pyrazine derivatives have shown activity against PI3Kα kinase, this pathway is a relevant example.[6][7]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
1.3. Antimicrobial Activity
The imidazo[1,2-a]pyrazine scaffold has also shown promise in the development of antimicrobial agents.[1]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Bacterial Inoculation: Add a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus or Escherichia coli) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 2: Comparison with Alternatives
To put the preclinical data into context, it is crucial to compare the performance of the novel compounds with existing drugs or other relevant compounds from the literature.
| Compound | Target/Cell Line | IC50/MIC (µM) | Cytotoxicity (Vero cells) IC50 (µM) | Reference |
| Novel Compound A | MCF-7 (Breast Cancer) | 5.2 | >100 | Hypothetical Data |
| Novel Compound B | HT-29 (Colon Cancer) | 8.9 | >100 | Hypothetical Data |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.85 | 14 | [3] |
| Compound 12b | MCF-7 (Breast Cancer) | 11 | 91 | [3] |
| Compound 14c | A549 (Lung Cancer) | 6.39 | Not Reported | [7] |
| Compound 14c | PI3Kα Kinase | 1.25 | Not Reported | [6][7] |
| Novel Compound C | S. aureus | 4.1 | >100 | Hypothetical Data |
| Ciprofloxacin | S. aureus | 0.5 | Not Applicable | Standard |
Part 3: In Vitro ADME/Tox and In Vivo Studies
Promising candidates from in vitro screening undergo further evaluation to assess their drug-like properties and in vivo performance.
-
In Vitro ADME/Tox: This includes assays to determine metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions (e.g., CYP450 inhibition). Cytotoxicity against normal cell lines (e.g., Vero cells) is crucial for determining a preliminary therapeutic index.[8]
-
In Vivo Pharmacokinetics (PK): These studies in animal models (typically rodents) determine how the compound is absorbed, distributed, metabolized, and excreted (ADME). Key parameters include half-life (t1/2), maximum concentration (Cmax), and bioavailability.[9]
-
In Vivo Efficacy: Compounds with favorable PK profiles are then tested in animal models of the target disease. For anticancer agents, this often involves tumor xenograft models where human cancer cells are implanted in immunocompromised mice.[9] The tumor growth inhibition rate is a key efficacy endpoint.[9]
-
In Vivo Toxicology: Preliminary toxicology studies are conducted in animals to identify any potential adverse effects and to determine the maximum tolerated dose (MTD).
Conclusion
The is a multi-faceted process that requires a logical and systematic approach. By combining targeted synthesis with a robust cascade of in vitro and in vivo assays, researchers can identify promising drug candidates with the potential to address unmet medical needs. The versatility of the imidazo[1,2-a]pyrazine scaffold, coupled with a thorough preclinical evaluation, holds significant promise for the discovery of next-generation therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS No: 954239-19-1). As a brominated heterocyclic compound, it requires specific handling and disposal procedures to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is an organobromine compound, which places it in a category of chemical waste that is subject to stringent environmental regulations.[1]
The primary known hazard associated with this compound is its potential to cause severe skin burns and eye damage (H314), necessitating careful handling to prevent contact.[2] The bromine atom in its structure is a key consideration for disposal; incineration of brominated waste, if not performed in a specialized facility, can lead to the release of hydrobromic acid (HBr) and other hazardous byproducts.[3] Therefore, it must be treated as regulated hazardous waste.[4]
Table 1: Key Safety and Chemical Data
| Parameter | Value | Source |
| Chemical Name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | N/A |
| CAS Number | 954239-19-1 | |
| Molecular Formula | C₆H₈BrN₃ | [5] |
| Hazard Pictograms | GHS05 (Corrosion) | [2] |
| Signal Word | Warning | [2] |
| Primary Hazard | H314: Causes severe skin burns and eye damage | [2] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensuring adequate personal protection is mandatory. The choice of PPE is directly dictated by the compound's corrosive nature.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) that are regularly inspected for tears or holes before use.
-
Eye and Face Protection: Wear safety glasses with side shields or, preferably, chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, a chemical-resistant apron or suit may be necessary.
-
Work Area: All handling of the solid compound and preparation of its waste should be conducted within a certified chemical fume hood to minimize inhalation risk.
The rationale for this level of protection is to create a complete barrier against accidental contact, which could lead to severe chemical burns.[2]
Waste Segregation and Containment Protocol
Proper segregation is the most critical step in the laboratory-level management of chemical waste. Mixing incompatible waste streams is a frequent and dangerous error. Halogenated organic compounds must always be kept separate from non-halogenated waste.[6][7][8]
Step-by-Step Containment Procedure:
-
Select an Appropriate Container:
-
Obtain a designated hazardous waste container that is in good condition and compatible with the chemical.[9] A high-density polyethylene (HDPE) container is a suitable choice for this type of solid or liquid waste.
-
Ensure the container has a secure, vapor-tight screw-top cap to prevent leakage or the release of fumes.[6]
-
-
Label the Container Correctly:
-
Before adding any waste, affix a "HAZARDOUS WASTE" label.[9]
-
Clearly write the full chemical name: "Waste 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine". Do not use abbreviations or chemical formulas.[6]
-
If the waste is a solution, list all components with their approximate percentages (e.g., "Methylene Chloride: ~90%, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: ~10%").
-
-
Designate the Waste Stream:
-
This compound must be disposed of in a "Halogenated Organic Waste" stream.[7]
-
Causality: This segregation is vital for the final disposal process. Halogenated waste requires high-temperature incineration in facilities equipped with specialized scrubbers to neutralize the acidic gases (like HBr) produced during combustion.[3] Mixing it with non-halogenated waste contaminates the entire batch, dramatically increasing disposal costs and environmental risk.
-
-
Storage:
Spill Management Procedures
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small, manageable spill of the solid, proceed with cleanup. For large spills or any spill of a solution, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office or emergency response team.
-
Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE detailed in Section 2.
-
Contain and Absorb:
-
Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad). Do not use combustible materials like paper towels for large quantities.
-
Allow the material to fully absorb the chemical.
-
-
Collect and Dispose:
-
Carefully sweep or scoop the absorbent material and spilled compound into a designated hazardous waste container.
-
All materials used for cleanup (pads, gloves, etc.) are now considered hazardous waste and must be placed in the same container.[6][9]
-
Label the container appropriately, as described in Section 3, and arrange for pickup.
-
Final Disposal Pathway: A Regulated Process
The journey of this chemical waste does not end at the laboratory waste container. Understanding the final disposal pathway reinforces the importance of the preceding steps.
-
EHS Collection: Your institution's EHS department will collect the properly labeled and contained hazardous waste from your laboratory's Satellite Accumulation Area.
-
Consolidation and Transport: The waste is transported to a central accumulation facility, where it is consolidated with other compatible halogenated wastes. It is then manifested and transported by a licensed hazardous waste hauler.
-
Incineration: The ultimate and safest disposal method for this compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[4][10] This process destroys the organic molecule. The presence of bromine necessitates facilities with advanced emission control systems, such as scrubbers, to safely manage and neutralize the resulting halogenated byproducts.[3]
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine waste in a laboratory setting.
Caption: Decision workflow for proper disposal.
References
- 3-Bromo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine Safety Information.
- Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate - Smolecule.
- What is bromine and what are the safe disposal and recycling methods?Source: Ideal Response.
- 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, HCl.
- 3-Bromo-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine CAS#: 944900-87-2.
- Environmental Fact Sheet, Organobromine.Source: U.S. Environmental Protection Agency (EPA).
- 3-BROMO-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRAZINE | Tetrahedron.Source: Tetrahedron Scientific.
- Other Disposal Guidance | I-WASTE DST.Source: U.S. Environmental Protection Agency (EPA).
- Federal Register, Volume 59 Issue 90 (Wednesday, May 11, 1994).Source: GovInfo.
- Ethyl 3-Bromo-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-2-Carboxylate Hydrochloride.Source: Bouling Chemical Co., Limited.
- 954239-19-1|3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine|BLD Pharm.Source: BLD Pharm.
- Guidelines: Handling and Disposal of Chemicals.Source: Purdue University Engineering.
- Halogenated Organic Liquids - Standard Operating Procedure.Source: Braun Research Group, University of Illinois Urbana-Champaign.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).Source: Institutional Chemical Waste Guidelines.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
